Methyl (E)-3-(pyridin-3-yl)acrylate
Description
The exact mass of the compound 3-Pyridineacrylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQGKVIYRVRKN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61859-84-5 | |
| Record name | 3-Pyridineacrylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
"Methyl (E)-3-(pyridin-3-yl)acrylate" CAS number 81124-48-3
An In-Depth Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate (CAS: 81124-48-3)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and prospective applications, offering insights grounded in established chemical principles and field experience. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features.
Core Molecular Profile and Physicochemical Properties
This compound, registered under CAS number 81124-48-3, is a pyridyl-substituted α,β-unsaturated ester.[1] The molecule's architecture, featuring a pyridine ring, an electron-deficient alkene, and a methyl ester, imparts a unique combination of chemical reactivity and potential for biological interaction. The pyridine moiety acts as a hydrogen bond acceptor and can engage in π-π stacking interactions, while the acrylate system is a well-known Michael acceptor.[2]
The (E)-configuration of the double bond results in a nearly planar structure, which is often crucial for effective binding to biological targets.[3] This compound is typically supplied as a yellow solid with a melting point of 83-84 °C and is noted for its utility as an organic building block in synthetic chemistry.[1][4]
| Property | Value | Source |
| CAS Number | 81124-48-3 | [1][5] |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| IUPAC Name | Methyl (E)-3-(pyridin-3-yl)prop-2-enoate | [5] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 83-84 °C | [4] |
| Purity | Typically ≥98% | [1] |
| SMILES | O=C(OC)/C=C/C1=CC=CN=C1 | [7] |
Synthesis and Purification: A Modern Approach
The synthesis of vinylpyridines can be challenging; however, modern cross-coupling methodologies offer efficient and high-yield pathways. A particularly effective method reported for this compound is a ligand and base-free Palladium-catalyzed oxidative Heck reaction.[4] This approach is advantageous as it avoids the use of sensitive organometallic reagents and often proceeds under milder conditions than traditional methods.
The causality behind this choice of reaction lies in its tolerance for the pyridine functional group, which can often complicate other coupling reactions by coordinating to the metal catalyst. The oxidative Heck variant allows for the direct coupling of a pyridine-containing boronic acid with methyl acrylate.
Experimental Protocol: Pd-Catalyzed Oxidative Heck Reaction[4]
This protocol is a representative procedure based on established literature.
Step 1: Reagent Preparation
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add pyridine-3-boronic acid (1.0 eq).
-
Add methyl acrylate (1.5 eq).[8]
-
Add the Palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 5 mol%).
-
Add an oxidant, such as benzoquinone (2.0 eq).
-
Add the solvent, typically a polar aprotic solvent like DMF or DMSO (to dissolve the boronic acid and facilitate the reaction).
Step 2: Reaction Execution
-
Seal the flask and purge with an inert atmosphere (e.g., Argon or Nitrogen).
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield this compound as a yellow solid.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic techniques is employed for this self-validating system.
| Technique | Data / Expected Observations | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dt, J=8.0, 2.0 Hz, 1H), 7.68 (d, J=16.0 Hz, 1H), 7.35 (dd, J=8.0, 4.8 Hz, 1H), 6.53 (d, J=16.0 Hz, 1H), 3.83 (s, 3H). | [4] (Note: Full assignment is an expert interpretation based on the cited partial data) |
| ¹³C NMR | Expected peaks ~166 (C=O), ~140-155 (aromatic C-N), ~118-145 (alkene and aromatic C-H), ~52 (OCH₃). | Inferred from similar structures[9] |
| FT-IR | Expected peaks ~1710-1730 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, conjugated), ~1100-1300 cm⁻¹ (C-O stretch). | Inferred from similar structures[9] |
| HRMS (ESI) | Calculated for C₉H₁₀NO₂ [M+H]⁺: 164.06. Found value should be within ±5 ppm. | Inferred from similar structures[4] |
Prospective Applications in Drug Discovery and Materials Science
While specific biological activities for this exact molecule are not extensively documented, its structural motifs suggest significant potential in several research areas.
A. Covalent Inhibitor Development
The acrylate moiety is a "warhead" capable of acting as a Michael acceptor.[2] It can form a covalent bond with nucleophilic amino acid residues, such as cysteine, on a protein target. This irreversible or slowly reversible binding can lead to potent and sustained target inhibition, a highly sought-after characteristic in modern drug design, particularly for oncology and virology targets.
Caption: Covalent inhibition via Michael addition.
B. Scaffold for Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 163.17 g/mol , this compound is an ideal fragment for FBDD campaigns. The pyridine ring provides a vector for growing the fragment into more complex molecules, while the acrylate offers a reactive handle for linking or probing active sites. The pyridin-3-yl group is a common feature in many bioactive compounds, including antibacterial agents.[10]
C. Monomer for Advanced Polymers
Acrylate esters are fundamental monomers in polymer chemistry.[8] The presence of the pyridine group offers a site for post-polymerization modification (e.g., quaternization to create polycations) or can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or metal-coordinating ability.[11] Such functional polymers have applications in drug delivery, coatings, and specialized materials.[12]
Proposed Biological Screening Workflow
To explore the potential of this compound as a covalent inhibitor, a logical screening cascade can be implemented.
Protocol: In Vitro Kinase Inhibition Assay (Example)
Step 1: Primary Screen
-
Select a panel of kinases, particularly those known to have a cysteine residue near the active site.
-
Perform an initial screen at a high concentration (e.g., 10 µM) using a standard activity assay (e.g., ADP-Glo™).
-
Incubate the compound with the enzyme for a set period (e.g., 60 minutes) before adding the substrate to allow for potential covalent modification.
Step 2: Dose-Response Analysis
-
For any "hits" from the primary screen, perform a dose-response analysis to determine the IC₅₀ value.
-
Use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).
Step 3: Covalent Binding Confirmation
-
Confirm the mechanism of action using an "incubation time-dependency" or "jump dilution" assay. In the former, a time-dependent decrease in IC₅₀ suggests covalent binding.
-
Directly confirm target engagement and identify the modified residue using intact protein mass spectrometry (LC-MS). An increase in the protein's mass corresponding to the molecular weight of the compound confirms covalent adduction.
Screening Cascade Diagram
Caption: A typical screening cascade for a covalent inhibitor.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block with significant, albeit largely untapped, potential. Its defined stereochemistry, reactive covalent warhead, and fragment-like size make it an attractive starting point for developing potent and selective covalent inhibitors. Furthermore, its utility as a functional monomer opens avenues in materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile molecule into their discovery and development programs.
References
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This compound. Moldb.
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This compound | 81124-48-3. Sigma-Aldrich.
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81124-48-3 | this compound. ChemScene.
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Methyl(Z)-3-(pyridin-2-yl)acrylate. Benchchem.
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The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry.
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Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate - Supporting Information.
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Methyl (E)-3-(pyridin-4-yl)acrylate. CymitQuimica.
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Methyl 3-(3-methyl-3h-imidazo[4,5-b]pyridin-6-yl)acrylate. Sigma-Aldrich.
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Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate.
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Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. ResearchGate.
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(E)-Methyl 3-(1H-indol-3-yl)acrylate. National Institutes of Health (NIH).
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH).
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Methyl acrylate. Wikipedia.
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4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. MDPI.
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Figure S4. 1 H NMR spectrum of methyl... ResearchGate.
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Poly(meth)acrylate-based coatings. PubMed.
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A Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate: Physicochemical Properties, Synthesis, and Applications in Pharmaceutical Research
Abstract: This technical guide provides a comprehensive overview of Methyl (E)-3-(pyridin-3-yl)acrylate, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will detail its core physicochemical properties, explore its molecular structure and stereochemistry, present a validated synthetic protocol, and discuss its applications as a versatile building block in modern pharmaceutical research. The guide synthesizes data from authoritative chemical databases and the broader scientific literature to offer field-proven insights for researchers utilizing this scaffold.
Core Physicochemical and Structural Properties
This compound is a distinct organic compound featuring a pyridine ring linked to a methyl acrylate moiety. Its precise chemical identity and physical characteristics are foundational for its application in synthesis and research. The compound is typically a light yellow to yellow solid under standard conditions and should be stored in an inert atmosphere at room temperature to ensure stability[1].
Key Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference. This data is consistently reported across major chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2][3][4][5] |
| Molecular Weight | 163.17 g/mol | [1][2][3][4][6] |
| CAS Number | 81124-48-3 | [1][2][3][5] |
| IUPAC Name | methyl (E)-3-(pyridin-3-yl)prop-2-enoate | |
| Synonym(s) | (E)-Methyl 3-(pyridin-3-yl)acrylate | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][5] |
Molecular Structure and Stereochemistry
The structure of this compound incorporates three key functional groups:
-
Pyridine Ring: A nitrogen-containing aromatic heterocycle. The nitrogen atom at the 3-position significantly influences the molecule's polarity and its potential to act as a hydrogen bond acceptor, a critical interaction in many biological systems.
-
α,β-Unsaturated Ester: The acrylate portion of the molecule features a double bond conjugated to a carbonyl group. This system is electronically significant and can participate in various chemical transformations.
-
"(E)"-Isomerism: The designation "(E)" (from the German entgegen, meaning "opposite") specifies the stereochemistry about the carbon-carbon double bond. The higher-priority substituents on each carbon (the pyridine ring and the ester group) are on opposite sides of the double bond. This trans configuration results in a more linear and rigid molecular geometry compared to its corresponding (Z)-isomer.
Caption: Molecular structure of this compound.
Synthetic Strategy: The Horner-Wadsworth-Emmons Approach
The synthesis of α,β-unsaturated esters like this compound is reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of an aldehyde with a phosphonate carbanion (a ylide). The primary advantage of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-isomer, which is crucial for predictable biological activity and material properties.
The logical workflow for this synthesis is as follows:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the phosphonate ester, generating a highly nucleophilic ylide.
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the aldehyde (3-pyridinecarboxaldehyde).
-
Elimination: The resulting intermediate undergoes elimination of a phosphate byproduct to form the carbon-carbon double bond.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
3-Pyridinecarboxaldehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the solvent.
-
Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Causality: The strong base NaH deprotonates the phosphonate, which is acidic at the α-carbon, to form the reactive ylide. Performing this at 0 °C controls the exothermic reaction.
-
Reaction: After stirring for 30 minutes at 0 °C, add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Causality: The ylide performs a nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and elimination yield the alkene product.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality: The organic product is partitioned into the ethyl acetate layer, separating it from inorganic salts.
-
Washing: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, which will verify the structure and molecular weight.
Applications in Drug Discovery and Development
The structural motifs within this compound make it a valuable precursor and building block in pharmaceutical sciences.
Scaffold for Biologically Active Molecules
The pyridine-acrylate scaffold is present in numerous compounds investigated for various therapeutic effects. Acrylate-containing structures are recognized for a range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR). The acrylate moiety can act as a Michael acceptor, enabling potential covalent interactions with biological targets, a strategy used in designing targeted inhibitors[4].
Intermediate in Polymer-Based Drug Delivery
While this specific molecule is a small-molecule intermediate, the broader class of acrylates and methacrylates are foundational to advanced drug delivery systems. Copolymers of methyl methacrylate, commercially known as Eudragit®, are extensively used to create functional excipients for:
-
Enteric Coatings: Protecting acid-labile drugs from the stomach's low pH[7].
-
Sustained-Release Formulations: Controlling the rate of drug release over time[8].
-
Transdermal Patches and Film-Forming Systems: Facilitating drug delivery through the skin[9].
Researchers can utilize this compound to synthesize novel functionalized polymers or drug-polymer conjugates, leveraging the pyridine group for specific targeting or solubility modification. Its well-defined structure provides a precise starting point for creating polymers with predictable properties for applications in microparticles, nanoparticles, and hydrogels[8].
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Title: ethyl 3-(pyridin-3-yl)acrylate Source: ChemBK URL: [Link]
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Title: Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate as a key constituent of many industrial and pharmaceutical compounds Source: Journal of Applied Chemical Research URL: [Link]
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"Methyl (E)-3-(pyridin-3-yl)acrylate" physical and chemical properties
Introduction: A Versatile Heterocyclic Building Block
Methyl (E)-3-(pyridin-3-yl)acrylate is a heteroaromatic compound featuring a pyridine ring conjugated with an acrylate moiety. This unique structural combination imparts a dual reactivity profile, making it a valuable and versatile building block in modern organic synthesis. The electron-withdrawing nature of the pyridine ring and the electrophilic character of the α,β-unsaturated ester system define its chemical behavior and utility.
As a derivative of the cinnamic acid scaffold, which is prevalent in numerous biologically active natural products, this compound serves as a crucial intermediate in the development of novel pharmaceutical agents.[1] Its structural motifs are found in molecules targeting a wide array of diseases. Furthermore, the acrylate functionality allows for its use as a monomer in the synthesis of advanced functional polymers and materials, where the pyridine unit can be leveraged for its coordination properties, pH-responsiveness, or to impart specific electronic characteristics. This guide provides an in-depth exploration of its physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug discovery and materials science.
Physicochemical and Structural Characteristics
The compound presents as a yellow or light yellow solid at room temperature and should be stored under an inert atmosphere to ensure stability.[2][3][4] Its fundamental properties are summarized below.
Core Properties Table
| Property | Value | Source(s) |
| CAS Number | 81124-48-3 | [5][6] |
| Molecular Formula | C₉H₉NO₂ | [5][6] |
| Molecular Weight | 163.17 g/mol | [5][6] |
| Appearance | Yellow to light yellow solid | [2][4] |
| Melting Point | 83-84 °C | [2] |
| Calculated logP | 1.2678 | [5] |
| Topological Polar Surface Area | 39.19 Ų | [5] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [3] |
Structural Representation
The structure consists of a pyridine ring substituted at the 3-position with a methyl acrylate group in the trans or (E) configuration.
Caption: Chemical Structure of this compound.
Synthesis and Manufacturing
The most prevalent and efficient method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions, particularly the Heck reaction. This reaction forms a carbon-carbon bond between an aryl halide (or equivalent) and an alkene.
Key Synthetic Pathway: The Heck Reaction
The Heck reaction provides a reliable route by coupling a pyridine derivative with methyl acrylate.[7][8][9] A modern, efficient variation is the ligand- and base-free oxidative Heck reaction, which utilizes an arylboronic acid instead of a halide. This approach is often cleaner and avoids the generation of halide salt byproducts.
The catalytic cycle, a cornerstone of palladium chemistry, drives this transformation.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-X bond (where X is a halide or other leaving group), forming a Pd(II) complex.
-
Olefin Coordination & Insertion: The alkene (methyl acrylate) coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. This step predominantly yields the more stable (E)-isomer.[8]
-
Reductive Elimination/Base Regeneration: A base is used to regenerate the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to repeat.[10]
Caption: Experimental workflow for the synthesis via Oxidative Heck Reaction.
Exemplary Laboratory Protocol (Oxidative Heck Reaction)
This protocol is adapted from established methods for similar transformations.[2]
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-pyridineboronic acid (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reagent Addition: Begin stirring the mixture and add methyl acrylate (1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the catalytic cycle. The excess of methyl acrylate ensures the complete consumption of the more valuable boronic acid.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers. Causality Note: This step removes the water-soluble catalyst residues and inorganic byproducts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product. Causality Note: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts.
Chemical Reactivity and Derivatization
The molecule's reactivity is dominated by the interplay between the acrylate system and the pyridine ring.
Michael Addition to the Acrylate System
The electron-deficient double bond of the acrylate moiety makes it an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles.[11][12] This reaction is fundamental for introducing new functional groups and extending the carbon skeleton.
-
Mechanism: The reaction is typically catalyzed by a base, which activates the nucleophile. The nucleophile then attacks the β-carbon of the acrylate, and the resulting enolate is protonated to give the final product.
-
Common Nucleophiles:
-
Amines: Primary and secondary amines react readily to form β-amino ester derivatives.[11][13] These products are valuable precursors for β-amino acids and other pharmacologically relevant structures.
-
Thiols: Thiolates are soft nucleophiles that add efficiently, often under mild, phosphine-catalyzed conditions, to form β-thioether esters.[14]
-
Carbanions: Stabilized carbanions, such as those derived from malonates or acetoacetates, can be used to form new C-C bonds, enabling the construction of more complex molecular architectures.[15]
-
Caption: Logical pathway for the aza-Michael Addition reaction.
Reactions of the Pyridine Ring
The pyridine nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic.
-
N-Oxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain types of substitution.
-
Quaternization: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form pyridinium salts. This introduces a permanent positive charge, which is a strategy used to increase water solubility or to create ionic polymers.
Applications in Research and Development
This compound is primarily utilized as a strategic intermediate in the synthesis of more complex target molecules.
Pharmaceutical Synthesis
The pyridyl-acrylic acid scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a vast range of biological activities, including antibacterial, anticancer, and antidiabetic properties.[1]
-
Enzyme Inhibition: The molecule can be elaborated into inhibitors of enzymes where the pyridine ring can form key hydrogen bonds or π-stacking interactions within an active site, while the ester can be hydrolyzed to the corresponding acid to interact with cationic residues.
-
Precursor to Complex Heterocycles: The acrylate moiety can be used as a handle for cyclization reactions to build more complex, fused heterocyclic systems, which are often sought after in drug discovery programs.
Materials Science and Polymer Chemistry
The vinyl group allows this compound to act as a functional monomer.
-
Functional Polymers: Copolymers incorporating this monomer can be designed to have specific properties. The pyridine units within the polymer backbone can be used for metal coordination (for catalysis or sensing applications), as pH-responsive elements, or as sites for post-polymerization modification (e.g., quaternization to create polyelectrolytes).[16]
Spectroscopic Characterization
Full characterization is essential for confirming the structure and purity of the compound.
Spectroscopic Data Summary
| Technique | Key Features and Expected Values |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.75 (s, 1H), 8.60 (d, 1H), 7.82 (d, 1H), 7.70 (d, J = 16.0 Hz, 1H), 7.35 (q, 1H), 6.53 (d, J = 16.4 Hz, 1H), 3.83 (s, 3H). The large coupling constant (~16 Hz) for the vinyl protons confirms the (E)-stereochemistry.[2] |
| ¹³C NMR | (Predicted): Signals expected around 167 ppm (C=O), 150-148 ppm (aromatic C-N), 140-120 ppm (aromatic and vinyl C-H), and 52 ppm (-OCH₃). The spectrum for the 2-pyridyl isomer shows peaks at 167.2, 153.0, 150.2, 143.6, 136.8, 124.3, 122.0, and 51.8 ppm, which serves as a close reference.[17] |
| IR Spectroscopy | (Predicted, cm⁻¹): Strong C=O stretch (~1720), C=C stretch (~1640), C-O stretch (~1200-1150), and aromatic C=C/C=N stretches (~1600-1450).[16][18] |
| Mass Spectrometry | (HRMS ESI+): Calculated for [C₉H₉NO₂ + H]⁺: 164.0706; Found: (Data for similar compounds suggests high accuracy detection is readily achievable).[2][17] |
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. Therefore, a risk assessment must be based on the constituent functional groups: the acrylate ester and the pyridine ring.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards Associated with Acrylates: Acrylate monomers can be skin and eye irritants, sensitizers, and may be harmful if inhaled or swallowed.[19] They also have a tendency to undergo uncontrolled polymerization, especially when heated or exposed to light, though this is less of a risk for this solid compound compared to liquid monomers like methyl acrylate itself.
-
Hazards Associated with Pyridines: Pyridine-based compounds can be harmful if ingested or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disclaimer: This information is for research and development purposes only and is not a substitute for a formal risk assessment or a manufacturer-provided SDS.
References
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The Royal Society of Chemistry. SUPPORTING INFORMATION FOR - (E)-3-(3-chlorostyryl)benzaldehyde. [Link]
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The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]
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Chemtrade. METHYL ACRYLATE Safety Data Sheet. [Link]
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ResearchGate. (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]
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ACS Publications. A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
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MDPI. Heck Reaction—State of the Art. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
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MDPI. Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
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Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
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PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
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ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]
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National Institutes of Health. (E)-Methyl 3-(1H-indol-2-yl)acrylate. [Link]
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Wikipedia. Methyl acrylate. [Link]
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Royal Society of Chemistry. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]
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ResearchGate. (PDF) Michael addition reaction and its examples. [Link]
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IUCr Journals. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
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PubChem. (E)-Methyl 3-(1H-indol-3-yl)acrylate. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation of Methyl (E)-3-(pyridin-3-yl)acrylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl (E)-3-(pyridin-3-yl)acrylate, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with an α,β-unsaturated ester, offers multiple sites for chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. The compound's stereochemistry, specifically the trans or (E)-configuration of the double bond, is crucial for its reactivity and the spatial arrangement of its derivatives.
This guide provides a detailed analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound (CAS No. 81124-48-3). As Senior Application Scientist, my objective is to not only present the data but also to explain the underlying principles and experimental considerations that ensure data integrity and reliable interpretation—a cornerstone of reproducible scientific research.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is paramount for interpreting spectroscopic data. The key structural features include a pyridine ring, a conjugated carbon-carbon double bond in the trans configuration, and a methyl ester group.
Figure 1: Molecular structure of this compound.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Yellow solid |
| CAS Number | 81124-48-3 |
Spectroscopic Analysis
The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete fingerprint of the molecule.
¹H NMR Spectroscopy
Expertise & Experience: Proton NMR is the most powerful tool for confirming the (E)-stereochemistry of the alkene. The coupling constant (J-value) between the two vinylic protons is diagnostic; a large value (typically 12-18 Hz) confirms a trans relationship, while a smaller value (6-12 Hz) would indicate a cis isomer. The spectrum also allows for the unambiguous assignment of all protons in the molecule.
Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Data and Interpretation: [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.75 | s | - | 1H | H-2 (Pyridyl) |
| 8.62 | d | 4.8 | 1H | H-6 (Pyridyl) |
| 7.85 | d | 8.0 | 1H | H-4 (Pyridyl) |
| 7.70 | d | 16.4 | 1H | H-β (Vinylic) |
| 7.35 | q | 4.3 | 1H | H-5 (Pyridyl) |
| 6.53 | d | 16.4 | 1H | H-α (Vinylic) |
| 3.83 | s | - | 3H | -OCH₃ |
Analysis:
-
Pyridyl Protons (H-2, H-4, H-5, H-6): The four protons on the pyridine ring appear in the aromatic region (δ 7.3-8.8 ppm). H-2 is the most deshielded proton, appearing as a singlet (or a narrow doublet of doublets), due to its proximity to the nitrogen atom. H-6 and H-4 appear as distinct doublets, while H-5 is a quartet (or dd), consistent with its coupling to both H-4 and H-6.
-
Vinylic Protons (H-α, H-β): The two protons on the double bond appear as distinct doublets at δ 6.53 and 7.70 ppm. The large coupling constant of J = 16.4 Hz unequivocally confirms the (E)- or trans-configuration. H-β is further downfield due to its proximity to the electron-withdrawing pyridine ring.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet at δ 3.83 ppm, a characteristic region for this functional group.
¹³C NMR Spectroscopy
Expertise & Experience: Carbon NMR provides a count of the unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and the carbonyl carbon of the ester, which are not visible in the ¹H NMR spectrum. While an experimental spectrum was not found in the literature, a predicted spectrum can be reliably constructed based on established substituent effects.
Experimental Protocol: The spectrum would be acquired using the same sample prepared for ¹H NMR analysis, on a 100 MHz or 125 MHz NMR spectrometer. A proton-decoupled sequence is used to produce a spectrum with singlets for each unique carbon.
Predicted Data and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 166.5 | C=O (Ester) | Typical range for an α,β-unsaturated ester carbonyl. |
| 151.0 | C-2 (Pyridyl) | Deshielded due to proximity to nitrogen. |
| 149.5 | C-6 (Pyridyl) | Deshielded due to proximity to nitrogen. |
| 142.0 | C-β (Vinylic) | Attached to the pyridine ring, deshielded. |
| 135.0 | C-4 (Pyridyl) | Aromatic CH carbon. |
| 130.5 | C-3 (Pyridyl) | Quaternary carbon attached to the alkene. |
| 123.8 | C-5 (Pyridyl) | Aromatic CH carbon. |
| 120.0 | C-α (Vinylic) | Shielded relative to C-β, attached to the carbonyl group. |
| 51.9 | -OCH₃ | Characteristic shift for a methyl ester carbon. |
Analysis: The spectrum is expected to show 9 distinct signals corresponding to the 9 unique carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing around δ 166.5 ppm. The carbons of the pyridine ring and the double bond appear in the δ 120-151 ppm range. The methyl carbon (-OCH₃) is the most shielded, appearing around δ 51.9 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most prominent features in the spectrum of this compound will be the strong carbonyl stretch of the ester and the stretches associated with the C=C double bond and the aromatic pyridine ring.
Experimental Protocol: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-600 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic/Vinylic C-H |
| ~2950 | C-H Stretch | Methyl (-CH₃) |
| ~1720 | C=O Stretch | α,β-Unsaturated Ester |
| ~1640 | C=C Stretch | Alkene |
| ~1590, 1480, 1420 | C=C / C=N Stretch | Pyridine Ring |
| ~1250, ~1170 | C-O Stretch | Ester |
| ~980 | C-H Bend (out-of-plane) | trans-Alkene |
Analysis:
-
C=O Stretch: A very strong and sharp absorption around 1720 cm⁻¹ is the most diagnostic peak, confirming the presence of the ester carbonyl.[2] Its position is slightly lower than a saturated ester due to conjugation with the C=C double bond.
-
C=C and C=N Stretches: A peak around 1640 cm⁻¹ corresponds to the vinylic C=C stretch.[3] The characteristic skeletal vibrations of the pyridine ring will appear as a series of absorptions in the 1600-1400 cm⁻¹ region.
-
trans-Alkene Bend: A medium to strong absorption around 980 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, providing further evidence for the (E)-geometry.
-
C-O Stretches: Two strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1170 cm⁻¹, correspond to the asymmetric and symmetric C-O stretching of the ester group.[2]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, which should readily protonate on the pyridine nitrogen to form the [M+H]⁺ ion.
Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into an ESI source coupled to a mass analyzer (e.g., TOF or Quadrupole). The analysis is performed in positive ion mode.
Data and Interpretation:
-
Molecular Ion: The molecular formula C₉H₉NO₂ gives a molecular weight of 163.17. In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 164.07.[1]
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The primary fragmentation pathways involve losses from the ester group.
Figure 2: Proposed major fragmentation pathway for [M+H]⁺ of the title compound.
Analysis:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters is the loss of a neutral methanol molecule from the protonated parent ion, leading to a fragment ion at m/z 132. This corresponds to a pyridyl-substituted ketene cation.
-
Loss of Carbon Monoxide (CO): The fragment at m/z 132 can subsequently lose carbon monoxide, a common fragmentation for ketenes, to yield a fragment at m/z 104, corresponding to the protonated 3-vinylpyridine ion.
Context: Synthesis via Heck Reaction
Trustworthiness: The purity of a sample is critical for accurate spectroscopic analysis. Understanding the synthetic route provides insight into potential impurities. A common and efficient method for synthesizing aryl acrylates like the title compound is the Palladium-catalyzed Heck reaction.[1]
This reaction typically couples an aryl halide (3-bromopyridine) with an activated alkene (methyl acrylate) in the presence of a palladium catalyst and a base. The reaction is known for its high stereoselectivity, almost exclusively yielding the trans (E)-isomer, which aligns with the spectroscopic findings.[1]
Figure 3: Simplified workflow for the synthesis via the Heck Reaction.
Potential impurities from this synthesis could include starting materials, homocoupled products, or the minor (Z)-isomer. The spectroscopic methods detailed in this guide are essential for confirming the purity and structural integrity of the final product post-purification (e.g., by column chromatography).
Conclusion
The structural and stereochemical assignment of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR provides crucial confirmation of the (E)-alkene geometry via the large vinylic coupling constant. ¹³C NMR and IR spectroscopy confirm the presence of all key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive dataset serves as a reliable reference for researchers in quality control, reaction monitoring, and further synthetic applications.
References
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D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry, 2012, 10 , 4437-4440. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2015. [Link]
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MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 2023, 28 (18), 6569. [Link]
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MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. [Link]
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Spectroscopy Magazine. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
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A Technical Guide to the Hazard Assessment and Safe Handling of Methyl (E)-3-(pyridin-3-yl)acrylate
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals working with Methyl (E)-3-(pyridin-3-yl)acrylate (CAS No. 81124-48-3). Given the limited availability of a comprehensive, substance-specific Material Safety Data Sheet (MSDS), this guide adopts a proactive, science-led approach to hazard assessment. By analyzing the compound's core chemical structure—specifically the reactive acrylate moiety—and drawing upon established data for the broader class of acrylate esters, we can construct a robust framework for its safe handling, storage, and emergency management. The protocols and insights herein are designed to empower laboratory personnel with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic building block utilized in chemical synthesis.[1][2] Its structure, featuring both a pyridine ring and a methyl acrylate group, makes it a versatile intermediate in the development of more complex molecules, with potential applications in medicinal chemistry and materials science.[3][4] The known physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 81124-48-3 | [1][2][5] |
| Molecular Formula | C₉H₉NO₂ | [1][2][5] |
| Molecular Weight | 163.17 g/mol | [1][2][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2][6] |
Section 2: Hazard Identification and Risk Assessment by Chemical Class
A critical aspect of laboratory safety is the ability to predict hazards when substance-specific data is unavailable. This compound contains a methyl acrylate functional group, which is the primary determinant of its toxicological profile. The parent compound, methyl acrylate (CAS 96-33-3), is well-characterized as a hazardous substance. Therefore, it is scientifically prudent to assume that this compound shares these hazards, which include flammability, acute toxicity, and irritation.
The following GHS Hazard statements for Methyl Acrylate should be considered applicable until specific data for this compound becomes available.
| Hazard Code | Statement |
| H225 | Highly flammable liquid and vapour.[7] |
| H302 + H312 | Harmful if swallowed or in contact with skin.[7] |
| H315 | Causes skin irritation.[7] |
| H317 | May cause an allergic skin reaction.[7] |
| H319 | Causes serious eye irritation.[7] |
| H331 | Toxic if inhaled.[7] |
| H335 | May cause respiratory irritation.[7] |
| H412 | Harmful to aquatic life with long lasting effects.[7] |
Primary Routes of Exposure and Potential Health Effects
Based on the toxicology of acrylates, exposure to this compound can occur via inhalation of the powder, dermal contact, eye contact, and accidental ingestion. The primary target organs are the respiratory system, skin, and eyes.
Caption: Probable exposure routes and target organs for this compound.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, known as the hierarchy of controls, is essential for mitigating exposure.
-
Engineering Controls : All work involving weighing, handling, or transferring this compound must be conducted in a certified chemical fume hood to control inhalation of airborne particles.
-
Administrative Controls : Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its use.
-
Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical. The choice of PPE is critical and must be appropriate for the risks posed by acrylates.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides splash protection. Gloves must be inspected before use and changed immediately if contamination is suspected.[7] |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne powder. Standard safety glasses are insufficient.[8] |
| Skin & Body Protection | Flame-resistant laboratory coat. | Protects against skin contact and provides a layer of protection from fire hazards associated with flammable compounds. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges should be used by emergency responders.[8] |
Workflow: Preparing to Handle the Compound
Caption: Sequential workflow for donning appropriate PPE before handling the compound.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and contamination.
Protocol: Weighing and Dispensing the Solid Compound
-
Preparation : Ensure the analytical balance is placed inside the chemical fume hood or in a vented balance enclosure.
-
Tare : Place a clean, tared weigh boat on the balance.
-
Dispensing : Using a clean spatula, carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid generating dust.
-
Closure : Immediately and securely close the stock bottle.
-
Cleanup : Wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate. Dispose of the cloth as hazardous waste.
-
Transfer : Carefully transfer the weighed compound to your reaction vessel within the fume hood.
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2][6]
-
Location : Keep the container tightly closed in a dry, well-ventilated area designated for hazardous chemicals.[9]
-
Incompatibilities : Store away from heat, open flames, and sources of ignition.[10] Segregate from incompatible materials such as strong acids, bases, oxidizing agents, and peroxides.[11]
-
Light Sensitivity : As with many acrylates, the compound may be light-sensitive and prone to polymerization; store in an opaque container or in a dark location.[11]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
First-Aid Measures
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention, especially if irritation or a rash develops.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.[7][8]
Spill and Fire Response
-
Small Laboratory Spill :
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation (fume hood).
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite).
-
Carefully sweep the material into a suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly with a decontaminating solution.
-
-
Fire-Fighting :
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Unsuitable Media : Do not use a direct water jet, as it may spread the fire.
-
Hazards : Vapors are heavier than air and may travel to an ignition source. Hazardous combustion products include carbon oxides and nitrogen oxides. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Emergency Response Logic
Caption: Decision-making flowchart for initial response to a laboratory incident.
Section 6: Stability and Reactivity Profile
Understanding the chemical's reactivity is key to preventing dangerous situations. The profile below is based on the known behavior of methyl acrylate.
| Parameter | Description |
| Reactivity | Vapors may form explosive mixtures with air. |
| Chemical Stability | Stable under recommended storage conditions (room temperature, inert atmosphere). |
| Hazardous Polymerization | May occur upon exposure to light, heat, or initiators (peroxides).[11] |
| Conditions to Avoid | Heat, flames, sparks, static discharge, and exposure to light.[10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides.[11] |
| Hazardous Decomposition | Combustion produces carbon monoxide, carbon dioxide, and nitrogen oxides. |
Section 7: Disposal Considerations
All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Disposal must comply with all local, state, and federal regulations.
-
Prohibition : Never dispose of this chemical down the drain or in the regular trash.
Conclusion
References
-
Shri Gopal Trading Company. (2006). Material Safety Data Sheet - Methyl Acrylate. Retrieved from [Link]
-
Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]
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Groupe Veritas Limited. (n.d.). MATERIAL SAFETY DATA SHEET - Methyl Acrylate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2012). Provisional Peer-Reviewed Toxicity Values for Methyl Acrylate (CASRN 96-33-3). Retrieved from [Link]
-
ChemBK. (2024). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]
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Centers for Disease Control and Prevention (NIOSH). (n.d.). Methyl acrylate - IDLH. Retrieved from [Link]
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Milione, S., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts. Macromolecules. Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]
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A Technical Guide to the Solubility of Methyl (E)-3-(pyridin-3-yl)acrylate in Organic Solvents
This guide provides a detailed examination of the solubility characteristics of Methyl (E)-3-(pyridin-3-yl)acrylate. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data summary to offer a foundational understanding of the molecule's structural properties and how they dictate its behavior in various organic solvents. We will explore the theoretical principles of solubility, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative determination.
Introduction: The Importance of a Solubility Profile
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials[1][2]. The efficiency of its use in synthesis, purification (e.g., recrystallization), and formulation is critically dependent on a thorough understanding of its solubility. A well-characterized solubility profile enables rational solvent selection, which can prevent yield loss, streamline downstream processing, and ensure the success of reactions and purifications. Given the limited availability of specific experimental solubility data in public literature for this compound, this guide employs a first-principles approach to predict and validate its solubility.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible[3][4][5]. An analysis of the structure of this compound is essential.
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself introduces aromatic character and a significant dipole moment, rendering this portion of the molecule polar.
-
Acrylate Group: The ester functional group (-COOCH₃) is also polar. The carbonyl oxygen is a hydrogen bond acceptor.
-
Alkene Bridge: The (E)-configured double bond provides rigidity to the molecule but is relatively non-polar.
-
Overall Polarity: The combination of the polar pyridine ring and the polar acrylate ester group, separated by a short hydrocarbon bridge, results in a molecule with significant overall polarity. It lacks a hydrogen bond donor site (like an -OH or -NH group), which is a critical characteristic.
Based on this structure, we can anticipate that this compound will favor interactions with polar solvents, particularly those that are hydrogen bond acceptors or have strong dipole-dipole interactions[6]. Its solubility in non-polar, aliphatic solvents is expected to be limited.
Predictive Solubility Framework
To build a predictive framework, we must first classify common organic solvents based on their polarity and hydrogen bonding capabilities.
Table 1: Properties of Common Organic Solvents
| Solvent Class | Example Solvent | Relative Polarity[7] | Hydrogen Bond Donor | Hydrogen Bond Acceptor |
|---|---|---|---|---|
| Non-Polar | Hexane | 0.009 | No | No |
| Toluene | 0.099 | No | Yes (Weak, π-system) | |
| Polar Aprotic | Diethyl Ether | 0.117 | No | Yes |
| Ethyl Acetate | 0.228 | No | Yes | |
| Tetrahydrofuran (THF) | 0.207 | No | Yes | |
| Acetone | 0.355 | No | Yes | |
| Acetonitrile (MeCN) | 0.460 | No | Yes | |
| Dimethylformamide (DMF) | 0.386 | No | Yes | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | No | Yes | |
| Polar Protic | Ethanol | 0.654 | Yes | Yes |
| Methanol | 0.762 | Yes | Yes |
| | Water | 1.000 | Yes | Yes |
Based on the molecular analysis and solvent properties, we can predict the solubility of this compound.
Table 2: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
|---|---|---|
| Non-Polar | Low to Very Low | The high polarity of the solute is incompatible with the non-polar nature of solvents like hexane. Van der Waals forces alone are insufficient to overcome the solute-solute interactions. |
| Polar Aprotic | Moderate to High | Solvents like Acetone, Ethyl Acetate, and THF can engage in strong dipole-dipole interactions. Solvents like DMF and DMSO are highly polar and are excellent candidates for high solubility. |
| Polar Protic | Moderate to High | Solvents like methanol and ethanol can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens, facilitating dissolution. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to compounds that can both donate and accept hydrogen bonds. |
Experimental Protocol for Solubility Determination
Theoretical prediction provides a starting point, but experimental verification is essential for scientific accuracy. The following section details a robust, two-stage process for determining the solubility of this compound.
Stage 1: Qualitative Screening Workflow
The initial screening aims to rapidly classify solvents to conserve material and time before proceeding to more intensive quantitative analysis.
Caption: Workflow for qualitative solubility screening.
Step-by-Step Methodology:
-
Preparation: Dispense approximately 5 mg of this compound into a series of clean, dry 1-dram vials. Label each vial with a designated solvent.
-
Initial Solvent Addition: Add 0.1 mL of the first test solvent to the corresponding vial.
-
Agitation: Vigorously mix the vial using a vortex mixer for 30 seconds to ensure thorough interaction.
-
Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, classify the solvent as "Soluble" and proceed to the next solvent.
-
Incremental Addition: If the solid is not fully dissolved, add the solvent in 0.2 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.
-
Classification:
-
If the compound dissolves at any point, it is classified as "Soluble".
-
If some solid dissolves but a portion remains even after 1 mL of solvent, classify it as "Partially Soluble".
-
If no visible dissolution occurs, classify it as "Insoluble".
-
-
Rationale: This tiered approach provides a rapid assessment of solubility in mg/mL terms (e.g., dissolving in 0.1 mL implies >50 mg/mL solubility, while dissolving after 1 mL implies >5 mg/mL). This data is crucial for selecting candidate solvents for quantitative analysis.
Stage 2: Quantitative Determination (Gravimetric Method)
This method establishes the equilibrium solubility at a specific temperature.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen solvent in a sealed, stir-bar-equipped vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and allow it to agitate for 24 hours. This extended period is critical for the solution to reach thermodynamic equilibrium.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a volumetric pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) into a pre-weighed, clean, dry vial (Weight A). Filtration removes any suspended microcrystals, a critical step for accuracy.
-
Solvent Evaporation: Remove the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Final Weighing: Once the residue is completely dry and at room temperature, weigh the vial again (Weight C).
-
Calculation:
-
Weight of dissolved solid = Weight C - Weight A
-
The volume of solvent used is the volume of the aliquot taken.
-
Solubility (mg/mL) = (Weight C - Weight A) / Volume of aliquot (mL)
-
Factors Influencing Experimental Results
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. All quantitative measurements must be performed and reported at a constant, specified temperature.
-
Purity: Impurities in either the solute or the solvent can significantly alter the measured solubility. Use of high-purity materials is recommended for generating reliable data.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.
Conclusion
References
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-
Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Retrieved from [Link]
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- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
- Unknown. (2023, August 31). Solubility of Organic Compounds.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]
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Cockroft, S. L., & Hunter, C. A. (2018). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 57(28), 8450–8455. Retrieved from [Link]
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Tessensohn, M. E., et al. (2011). Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. Chemphyschem. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
Mdziniso, S., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). METHYL ACRYLATE. Retrieved from [Link]
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Georganics. (n.d.). (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate. Retrieved from [Link]
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Methyl (E)-3-(pyridin-3-yl)acrylate: A Versatile Scaffold for Innovations in Medicine and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Pyridine and Acrylate Functionalities
Methyl (E)-3-(pyridin-3-yl)acrylate is a small organic molecule that incorporates two key chemical functionalities: a pyridine ring and a methyl acrylate group. This unique combination makes it a compound of significant interest for a wide range of research applications, from the development of novel therapeutics to the creation of advanced functional materials. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for binding to biological targets such as enzymes and receptors.[3] The methyl acrylate portion, an α,β-unsaturated ester, is a reactive functional group that can readily undergo various chemical transformations, most notably Michael addition reactions, making it a valuable building block in organic synthesis.[3] This guide will delve into the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, providing a roadmap for its exploration in both academic and industrial research settings. While direct research on this specific molecule is emerging, we can infer its potential by examining the well-established roles of its constituent parts and the activities of closely related analogues.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be approached through several established synthetic methodologies, often involving a condensation reaction. A common strategy is the Horner-Wadsworth-Emmons reaction, which is known for its high stereoselectivity in forming (E)-alkenes.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
A plausible and efficient route to this compound is the Horner-Wadsworth-Emmons reaction between 3-pyridinecarboxaldehyde and trimethyl phosphonoacetate.
Materials:
-
3-Pyridinecarboxaldehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH) or other suitable base (e.g., DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add trimethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the resulting solution back to 0 °C and add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the (E)-configuration of the double bond, which is typically indicated by a large coupling constant (J ≈ 16 Hz) between the vinylic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (163.17 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the functional groups, such as the C=O of the ester and the C=C of the alkene.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Potential Research Applications in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, and its incorporation into the acrylate structure suggests several promising avenues for medicinal chemistry research.[1][2]
As an Anticancer Agent
Numerous pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. The presence of functional groups such as -C=O can enhance this activity.[1]
Hypothesized Mechanism of Action:
The electron-deficient double bond in the acrylate moiety of this compound can act as a Michael acceptor. This allows for covalent bond formation with nucleophilic residues (e.g., cysteine) in the active sites of target proteins, leading to irreversible inhibition.[3] This mechanism is a well-known strategy in the design of targeted covalent inhibitors, which can offer increased potency and duration of action.
Proposed Research Workflow:
-
In vitro Screening: Screen this compound against a panel of cancer cell lines to determine its IC₅₀ values.
-
Target Identification: Employ chemoproteomics approaches to identify the cellular protein targets that covalently bind to the compound.
-
Mechanism of Action Studies: Investigate the downstream effects of target inhibition on cell signaling pathways, cell cycle progression, and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with modifications to the pyridine ring and the methyl ester to optimize potency and selectivity.
Caption: Hypothesized mechanism of anticancer activity.
As an Antimicrobial Agent
The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[6] The combination of a pyridine ring with an acrylate moiety could lead to compounds with potent antimicrobial properties.
Proposed Research:
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of this compound against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.
-
Mechanism of Action Studies: Investigate the potential mechanisms of antimicrobial action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication. The potential for Michael addition to essential bacterial enzymes could be a key area of investigation.
-
Biofilm Inhibition Assays: Evaluate the ability of the compound to inhibit the formation of microbial biofilms, which are a major cause of persistent infections.
Potential Applications in Materials Science
The reactive nature of the acrylate group and the functional properties of the pyridine ring make this compound an attractive monomer for the synthesis of functional polymers.
Development of Antibacterial and Antistatic Polymers
Pyridinium-based polymers have been shown to possess excellent antibacterial and antistatic properties.[7] this compound can be polymerized, and the resulting polymer can be quaternized at the pyridine nitrogen to introduce a positive charge.
Proposed Polymer Synthesis and Functionalization:
-
Polymerization: Polymerize this compound using techniques such as free radical polymerization or controlled radical polymerization (e.g., ATRP) to obtain a well-defined polymer.[8]
-
Quaternization: React the resulting polymer with an alkyl halide (e.g., methyl iodide or a long-chain alkyl bromide) to introduce a permanent positive charge on the pyridine ring, creating a poly(pyridinium) salt.
-
Characterization and Testing: Characterize the resulting polymer's molecular weight, thermal properties, and morphology. Evaluate its antibacterial efficacy against common pathogens and its antistatic performance.
Caption: Workflow for creating functional polymers.
As a Cross-linker for Hydrogels
The acrylate functionality can participate in Michael addition reactions with thiolated polymers to form hydrogels.[9] Pyridine-containing hydrogels can exhibit interesting properties, such as pH-responsiveness and the ability to chelate metal ions.
Proposed Application:
This compound can be used as a cross-linker for polymers such as thiolated hyaluronic acid or polyethylene glycol (PEG) to form biocompatible hydrogels for applications in drug delivery and tissue engineering. The pyridine moiety within the hydrogel network could be used to control the release of pH-sensitive drugs or to sequester metal ions.
Utility as a Chemical Intermediate
Beyond its direct applications, this compound is a versatile intermediate for the synthesis of more complex molecules. The acrylate moiety can be transformed into a variety of other functional groups, and the pyridine ring can undergo substitution reactions.
Table of Potential Chemical Transformations:
| Reagent(s) | Transformation of Acrylate Moiety | Potential Product Class |
| H₂, Pd/C | Reduction of C=C double bond | Substituted propionate |
| LiAlH₄ | Reduction of ester and C=C | 3-(Pyridin-3-yl)propan-1-ol |
| R₂CuLi | 1,4-Conjugate addition | β-Substituted propionates |
| OsO₄, NMO | Dihydroxylation of C=C | Dihydroxypropionate derivative |
Conclusion and Future Outlook
This compound represents a promising yet underexplored molecule with significant potential across multiple scientific disciplines. Its straightforward synthesis and the combined functionalities of the pyridine and acrylate groups make it a versatile platform for innovation. In medicinal chemistry, it holds promise as a starting point for the development of novel covalent inhibitors for cancer and infectious diseases. In materials science, it can serve as a valuable monomer for the creation of functional polymers with tailored properties. As a chemical intermediate, it provides access to a wide array of more complex pyridine-containing compounds. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is likely to uncover new and exciting applications.
References
-
Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. AccScience Publishing. Available from: [Link]
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available from: [Link]
-
Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. Available from: [Link]
-
Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. ResearchGate. Available from: [Link]
-
Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]
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A Comprehensive Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate: A Versatile Heterocyclic Building Block in Modern Synthesis
Executive Summary: Methyl (E)-3-(pyridin-3-yl)acrylate is a bifunctional organic compound featuring a pyridine ring and an α,β-unsaturated ester moiety. This unique combination of functionalities makes it an exceptionally valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The pyridine nucleus is a prevalent scaffold in numerous pharmaceuticals, while the acrylate group serves as a reactive handle for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of the compound's properties, synthesis, and core reactivity, offering researchers and drug development professionals a technical overview of its application in the construction of complex molecular architectures.
Introduction
The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern drug design. Among these, the pyridine scaffold is of paramount importance, found in a wide array of natural products and synthetic pharmaceuticals.[1][2] this compound emerges as a key intermediate by covalently linking this privileged heterocycle to a highly reactive acrylate system. The electron-withdrawing nature of the pyridyl ring, coupled with the ester functionality, renders the olefinic bond susceptible to a range of transformations. This guide serves as a senior-level scientific resource, detailing the synthesis and synthetic utility of this building block and explaining the chemical principles that underpin its reactivity in key transformations such as the Heck reaction, Michael addition, and Diels-Alder cycloaddition.
Physicochemical Properties and Spectroscopic Characterization
Understanding the fundamental properties of this compound is essential for its effective use in synthesis, including storage, reaction setup, and product characterization. The compound is typically a yellow solid at room temperature.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 81124-48-3 | [4][5] |
| Molecular Formula | C₉H₉NO₂ | [4][5][6] |
| Molecular Weight | 163.17 g/mol | [4][5][6] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 83-84 °C | [3] |
| Storage | Inert atmosphere, room temperature |[5] |
Spectroscopic analysis provides definitive structural confirmation. The data presented below are characteristic of the (E)-isomer, which is the thermodynamically more stable and commonly synthesized form.
Table 2: Spectroscopic Data for (E)-Methyl 3-(pyridin-3-yl)acrylate
| Technique | Data | Reference(s) |
|---|---|---|
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 3.83 (s, 3H), 6.53 (d, J = 16.4 Hz, 1H), 7.35 (q, J = 4.3 Hz, 1H) | [3] |
| Mass Spec. | HRMS (ESI) requires m/z 168.0245 [M+H]⁺, found 168.0243 | [3] |
| ¹³C NMR | Predicted shifts include signals for methyl ester, olefinic carbons, and pyridine ring carbons. | N/A |
| IR Spectroscopy | Expected peaks include C=O stretch (ester), C=C stretch (alkene), and C-N/C=N stretches (pyridine). | N/A |
Synthesis of the Building Block
The efficient and stereoselective synthesis of this compound is critical for its utility. The Mizoroki-Heck reaction stands out as the most prevalent and reliable method, ensuring the desired (E)-geometry.
Primary Synthetic Route: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene.[7][8] This methodology is highly effective for preparing 3-aryl acrylates from the corresponding aryl halides and methyl acrylate. The choice of this reaction is driven by its high stereoselectivity, which overwhelmingly favors the formation of the trans (E)-isomer due to the syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination.[7]
Experimental Protocol: Heck Coupling of 3-Bromopyridine and Methyl Acrylate
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 2-6 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., DMF or MeCN), followed by methyl acrylate (1.2-1.5 eq) and a base, such as triethylamine (Et₃N, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Core Reactivity and Applications in Synthesis
The true power of this compound lies in its dual reactivity, enabling it to serve as a linchpin in the assembly of complex molecules.
Conjugate (Michael) Addition
The acrylate moiety is a classic Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[9] This reaction is a cornerstone of C-C, C-N, C-S, and C-O bond formation. The electron-deficient nature of the double bond is enhanced by both the ester and the pyridyl group, making this transformation highly efficient.
This reaction is particularly valuable in pharmaceutical synthesis for introducing amine functionalities, leading to the formation of β-amino esters, which are precursors to β-amino acids and other bioactive compounds.
Experimental Protocol: Michael Addition of Benzylamine [10]
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Reagent Addition: Add benzylamine (1.0-1.2 eq) to the solution at room temperature. The reaction is often catalyzed by a mild base, but can also proceed neat or with microwave irradiation to accelerate the process.[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can often be purified by column chromatography on silica gel to yield the corresponding methyl 3-(benzylamino)-3-(pyridin-3-yl)propanoate.
[4+2] Cycloaddition (Diels-Alder Reaction)
As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions.[11] This powerful pericyclic reaction allows for the stereospecific construction of substituted cyclohexene rings in a single step, providing rapid access to complex cyclic scaffolds. The reaction proceeds by a concerted mechanism, and its regioselectivity can be controlled by the electronic nature of the diene.
Case Study: A Hub for Molecular Diversification
The true synthetic value of this compound is realized when its core reactions are used in sequence to generate libraries of diverse compounds for screening and development. For example, its derivatives are explored as modulators for critical biological targets like the LPA1 receptor.[12] The diagram below illustrates how this single building block can be a starting point for generating significant molecular complexity.
Conclusion
This compound is a robust and highly functionalized building block that provides a reliable entry point into a vast chemical space. Its straightforward, stereoselective synthesis via the Heck reaction and its predictable reactivity in cornerstone transformations like the Michael addition and Diels-Alder reaction make it an indispensable tool for organic and medicinal chemists. The ability to leverage both the pyridine and acrylate functionalities allows for the strategic construction of complex molecular frameworks relevant to drug discovery and materials science, solidifying its role as a key intermediate in modern synthetic chemistry.
References
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Yasukata, T., & Matsuura, T. (2021). Heterocycles, 102(3), 527-533. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Kwok, T. J., & Virgilio, J. A. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(5), 605-607. Available at: [Link]
-
Mohtat, B., et al. (2023). Synthesis of Some Novel Acrylate Heterocyclic Compounds Using N-isocyaniminotriphenylphosphorane. Journal of Applied Chemical Research, 17(1), 87-98. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(5), 1103-1111. Available at: [Link]
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PubMed Central. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. Available at: [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
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Semantic Scholar. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]
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Ji, H., et al. (2013). Supporting Information for Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines with Trifluoromethanesulfinate. The Journal of Organic Chemistry. Available at: [Link]
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Gomaa, A. M., & Ali, M. M. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 337-350. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). What is the reason for the difference in Diels-Alder reactivity of isomeric substituted dienes? Retrieved from [Link]
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MDPI. (2022). BF₃–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules. Available at: [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available at: [Link]
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Royal Society of Chemistry. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Available at: [Link]
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Monash University. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Retrieved from [Link]
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Beilstein-Institut. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry. Available at: [Link]
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IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Available at: [Link]
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MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules. Available at: [Link]
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MDPI. (2022). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Molbank. Available at: [Link]
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An In-depth Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl (E)-3-(pyridin-3-yl)acrylate, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's historical context, physicochemical properties, synthesis methodologies, and potential applications. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction and Historical Context
This compound, with the CAS Number 81124-48-3, is a heteroaromatic compound featuring a pyridine ring conjugated with a methyl acrylate moiety.[1] This specific arrangement of functional groups imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.
While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions in the latter half of the 20th century. The synthesis of such vinylpyridines became feasible and efficient with the advent of palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction, and the well-established Wittig olefination. The historical context of this compound is therefore best understood through the lens of these transformative synthetic methodologies.
The Mizoroki-Heck reaction , first reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, revolutionized the synthesis of substituted alkenes.[2] This palladium-catalyzed reaction allows for the coupling of unsaturated halides with alkenes, providing a direct route to compounds like this compound from readily available pyridine precursors.[2] The development of various palladium catalysts and ligand systems has further expanded the scope and efficiency of this reaction.[3][4]
The Wittig reaction , developed by Georg Wittig in the 1950s, is another cornerstone of alkene synthesis.[5] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is particularly relevant as it favors the formation of the thermodynamically more stable (E)-isomer.[6]
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature and possesses the following key properties:
| Property | Value | Source |
| CAS Number | 81124-48-3 | [1] |
| Molecular Formula | C₉H₉NO₂ | [7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Appearance | Solid | - |
| Purity | Typically >98% | - |
Spectroscopic Data
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a single repository of all spectral data is not available, the following represents expected and reported data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the acrylate moiety. The coupling constants of the vinyl protons are indicative of the (E)-stereochemistry. For the related (E)-Methyl 3-(pyridin-2-yl)acrylate, characteristic signals include a singlet for the methyl protons around 3.82 ppm and two doublets for the vinyl protons with a large coupling constant (J = 16 Hz), confirming the trans configuration.[8] Similar patterns are expected for the 3-pyridyl isomer.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show resonances for the nine carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear downfield. For (E)-Methyl 3-(pyridin-2-yl)acrylate, the carbonyl carbon appears at 167.23 ppm.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretching vibration for the ester group around 1700-1730 cm⁻¹, C=C stretching for the alkene and aromatic ring, and C-O stretching for the ester.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For the related (E)-Methyl 3-(pyridin-2-yl)acrylate, a [M+H]⁺ peak at m/z 164 is observed.[8] A similar fragmentation pattern would be anticipated for the 3-pyridyl isomer.
Synthesis Methodologies
The synthesis of this compound can be efficiently achieved through several modern organic synthetic methods. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The two most prominent and reliable methods are the Heck reaction and the Wittig reaction.
Mizoroki-Heck Reaction
The Heck reaction is a highly efficient method for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with methyl acrylate.[9]
Causality of Experimental Choices:
-
Catalyst: A palladium(II) salt, such as palladium(II) acetate, is often used as a precatalyst, which is reduced in situ to the active palladium(0) species. The choice of ligand, often a phosphine, is critical for stabilizing the palladium catalyst and influencing its reactivity and selectivity.
-
Base: A base, such as triethylamine or an inorganic carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active catalyst.[10]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is commonly used to dissolve the reactants and facilitate the reaction.
-
Stereoselectivity: The Heck reaction generally exhibits high trans-selectivity, leading predominantly to the desired (E)-isomer.
Experimental Protocol: Heck Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
-
Add a polar aprotic solvent such as DMF.
-
To this mixture, add methyl acrylate (1.5 eq) and a base such as triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for the Heck Reaction Synthesis.
Wittig Reaction
The Wittig reaction provides a reliable alternative for the synthesis of this compound, starting from 3-pyridinecarboxaldehyde and a stabilized phosphorus ylide.
Causality of Experimental Choices:
-
Ylide: A stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is used. The electron-withdrawing ester group stabilizes the carbanion, making the ylide less reactive but more selective for the (E)-alkene product.[6]
-
Solvent: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction Conditions: The reaction is often performed at room temperature. The formation of the thermodynamically stable triphenylphosphine oxide byproduct drives the reaction to completion.
Experimental Protocol: Wittig Reaction
-
In a round-bottom flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in an anhydrous aprotic solvent such as THF under an inert atmosphere.
-
To this solution, add 3-pyridinecarboxaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by trituration with a non-polar solvent like diethyl ether or by column chromatography.
-
Purify the product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the Wittig Reaction Synthesis.
Applications and Future Perspectives
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry and materials science. The parent compound, trans-3-(3-pyridyl)acrylic acid, has been utilized as a synthetic intermediate for various biologically active molecules. For instance, it is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and in the synthesis of aminopyridines as antibacterial agents.[11]
The methyl ester, this compound, can serve as a key intermediate in the synthesis of more complex molecules. The acrylate moiety is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles.[7] The pyridine ring provides a site for N-alkylation or metal coordination.
Potential Applications:
-
Drug Discovery: As a fragment or building block for the synthesis of novel pharmaceutical agents. The pyridine moiety is a common feature in many drugs, and the acrylate functionality allows for further elaboration of the molecular structure.
-
Materials Science: The vinyl group makes it a potential monomer for polymerization, leading to the synthesis of polymers with pendant pyridine groups. Such polymers have applications as polyelectrolytes, metal-complexing agents, and in the development of functional materials.
-
Agrochemicals: The pyridine ring is a common scaffold in many herbicides and pesticides.
The versatility of this compound as a synthetic intermediate ensures its continued relevance in academic and industrial research. Future studies are likely to explore its use in the development of novel therapeutic agents and advanced materials.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis. While its historical discovery is intertwined with the development of modern synthetic methods, its preparation is now routinely achievable through well-established protocols such as the Heck and Wittig reactions. This guide has provided a detailed overview of its synthesis, properties, and potential applications, offering a solid foundation for researchers and scientists working with this versatile molecule. The continued exploration of its reactivity and utility is expected to unlock new opportunities in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2002, December). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 17, 2026, from [Link]
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved January 17, 2026, from [Link]
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MDPI. (2017). Heck Reaction—State of the Art. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved January 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved January 17, 2026, from [Link]
-
PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to Methyl (E)-3-(pyridin-3-yl)acrylate: Procurement, Synthesis, and Applications
Executive Summary
Methyl (E)-3-(pyridin-3-yl)acrylate (CAS No. 81124-48-3) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, combining a pyridine ring with an electron-deficient acrylate moiety, makes it a versatile intermediate for creating complex molecular architectures. This guide provides drug development professionals and researchers with a comprehensive technical overview, covering its chemical properties, a strategic approach to commercial procurement, a validated laboratory-scale synthesis protocol, and its significant applications in contemporary research fields. Our focus is on delivering field-proven insights and methodologies to empower researchers to effectively source and utilize this valuable compound.
Core Chemical Profile
Unambiguous identification is the cornerstone of reproducible research. This compound is defined by the following key identifiers and properties.
Chemical Structure:
(Structure represents this compound)
Table 1: Key Properties and Identifiers
| Parameter | Value | Source(s) |
| CAS Number | 81124-48-3 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₂ | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [1][2][3] |
| Typical Purity | ≥98% | [1][5] |
| Physical Form | Solid | N/A |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
| SMILES Code | O=C(OC)/C=C/C1=CC=CN=C1 | [3] |
Commercial Availability and Strategic Procurement
For many research endeavors, particularly in process development and screening, direct procurement of starting materials is the most efficient path. The selection of a supplier, however, should not be based on cost alone. Purity, batch-to-batch consistency, and availability of supporting analytical data (e.g., NMR, HPLC) are critical for ensuring the integrity of experimental outcomes.
Supplier Selection Workflow
The process of selecting a chemical supplier involves more than a simple catalog search. A robust workflow ensures that the procured material meets the stringent requirements of research and development. The following diagram outlines a logical process for qualifying and selecting a vendor.
Caption: A logical workflow for selecting a chemical supplier.
Table 2: Commercial Suppliers of this compound
The following table summarizes a selection of commercial suppliers. This list is not exhaustive but represents common vendors for research-grade chemicals. Availability and pricing are subject to change.
| Supplier | CAS Number | Stated Purity | Notes |
| BLDpharm | 81124-48-3 | Specification provided upon request | Offers a range of organic building blocks.[3] |
| ChemScene | 81124-48-3 | 98.43% (example) | Provides detailed analytical data on request.[2] |
| Moldb | 81124-48-3 | Typically 98% | Sells a variety of research chemicals and building blocks.[1] |
| FUJIFILM Wako | 81124-48-3 | N/A | Distributes products from Fluorochem Ltd.[6] |
| ChemicalBook | 81124-48-3 | N/A | Acts as a directory and supplier for chemical products.[4] |
A Self-Validating Synthesis Protocol
When custom quantities or specific analogues are required, in-house synthesis is necessary. The Horner-Wadsworth-Emmons (HWE) reaction is the authoritative choice for preparing (E)-α,β-unsaturated esters like this compound. This method is highly reliable and renowned for its excellent stereoselectivity, favoring the formation of the desired (E)-isomer, which is crucial for predictable biological activity and material properties.
Reaction Scheme
The HWE reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with a phosphonate ylide generated in situ from trimethyl phosphonoacetate.
Caption: Horner-Wadsworth-Emmons reaction for synthesis.
Step-by-Step Methodology
This protocol is intended for trained organic chemists in a controlled laboratory setting. Adherence to all institutional safety protocols is mandatory.
-
Preparation (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq). Wash the NaH three times with dry hexanes to remove the oil, then suspend it in 50 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.05 eq) dropwise via syringe over 15 minutes. Causality Note: The dropwise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution as the phosphonate is deprotonated to form the reactive ylide.
-
Reaction: After stirring for 30 minutes at 0 °C, add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in 20 mL of anhydrous THF dropwise.
-
Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Characterization (Trustworthiness): Combine the pure fractions and remove the solvent in vacuo to yield the product. Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum validates the formation of the desired (E)-isomer.
Applications in Research and Drug Discovery
The utility of this compound stems from its dual functionality. This structure is a valuable pharmacophore and a versatile synthetic intermediate.
-
Medicinal Chemistry: Acrylate-containing heterocyclic compounds are recognized for their wide range of biological activities, including potential use as anti-microbial, anti-depressant, and anti-tumor agents. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, which can be critical for binding to biological targets like enzymes or receptors.[7] The acrylate moiety serves as a Michael acceptor, enabling covalent modification of target proteins, a strategy used in designing specific enzyme inhibitors.
-
Organic Synthesis: As a building block, it provides a scaffold for creating more complex molecules.[7] The pyridine ring can undergo N-alkylation or be used in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an allylic alcohol, opening pathways to diverse molecular families.
-
Materials Science: Pyridine-containing acrylate monomers are used in the synthesis of functional polymers.[8] These polymers find applications in coatings, resins, and advanced materials where properties like solubility, adhesion, and thermal stability can be tuned.[9] The pyridine group provides a site for quaternization, leading to polycationic materials used as flocculants, emulsifying agents, or membranes.[8]
Conclusion
This compound is a high-value chemical tool for the modern researcher. Its well-defined properties, commercial availability, and straightforward synthesis make it an accessible starting point for innovation. Whether employed as a key intermediate in the synthesis of a novel therapeutic agent or as a monomer for a functional polymer, its strategic application is underpinned by a clear understanding of its chemical nature, as detailed in this guide.
References
-
Application of N-isocyaniminotriphenyl phosphorane for preparation of heterocyclic acrylate. Journal of Applied Chemical Research. [Link]
-
Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. [Link]
-
Poly(meth)acrylate-based coatings. PubMed. [Link]
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Methodological & Application
Detailed synthesis protocol for "Methyl (E)-3-(pyridin-3-yl)acrylate"
Application Note & Synthesis Protocol
Topic: Detailed Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. We present two robust and highly efficient synthetic strategies: the Palladium-catalyzed Heck-Mizoroki Cross-Coupling reaction and the Horner-Wadsworth-Emmons (HWE) Olefination. This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
This compound is an α,β-unsaturated ester containing a pyridine moiety. This structural motif is of significant interest as a precursor for a wide range of biologically active molecules and functional polymers. The precise and stereocontrolled synthesis of the (E)-isomer is critical for its utility.
Two primary retrosynthetic disconnections guide our approach:
-
C-C Bond Formation via Cross-Coupling: Disconnecting the C-C double bond suggests a coupling between a pyridine precursor and an acrylate moiety. The Heck-Mizoroki reaction is the preeminent choice for this transformation, offering high efficiency and excellent stereoselectivity.[1][2]
-
C=C Bond Formation via Olefination: Alternatively, the double bond can be formed by reacting pyridine-3-carbaldehyde with a suitable phosphorus-stabilized carbanion. The Horner-Wadsworth-Emmons (HWE) reaction, a refinement of the Wittig reaction, is particularly advantageous as it strongly favors the formation of the desired (E)-alkene and simplifies product purification.[3]
This document will detail both methods, providing researchers with flexibility based on available starting materials and equipment.
Chemical Properties & Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 81124-48-3 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | Expected to be a solid or oil | - |
Primary Protocol: Heck-Mizoroki Cross-Coupling
The palladium-catalyzed coupling of an aryl halide with an alkene stands as a cornerstone of modern organic synthesis.[1] This method is highly reliable for constructing the target molecule from 3-halopyridine and methyl acrylate. The reaction typically exhibits excellent selectivity for the (trans) or (E)-isomer.[1]
Reaction Scheme
Figure 1: Heck-Mizoroki coupling of 3-bromopyridine with methyl acrylate.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Bromopyridine | 157.99 | 1.58 g | 10.0 | Can be substituted with 3-iodopyridine for higher reactivity. |
| Methyl Acrylate | 86.09 | 1.29 g (1.43 mL) | 15.0 | Use freshly distilled to remove inhibitors. |
| Palladium(II) Acetate | 224.50 | 45 mg | 0.2 (2 mol%) | Pre-catalyst. |
| Tri(o-tolyl)phosphine | 304.37 | 244 mg | 0.8 (8 mol%) | Ligand. Handle in a fume hood. |
| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.78 mL) | 20.0 | Acts as a base and solvent. Must be dry. |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - | Anhydrous grade solvent. |
Step-by-Step Procedure
-
Reactor Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add palladium(II) acetate (45 mg, 0.2 mmol) and tri(o-tolyl)phosphine (244 mg, 0.8 mmol).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. A stable inert atmosphere is crucial for preventing the oxidation of the Pd(0) species.
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF (40 mL), triethylamine (2.78 mL, 20.0 mmol), 3-bromopyridine (1.58 g, 10.0 mmol), and finally methyl acrylate (1.43 mL, 15.0 mmol).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The solution will typically turn from a pale yellow to a darker brown/black color, indicating the formation of Pd(0) nanoparticles.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium black precipitate. Wash the pad with ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and dilute with 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford this compound as a white to pale yellow solid.
-
Mechanism of the Heck-Mizoroki Reaction
The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) redox couple.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-bromopyridine, forming a Pd(II)-aryl complex.
-
Coordination & Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center. This is followed by a syn-migratory insertion of the pyridyl group into the C=C bond of the acrylate. This step dictates the regioselectivity.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the C=C bond and generating a palladium-hydride species. This step is typically rapid and irreversible, favoring the formation of the thermodynamically stable (E)-isomer.
-
Reductive Elimination: The base (triethylamine) neutralizes the generated HBr and facilitates the reductive elimination of the Pd(II)-hydride species to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
Visualization of the Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Alternative Protocol: Horner-Wadsworth-Emmons Olefination
This reaction involves the condensation of an aldehyde with a phosphonate carbanion.[6] The use of a stabilized ylide precursor, such as methyl diethylphosphonoacetate, strongly favors the formation of the (E)-alkene. A key advantage over the classical Wittig reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.[3]
Reaction Scheme
Figure 2: HWE olefination of pyridine-3-carbaldehyde.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Methyl diethylphosphonoacetate | 196.16 | 2.16 g (1.85 mL) | 11.0 | Reagent for ylide formation. |
| Sodium Hydride (NaH) | 24.00 | 440 mg (60% disp.) | 11.0 | Highly reactive. Handle with extreme care under inert gas. |
| Pyridine-3-carbaldehyde | 107.11 | 1.07 g | 10.0 | Ensure purity; can oxidize on storage. |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Anhydrous, inhibitor-free. |
Step-by-Step Procedure
-
Reactor Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (440 mg of a 60% dispersion in mineral oil).
-
Washing NaH (Optional but Recommended): Under a stream of nitrogen, carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula. Caution: NaH is pyrophoric.
-
Ylide Formation: Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add methyl diethylphosphonoacetate (1.85 mL, 11.0 mmol) dropwise via the dropping funnel over 15 minutes. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature for another 30 minutes until the solution becomes clear.
-
Aldehyde Addition: Re-cool the ylide solution to 0 °C. Add a solution of pyridine-3-carbaldehyde (1.07 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction Execution: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates the complete consumption of the aldehyde.
-
Work-up & Isolation:
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
The water-soluble diethyl phosphate byproduct will remain in the aqueous layer.
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography as described in Method A if necessary.
-
Mechanism of the Wittig-type Reaction
The reaction is initiated by the nucleophilic attack of the phosphorus ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[7][8] This attack forms a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane ring.[3] This intermediate then collapses in an irreversible cycloelimination step to form the thermodynamically stable (E)-alkene and the water-soluble phosphate byproduct.[8]
Visualization of the HWE Workflow
Caption: Step-wise workflow for the HWE synthesis protocol.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the (E)-geometry. Aromatic signals for the pyridine ring and a singlet for the methyl ester protons (~3.8 ppm) should be present.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the ester carbonyl (~167 ppm), vinyl carbons, and four distinct pyridine carbons are expected.
-
FT-IR (film): Key stretches include a strong C=O band for the ester (~1720 cm⁻¹), a C=C alkene stretch (~1640 cm⁻¹), and C-O ester stretches (~1300-1150 cm⁻¹).
-
Mass Spectrometry (EI or ESI): The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) should be observed at m/z = 163.17 or 164.17, respectively.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents:
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.
-
Palladium Catalysts & Phosphine Ligands: Potentially toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: DMF is a reproductive toxin. THF can form explosive peroxides. Use anhydrous grades and handle with appropriate care.
-
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
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Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Wittig Reaction Mechanism. YouTube. [Link]
-
Cui, L., & Lattermann, G. (2005). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. [Link]
-
Li, Y., et al. (2020). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. PubMed Central. [Link]
-
Magano, J. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. ACS Publications. [Link]
-
Bennett, B. L. (2001). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]
-
ResearchGate. Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate. [Link]
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Application Notes and Protocols for the Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Wittig Reaction in Pharmaceutical Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds with exceptional regiochemical control.[1][2] This olefination reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the precise location of a double bond is critical for biological activity. This guide provides a detailed exploration of the Wittig reaction for the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate, a key building block in medicinal chemistry. We will delve into the mechanistic nuances that govern the high stereoselectivity of this transformation and present robust, field-proven protocols for its successful execution.
The core of the Wittig reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.[2][3] The stereochemical outcome of the reaction is largely dictated by the nature of the substituents on the ylide.[4][5] For the synthesis of this compound, a "stabilized" ylide, (methoxycarbonylmethylene)triphenylphosphorane, is employed. The presence of the electron-withdrawing ester group delocalizes the negative charge on the carbanion, rendering the ylide more stable and less reactive than its "non-stabilized" counterparts.[3][4][6] This stability allows for thermodynamic equilibration of the reaction intermediates, leading preferentially to the formation of the more stable (E)-alkene.[6]
Reaction Mechanism: A Step-by-Step Visualization
The currently accepted mechanism for the Wittig reaction with stabilized ylides proceeds through a concerted [2+2] cycloaddition, forming an oxaphosphetane intermediate directly, which then collapses to the alkene and triphenylphosphine oxide.[4][5][7] The formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[6]
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Protocols: From Reagents to Purified Product
Two primary protocols are presented: a traditional two-step procedure involving the pre-synthesis of the phosphonium salt and ylide, and a more streamlined one-pot synthesis.
Protocol 1: Two-Step Synthesis of this compound
This method offers a high degree of control over each reaction step and is recommended for achieving maximum purity and yield.
Step 1a: Synthesis of (Methoxycarbonylmethyl)triphenylphosphonium Bromide
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (26.23 g, 100 mmol) in 150 mL of dry benzene.
-
Addition of Alkyl Halide: Slowly add methyl bromoacetate (15.29 g, 100 mmol) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) for 24-48 hours. A white precipitate will form as the reaction progresses.[8]
-
Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the white solid by vacuum filtration, wash with cold dry benzene, and dry under vacuum to yield the phosphonium salt.
Step 1b: Generation of (Methoxycarbonylmethylene)triphenylphosphorane (the Ylide)
-
Dissolution: Dissolve the dried (methoxycarbonylmethyl)triphenylphosphonium bromide (33.43 g, 80 mmol) in 250 mL of water.
-
Base Addition: While stirring vigorously, add a 5% aqueous solution of sodium hydroxide dropwise until the solution is alkaline (test with litmus paper). A precipitate of the ylide will form.[8]
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude ylide can be further purified by recrystallization from ethyl acetate/petroleum ether to yield a colorless solid.[8] This stabilized ylide is often commercially available.[9][10][11]
Step 1c: Wittig Reaction with 3-Pyridinecarboxaldehyde
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the purified (methoxycarbonylmethylene)triphenylphosphorane (26.74 g, 80 mmol) in 200 mL of dry dichloromethane (DCM).
-
Aldehyde Addition: Add a solution of 3-pyridinecarboxaldehyde (7.50 g, 70 mmol) in 50 mL of dry DCM dropwise to the ylide suspension at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the desired acrylate and triphenylphosphine oxide, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: One-Pot Synthesis of this compound
This protocol is more time-efficient as it bypasses the isolation of the intermediate phosphonium salt and ylide.[12][13]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add triphenylphosphine (13.12 g, 50 mmol), 3-pyridinecarboxaldehyde (4.28 g, 40 mmol), and 100 mL of toluene.
-
Reagent Addition: Add methyl bromoacetate (7.65 g, 50 mmol) to the mixture.
-
Base Addition: Add a moderate base, such as potassium carbonate (13.82 g, 100 mmol), to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue is then purified by column chromatography as described in Protocol 1.
Quantitative Data Summary
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Starting Materials | Triphenylphosphine, Methyl bromoacetate, 3-Pyridinecarboxaldehyde, NaOH | Triphenylphosphine, Methyl bromoacetate, 3-Pyridinecarboxaldehyde, K₂CO₃ |
| Solvents | Benzene, Water, DCM | Toluene |
| Reaction Time | 48-72 hours (total) | 12-24 hours |
| Typical Yield | 75-90% | 60-75% |
| Key Advantage | High purity and yield | Time and resource efficient |
| Key Disadvantage | Longer procedure, more handling steps | Potentially lower yield and more complex purification |
Product Characterization
The final product, this compound (CAS: 81124-48-3)[14], should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The presence of the trans-alkene is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons. The aromatic protons of the pyridine ring will appear in the aromatic region, and the methyl ester will show a singlet at approximately 3.8 ppm. For a similar compound, (E)-methyl 3-(thiophen-3-yl)acrylate, the vinylic protons appear at δ 6.27 (d, J = 16.0 Hz, 1H) and 7.68 (d, J = 16.0 Hz, 1H).[15]
-
¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the pyridine ring, and the methyl carbon of the ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (163.17 g/mol ) should be observed.[14]
Alternative Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction.[16][17] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[16] A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous work-up, often simplifying purification.[17] The HWE reaction is also highly (E)-selective.[16][18][19]
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Conclusion and Future Perspectives
The Wittig reaction provides a robust and reliable method for the synthesis of this compound with high (E)-selectivity, a critical feature for applications in drug development. Both the two-step and one-pot protocols offer viable pathways, with the choice depending on the desired scale, purity requirements, and available resources. While the Wittig reaction is a powerful tool, the associated formation of triphenylphosphine oxide can present purification challenges.[1][20] In this context, the Horner-Wadsworth-Emmons reaction presents a compelling alternative with simplified purification. The continued development of catalytic Wittig reactions and improved methods for byproduct removal will further enhance the utility of this classic transformation in modern pharmaceutical science.[20]
References
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
PrepChem.com. Synthesis of (methoxycarbonyl methylene) triphenyl phosphorane. [Link]
-
YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021-02-13). [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic Syntheses. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. [Link]
-
Royal Society of Chemistry. The modern interpretation of the Wittig reaction mechanism. (2013-05-14). [Link]
-
ResearchGate. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane | Request PDF. (2025-08-06). [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
ChemBK. (Methoxycarbonylmethylene)triphenylphosphorane. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Royal Society of Chemistry Publishing. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction. (2020-03-27). [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06). [Link]
-
University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. [Link]
-
Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. (2023-01-22). [Link]
-
ResearchGate. Organic synthesis: The Wittig reaction cleans up | Request PDF. (2025-08-06). [Link]
-
The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]
-
ResearchGate. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (2025-08-07). [Link]
-
ACS Publications. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent | Organic Letters. [Link]
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Application Note: High-Purity Isolation of Methyl (E)-3-(pyridin-3-yl)acrylate via Automated Flash Column Chromatography
Introduction
Methyl (E)-3-(pyridin-3-yl)acrylate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional polymers.[1] Its chemical structure, featuring a pyridine ring conjugated with an acrylate moiety, imparts unique electronic and physicochemical properties. However, the presence of the basic pyridine nitrogen (pKa ≈ 5-6) presents a significant challenge during purification by silica gel chromatography, often leading to peak tailing and poor separation from reaction-related impurities.[2] This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated flash column chromatography, ensuring high purity and recovery.
The Challenge: Chromatographic Behavior of Pyridine-Containing Compounds
The primary obstacle in the silica gel-based purification of pyridine derivatives is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can cause significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase. To overcome this, it is often necessary to modify the mobile phase to suppress these undesirable interactions.
Strategic Approach: Mobile Phase Modification
A common and effective strategy is the addition of a small amount of a competing base, such as triethylamine (Et₃N), to the eluent. The triethylamine, being a stronger or comparable base, preferentially interacts with the active silanol sites on the silica gel, effectively "masking" them from the pyridine-containing analyte. This minimizes the strong analyte-stationary phase interaction, resulting in more symmetrical peak shapes and improved chromatographic performance.
Synthesis Context: Anticipating Impurities
The purification strategy should be designed with a clear understanding of the potential impurities arising from the synthetic route. This compound is commonly synthesized via two primary methods: the Wittig reaction and the Heck reaction.
-
Wittig Reaction: This reaction typically involves the coupling of 3-pyridinecarboxaldehyde with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.[3] A major byproduct of this reaction is triphenylphosphine oxide, which is often less polar than the desired product and can be separated. Other potential impurities include unreacted starting materials and the (Z)-isomer of the product, although stabilized ylides generally favor the formation of the (E)-isomer.[4]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple a pyridine-containing halide with methyl acrylate.[2][5] Impurities from this route may include residual starting materials, palladium catalyst residues, and byproducts from side reactions.
This protocol is designed to effectively separate the target compound from these common impurities. A recent study detailed the synthesis of this compound via a Heck-type coupling reaction, followed by purification using flash column chromatography with a petroleum ether/ethyl acetate eluent system.[6]
Experimental Protocol
Materials and Instrumentation
-
Crude Sample: this compound (synthesized in-house).
-
Stationary Phase: High-purity silica gel, 40-63 µm particle size.
-
Solvents:
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (Et₃N), ≥99.5%
-
-
Instrumentation: Automated flash chromatography system.
-
Detection: UV detector (monitoring at 254 nm and 280 nm).
-
Thin Layer Chromatography (TLC): Silica gel 60 F₂₅₄ plates.
Part 1: Thin Layer Chromatography (TLC) for Method Development
The initial step is to determine the optimal mobile phase composition using TLC, aiming for a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
Procedure:
-
Prepare a stock solution of the crude reaction mixture in dichloromethane or ethyl acetate.
-
Spot the stock solution onto a TLC plate.
-
Develop the plate in a TLC chamber saturated with a test eluent. Start with a non-polar mixture and gradually increase the polarity.
-
Visualize the developed plate under UV light (254 nm).
-
If peak tailing is observed, add 0.5-1% (v/v) triethylamine to the eluent and re-run the TLC.
Table 1: TLC Solvent System Optimization
| Trial | Eluent System (v/v/v) | Observations | Rf of Product |
| 1 | Hexane / Ethyl Acetate (80:20) | Product remains at the baseline. | ~0.05 |
| 2 | Hexane / Ethyl Acetate (60:40) | Product moves but shows significant tailing. | ~0.20 |
| 3 | Hexane / Ethyl Acetate / Et₃N (60:40:0.5) | Symmetrical spot, good separation from impurities. | ~0.30 |
Based on the TLC results, a mobile phase of Hexane/Ethyl Acetate with a small percentage of triethylamine is optimal.
Part 2: Automated Flash Column Chromatography Protocol
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Equilibrate the column with the initial mobile phase (Hexane / Ethyl Acetate / Et₃N, 90:10:0.5) for at least two column volumes.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Chromatographic Conditions:
-
Flow Rate: 30 mL/min for a 25g column (adjust proportionally for other column sizes).
-
Detection: 254 nm and 280 nm.
-
Gradient Elution:
| Step | Column Volumes (CV) | % Hexane | % Ethyl Acetate | % Et₃N |
| 1 | 2.0 | 90 | 10 | 0.5 |
| 2 | 10.0 | 90 → 60 | 10 → 40 | 0.5 |
| 3 | 5.0 | 60 | 40 | 0.5 |
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analyze the collected fractions by TLC to confirm the purity and identify fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Expected Results
This protocol should yield this compound with a purity of >98% as determined by ¹H NMR and LC-MS. The addition of triethylamine is critical for obtaining a symmetrical peak and achieving baseline separation from closely eluting impurities. The use of a gradient elution ensures that less polar impurities are washed off first, followed by the elution of the product in a sharp band, and finally, the removal of more polar impurities.
Troubleshooting
-
Persistent Tailing: If peak tailing is still observed, increase the concentration of triethylamine in the mobile phase to 1%.
-
Poor Separation: If the product co-elutes with an impurity, a shallower gradient or an isocratic elution with the optimal solvent mixture identified by TLC may be necessary.
-
Low Recovery: Ensure the crude material is fully dissolved before loading. For dry loading, ensure the silica with the adsorbed sample is completely dry.
The purification of this compound by column chromatography requires careful consideration of the compound's basicity. By employing a mobile phase modified with triethylamine, the interaction with the silica stationary phase can be effectively managed, leading to a successful and efficient purification. This application note provides a robust and reliable protocol for obtaining high-purity material, which is essential for its subsequent applications in research and development.
References
-
6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. (n.d.). The Royal Society of Chemistry. [Link]
-
The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. (2012). The Royal Society of Chemistry. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
-
SUPPORTING INFORMATION FOR. (n.d.). The Royal Society of Chemistry. [Link]
-
Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. [Link]
-
Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. (n.d.). ResearchGate. [Link]
-
The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). St. Olaf College. [Link]
-
Green Chemistry. (n.d.). RSC Publishing. [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. [Link]
-
(E)-Methyl 3-(3-methyl-3H-imidazo[4, 5-b]pyridin-6-yl)acrylate, 1 gram. (n.d.). HBARSCI. [Link]
-
Wittig Reaction - Wittig Reagents (in situ). (n.d.). Common Organic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. (2025, August 5). ResearchGate. [Link]
-
Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. (2025, August 7). ResearchGate. [Link]
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024, March). ResearchGate. [Link]
-
ethyl 3-(pyridin-3-yl)acrylate. (2024, April 9). ChemBK. [Link]
-
Synthesis and liquid crystal properties of triphenylene liquid crystals bearing polymerisable acrylate and methacrylate groups. (n.d.). ResearchGate. [Link]
-
Table of Contents. (n.d.). Semantic Scholar. [Link]
Sources
Application Note: High-Purity Isolation of Methyl (E)-3-(pyridin-3-yl)acrylate via Recrystallization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Methyl (E)-3-(pyridin-3-yl)acrylate, a key building block in pharmaceutical synthesis, through recrystallization. The procedure is designed to effectively remove common impurities, yielding a product of high purity suitable for downstream applications. This document elucidates the scientific rationale behind solvent selection and procedural steps, offering a robust and reproducible method for researchers.
Introduction: The Importance of Purity
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[1] This method, when optimized, can significantly enhance the purity of this compound.
Physicochemical Properties & Rationale for Solvent Selection
While specific experimental data for the melting point and a comprehensive solubility profile of this compound are not extensively reported in publicly available literature, we can deduce a logical approach to solvent selection based on its chemical structure and general principles of recrystallization. The molecule possesses both a polar pyridine ring and a less polar methyl acrylate moiety. This dual nature suggests that a solvent mixture will likely be more effective than a single solvent for achieving the desired solubility profile: high solubility in a hot solvent and low solubility in a cold solvent.
For pyridine-containing compounds, polar solvents such as ethanol and methanol are often good starting points. Conversely, the acrylate ester portion suggests some solubility in less polar solvents. Therefore, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is a logical choice for investigation.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a systematic approach to purifying crude this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Solvent System Selection (Small-Scale Trial)
Before proceeding with the bulk recrystallization, it is crucial to determine the optimal solvent system through small-scale trials.
-
Trial 1: Ethanol/Water
-
Place approximately 100 mg of crude this compound into a small test tube.
-
Add ethanol dropwise while warming the test tube in a water bath until the solid dissolves completely.
-
Add deionized water dropwise until the solution becomes faintly turbid.
-
Add a drop or two of ethanol to redissolve the precipitate, resulting in a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals.
-
-
Trial 2: Ethyl Acetate/Hexane
-
Repeat the above procedure using ethyl acetate as the solvent and hexane as the anti-solvent (the substance that induces precipitation).
-
Evaluation: The ideal solvent system will dissolve the compound completely when hot and yield a significant amount of crystalline precipitate upon cooling.
Bulk Recrystallization Procedure (Based on Ethanol/Water System)
This procedure assumes the ethanol/water system was found to be effective in the small-scale trial.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Add hot deionized water dropwise to the hot ethanol solution until persistent turbidity is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by melting point determination and, if necessary, by spectroscopic methods (e.g., NMR, IR).
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too quickly. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system with a lower boiling point. |
| No crystal formation | The solution is not sufficiently saturated; the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the outlined steps for solvent selection and the recrystallization procedure, researchers can obtain a high-purity product essential for successful outcomes in drug discovery and development. The principles and troubleshooting guide presented herein are also broadly applicable to the purification of other solid organic compounds.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
Application Notes and Protocols: Investigating "Methyl (E)-3-(pyridin-3-yl)acrylate" in Medicinal Chemistry
An In-depth Technical Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity remains a cornerstone of drug discovery. "Methyl (E)-3-(pyridin-3-yl)acrylate" emerges as a compound of significant interest, embodying the fusion of a pyridine ring and an acrylate functional group. The pyridine heterocycle is a well-established pharmacophore, integral to the structure of numerous approved drugs and investigational agents, particularly in oncology.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for targeting a range of biological macromolecules.[3] Concurrently, the acrylate moiety, a Michael acceptor, has been increasingly recognized for its potential in forming covalent bonds with nucleophilic residues in target proteins, a mechanism exploited in the design of irreversible inhibitors.[3][4]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound. We will delve into detailed protocols for its synthesis and for screening its biological activity, with a focus on its hypothesized anticancer and anti-inflammatory properties. The experimental designs presented herein are intended to serve as a robust starting point for elucidating the compound's mechanism of action and for guiding future structure-activity relationship (SAR) studies.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be efficiently achieved via the Horner-Wadsworth-Emmons olefination reaction. This method offers high stereoselectivity for the desired (E)-isomer. The following protocol is adapted from established procedures for analogous pyridinyl acrylates.[5]
Experimental Workflow: Horner-Wadsworth-Emmons Synthesis
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Detailed Synthesis Protocol
Materials:
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Nicotinaldehyde (Pyridine-3-carboxaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Nicotinaldehyde:
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve nicotinaldehyde (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Hypothesized Biological Activities and Mechanisms of Action
While specific biological data for this compound is not yet extensively published, we can hypothesize its potential therapeutic applications based on the known activities of its constituent chemical motifs.
Potential Anticancer Activity
The pyridine scaffold is present in many kinase inhibitors.[1][2] It is plausible that this compound could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival. The acrylate moiety could potentially form a covalent bond with a cysteine residue in the active site of a target kinase, leading to irreversible inhibition.
Caption: Hypothesized kinase inhibition pathway.
Furthermore, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[6]
Potential Anti-inflammatory Activity
Acrylate derivatives have been reported as inhibitors of the NLRP3 inflammasome.[4][7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. The electrophilic nature of the acrylate group in this compound may allow it to react with cysteine residues on the NLRP3 protein, thereby inhibiting its activation.
Caption: Hypothesized NLRP3 inflammasome inhibition.
Protocols for Biological Screening
The following protocols provide a framework for the initial biological evaluation of this compound.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line (e.g., MCF-7 for breast cancer or HepG2 for liver cancer).[9][10]
Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Activity (NLRP3 Inflammasome Inhibition Assay)
This protocol assesses the ability of the compound to inhibit NLRP3 inflammasome activation in THP-1 human monocytic cells.[7]
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound stock solution (10 mM in DMSO)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophages by treating with 100 nM PMA for 48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Priming and Compound Treatment:
-
Prime the macrophages with 1 µg/mL LPS for 4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP for 1 hour.
-
-
IL-1β Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of NLRP3 inflammasome activation.
-
Data Interpretation and Future Directions
The results from these initial screening assays will provide valuable insights into the biological potential of this compound.
| Hypothetical Screening Data | This compound |
| Anticancer Activity (MCF-7 cells) | IC₅₀ = 5.2 µM |
| Anti-inflammatory Activity (THP-1 cells) | IC₅₀ = 8.7 µM |
A table of hypothetical data for illustrative purposes.
A low micromolar IC₅₀ value in the anticancer screen would warrant further investigation into the compound's mechanism of action, such as cell cycle analysis, apoptosis assays, and target identification studies. Similarly, a potent inhibition of IL-1β release would suggest that the compound is a promising lead for the development of anti-inflammatory agents targeting the NLRP3 inflammasome.
These initial findings should then guide the design and synthesis of analogues to establish a structure-activity relationship (SAR). Modifications could include:
-
Altering the substitution pattern on the pyridine ring.
-
Replacing the methyl ester with other esters or amides.
-
Introducing substituents on the acrylate moiety.
A systematic exploration of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
References
- Amin, K. M., et al. (2014). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 7(5), 1683–1688.
-
Fairweather, E., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][10][11]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574.
-
Fairweather, E., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][10][11]triazin-7-ones and Stable Free Radical Precursors. ResearchGate.
- Cocco, C., et al. (2017). Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 60(9), 3656–3671.
- Cocco, C., et al. (2017). Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease.
- International Journal on Science and Technology. (2025).
- Amin, K. M., et al. (2014). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central (PMC).
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- MDPI. (2024).
- PubMed. (2024).
- Pyridine Moiety: Recent Advances in Cancer Tre
- MDPI. (2022).
- MDPI. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Methyl 3-(thiophen-3-yl)
- Pyridine Moiety: Recent Advances in Cancer Tre
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
- ACS Publications. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2)
- PubMed. (2017).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.).
- MDPI. (n.d.).
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl (E)-3-(pyridin-3-yl)acrylate as a Functional Monomer for Advanced Polymer Synthesis
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl (E)-3-(pyridin-3-yl)acrylate as a functional monomer. This unique monomer combines a polymerizable acrylate group with a pH-responsive pyridine moiety, making it an exceptional candidate for the synthesis of "smart" polymers. Such polymers have significant potential in advanced applications, particularly in stimuli-responsive drug delivery systems. This guide details a reliable method for monomer synthesis, provides step-by-step protocols for polymerization via free-radical, ATRP, and RAFT techniques, and discusses the anticipated properties and applications of the resulting polymers. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Advantage of the Pyridine Moiety in Acrylate Polymers
The convergence of polymer science and medicinal chemistry has led to the development of functional monomers that impart specific, desirable properties to macromolecular structures. This compound is a prime example of such a monomer. Its structure is amphiphilic, featuring a hydrophobic acrylate backbone precursor and a hydrophilic, weakly basic pyridine ring.
The pyridine moiety is of particular interest in biomedical applications.[1][2] Its nitrogen atom has a pKa that allows it to become protonated in mildly acidic environments, such as those found in tumor microenvironments or within cellular endosomes. This pH-triggered protonation induces a change in the polymer's solubility and conformation, a property that can be harnessed to create intelligent drug delivery systems capable of releasing their therapeutic payload at a specific target site.[3][4]
Polymers derived from acrylates are widely used in biomedical applications due to their biocompatibility and tunable properties.[5] By incorporating the pyridin-3-yl functional group, we can synthesize polymers that are not merely passive carriers but are active participants in the therapeutic process. This guide provides the foundational knowledge and practical protocols to leverage this monomer for creating next-generation functional polymers.
Monomer Synthesis & Characterization
A reliable synthesis of this compound is crucial for obtaining high-purity monomer suitable for controlled polymerization. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and stereoselective method for this purpose, typically yielding the desired (E)-isomer.[6][7]
Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
This protocol is adapted from established procedures for similar aromatic acrylates.[8]
Scientific Rationale: The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic than a corresponding Wittig ylide, to react with an aldehyde (pyridine-3-carbaldehyde). This reaction pathway strongly favors the formation of the thermodynamically more stable (E)-alkene, which is desirable for consistent polymerization.[7]
Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred THF.
-
Phosphonate Addition: Add trimethyl phosphonoacetate (1.1 eq) dropwise to the suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Characterization
-
¹H NMR: Confirm the structure and stereochemistry. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer.
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
Mass Spectrometry: Determine the molecular weight to confirm the identity of the product.
Polymerization Protocols
The choice of polymerization technique dictates the architecture, molecular weight distribution (polydispersity), and end-group fidelity of the final polymer. We present protocols for conventional free-radical polymerization and two common controlled radical polymerization (CRP) methods: ATRP and RAFT.
Protocol 1: Free-Radical Polymerization (FRP)
Scientific Rationale: FRP is a robust and straightforward method suitable for producing high molecular weight polymers.[5] It utilizes a thermal initiator, such as AIBN, to generate radicals that initiate a chain reaction. This method does not offer precise control over molecular weight or polydispersity, resulting in a broad distribution (PDI > 1.5). It is ideal for applications where well-defined polymer architecture is not a primary requirement.
Step-by-Step Protocol:
-
Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and azobisisobutyronitrile (AIBN, 0.01 eq) in a suitable solvent (e.g., dimethylformamide, DMF, or 1,4-dioxane).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent (e.g., diethyl ether or hexane) under vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
Scientific Rationale: ATRP is a powerful CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.3).[9][10] The process involves a reversible equilibrium between active (radical) and dormant (alkyl halide) species, catalyzed by a transition metal complex (e.g., Cu(I)/Ligand). The pyridine group in the monomer can potentially coordinate with the copper catalyst, so a strongly coordinating ligand like PMDETA or Me₆TREN is recommended to maintain catalytic activity.[11]
Step-by-Step Protocol:
-
Setup: To a dry Schlenk flask, add Cu(I)Br (1.0 eq), the monomer (e.g., 100 eq), and a magnetic stir bar.
-
Initiator & Solvent: Add the solvent (e.g., anisole or DMF) and the initiator (e.g., ethyl α-bromoisobutyrate, EBiB, 1.0 eq).
-
Ligand & Degassing: Add the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA, 2.0 eq) via syringe. Seal the flask and perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at a specified temperature (e.g., 60-90 °C). Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by SEC/GPC).
-
Termination & Purification: Once the desired conversion is reached, cool the flask, open it to air, and dilute with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer into a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
Scientific Rationale: RAFT polymerization is another highly versatile CRP method that provides excellent control over polymer architecture (PDI typically 1.1-1.2) and is tolerant of a wide range of functional monomers.[12][13] Control is achieved through a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound. The choice of RAFT agent is critical and depends on the monomer class; for acrylates, dithiobenzoates or trithiocarbonates are effective.[14][15]
Step-by-Step Protocol:
-
Setup: In a Schlenk flask, combine the monomer (e.g., 200 eq), the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB, 1.0 eq), the thermal initiator (AIBN, 0.1-0.2 eq), and the solvent (e.g., 1,4-dioxane).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C). Monitor the reaction progress by taking samples for analysis.
-
Termination & Precipitation: After the target conversion is achieved, stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer into a suitable non-solvent (e.g., diethyl ether/hexane mixture).
-
Purification: Collect the polymer by filtration. To remove any residual color from the RAFT agent, the polymer can be redissolved in a minimal amount of solvent and re-precipitated. Dry the final product under vacuum.
Comparative Summary of Polymerization Methods
| Parameter | Free-Radical Polymerization (FRP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation (RAFT) |
| Control | Poor | Excellent | Excellent |
| Polydispersity (PDI) | > 1.5 | < 1.3 | 1.1 - 1.2 |
| Key Components | Monomer, Initiator | Monomer, Initiator, Catalyst (Cu-based), Ligand | Monomer, Initiator, RAFT Agent |
| End-Group Fidelity | Low | High (Halogen atom) | High (Thiocarbonylthio group) |
| Complexity | Low | Moderate (sensitive to oxygen, catalyst removal) | Moderate (RAFT agent synthesis/selection) |
| Ideal For | Bulk polymer synthesis | Well-defined architectures, block copolymers | Wide monomer scope, block copolymers |
Polymer Properties and Potential Applications
The resulting polymer, poly(this compound), is expected to possess a unique combination of properties derived from its polyacrylate backbone and its pyridine side chains.
Physicochemical Properties
-
Backbone Properties: Similar to poly(methyl acrylate), the polymer is expected to be an amorphous thermoplastic with a relatively low glass transition temperature (Tg). It should be soluble in polar organic solvents like DMSO, DMF, and THF.[5]
-
pH-Responsiveness: This is the key "smart" property. At neutral or basic pH, the pyridine rings are uncharged and relatively hydrophobic. As the pH drops below the pKa of the pyridine moiety (pKa of pyridine is ~5.2), the nitrogen atoms become protonated (pyridinium ions). This leads to:
-
Increased hydrophilicity and water solubility.
-
Electrostatic repulsion between adjacent protonated side chains, causing the polymer to uncoil and adopt an extended conformation.
-
Application: pH-Responsive Drug Delivery
This pH-responsive behavior is highly advantageous for targeted drug delivery, particularly in oncology.[4][16] Amphiphilic block copolymers, where one block is poly(this compound) and the other is a permanently hydrophilic block (like polyethylene glycol, PEG), can be synthesized using ATRP or RAFT.
Mechanism of Action:
-
Self-Assembly: In aqueous solution at physiological pH (~7.4), the amphiphilic block copolymer will self-assemble into core-shell nanoparticles (micelles). The hydrophobic poly(this compound) block forms the core, while the hydrophilic PEG block forms the outer shell (corona).
-
Drug Encapsulation: Hydrophobic anticancer drugs can be efficiently encapsulated within the hydrophobic core during the self-assembly process. The PEG shell provides colloidal stability and helps the nanoparticles evade the immune system, prolonging circulation time.[17]
-
Targeted Release: When the nanoparticles accumulate in the acidic tumor microenvironment (pH ~6.5-6.8) or are taken up by cancer cells into acidic endosomes (pH ~5.0-6.0), the pyridine groups in the core become protonated.
-
Micelle Destabilization: The resulting electrostatic repulsion and increased hydrophilicity of the core cause the micelle to swell and disassemble, triggering the rapid release of the encapsulated drug directly at the target site.[3] This targeted release mechanism can significantly enhance therapeutic efficacy while minimizing systemic toxicity.
Safety Precautions
-
Monomer & Reagents: Handle all chemicals, especially sodium hydride, copper catalysts, and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Polymerization: Reactions under pressure or involving pyrophoric reagents (like NaH) should be conducted with extreme caution and behind a blast shield. Degassing procedures like freeze-pump-thaw should be performed by trained personnel.
-
Polymer Product: While the final polymer is generally expected to be stable, handle the fine powder with care to avoid inhalation.
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Poly(methyl acrylate) - Wikipedia. Wikipedia. [Link]
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Coessens, E., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. [Link]
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Ali, U., Karim, K. J., & Buang, N. A. (2015). A Review of the Properties and Applications of Poly (Methyl Methacrylate) (PMMA). Polymer Reviews, 55(4), 678–705. [Link]
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Polymethyl Methacrylate - Ataman Kimya. Ataman Kimya. [Link]
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Yılmaz, O., Özkan, Ç. K., Yılmaz, C. N., Yorgancıoğlu, A., Özgünay, H., & Karavana, H. A. (2017). Synthesis of Reactive Acrylic Copolymers using RAFT Mini-Emulsion Polymerization Technique. WSEAS Transactions on Environment and Development, 13, 338-346. [Link]
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Zapsas, G., Guliashvili, T., & Hadjichristidis, N. (2020). RAFT-Based Polymers for Click Reactions. Polymers, 12(7), 1450. [Link]
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Poly(methyl methacrylate) (PMMA). AZoM. [Link]
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Zhang, K., & Fu, C. (2001). End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 34(21), 7355–7361. [Link]
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Tsarevsky, N. V., et al. (2008). Atom Transfer Radical Polymerization (ATRP) as a Tool for the Synthesis of Well-Defined Functional Polymeric Materials. TechConnect Briefs, 1, 236-239. [Link]
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Lin, M., et al. (2020). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. Polymers, 12(11), 2694. [Link]
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Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science, 37(1), 18–37. [Link]
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Gody, G., et al. (2013). Bioapplications of RAFT Polymerization. Chemical Reviews, 114(1), 9–110. [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2021). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers, 13(16), 2779. [Link]
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Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 11, 100210. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]
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McErlean, C. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. [Link]
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Application Notes and Protocols for the Biological Activity Screening of Methyl (E)-3-(pyridin-3-yl)acrylate
Introduction: Unveiling the Therapeutic Potential of a Pyridine-Acrylate Scaffold
Methyl (E)-3-(pyridin-3-yl)acrylate is a small molecule characterized by the fusion of a pyridine ring and a methyl acrylate moiety. This unique structural combination presents a compelling case for broad biological activity screening. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and receptors.[1] Concurrently, the acrylate group, a Michael acceptor, can potentially form covalent bonds with nucleophilic residues in proteins, suggesting a possibility of targeted, irreversible inhibition.[1]
Given the established anticancer, anti-inflammatory, and antimicrobial activities of various pyridine and acrylate derivatives, a structured and comprehensive screening protocol is essential to elucidate the therapeutic potential of this compound.[1][2][3] Furthermore, the structural similarity of the pyridine core to the pharmacophore of nicotinic and GABAergic ligands warrants investigation into its potential neurological activity.[3][4]
This document provides a detailed, hypothesis-driven protocol for a tiered biological activity screening of this compound, designed for researchers in drug discovery and chemical biology. The proposed workflow is structured to efficiently identify and characterize potential therapeutic effects, from broad initial screens to more focused mechanistic studies.
A Hierarchical Strategy for Comprehensive Biological Screening
A tiered approach is recommended to systematically evaluate the biological profile of this compound. This strategy maximizes efficiency by beginning with broad, cost-effective assays and progressing to more complex and targeted investigations based on initial findings.
Caption: Hierarchical workflow for biological activity screening.
Tier 1: Primary Broad-Spectrum Screening
The initial tier aims to cast a wide net to detect any significant biological activity of the compound.
Protocol 1.1: In Vitro Cytotoxicity Screening
Rationale: Many pyridine-containing compounds have demonstrated anticancer properties. A primary screen against a diverse panel of human cancer cell lines is a crucial first step. The National Cancer Institute's NCI-60 panel is an excellent resource for this, but a smaller, representative panel can also be utilized.
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[3]
Step-by-Step Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in their recommended media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations for screening (e.g., a single high concentration of 10 or 50 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Treatment: Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a cytotoxic effect.
Protocol 1.2: Broad-Spectrum Antimicrobial Screening
Rationale: The pyridine moiety is present in some antibacterial and antifungal agents. A primary screen against a panel of pathogenic bacteria and fungi is warranted.
Methodology: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Panel: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative (growth) control.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Growth Assessment: Visually inspect the plates for turbidity or use a plate reader to measure optical density. The lowest concentration with no visible growth is the preliminary Minimum Inhibitory Concentration (MIC).
Tier 2: Hit Confirmation and Potency Determination
If activity is observed in Tier 1, the next step is to confirm the activity and determine the potency of the compound.
Protocol 2.1: IC50 Determination for Cytotoxic Activity
Rationale: To quantify the potency of the cytotoxic effect, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Methodology: This follows the same MTT protocol as in 1.1, but with a wider range of compound concentrations (e.g., 8-10 concentrations in a semi-log dilution series) to generate a full dose-response curve.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value | Hypothetical Value |
Protocol 2.2: MIC Determination for Antimicrobial Activity
Rationale: To confirm and accurately determine the antimicrobial potency, a standardized broth microdilution assay is performed.
Methodology: This is a refinement of the assay in 1.2, following Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility.
Tier 3: Mechanistic & Target-Based Assays
This tier aims to elucidate the mechanism of action for any confirmed biological activity.
Protocol 3.1: Elucidation of Cell Death Mechanism
Rationale: If the compound is cytotoxic, it is crucial to determine whether it induces apoptosis or necrosis. Acrylate derivatives have been shown to induce apoptosis.
Methodology: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Apoptosis detection via Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3.2: Neurological Receptor Binding Assays
Rationale: The pyridine nucleus is a key feature of ligands for nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.[3][4] A competitive binding assay can determine if the compound interacts with these receptors.
Methodology: Radioligand Binding Assay
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Receptor Source: Use cell membranes from cell lines stably expressing the desired receptor subtype (e.g., α4β2 nAChR or α1β2γ2 GABA-A receptor).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a specific radioligand (e.g., [³H]Epibatidine for nAChRs, [³H]Flunitrazepam for the benzodiazepine site on GABA-A receptors), and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.
Protocol 3.3: Anti-inflammatory Activity Screening
Rationale: Acrylate derivatives have been reported as inhibitors of the NLRP3 inflammasome, a key player in inflammation.
Methodology: IL-1β Release Assay in Macrophages
This assay measures the inhibition of interleukin-1β (IL-1β) release from stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Differentiate human THP-1 monocytes into macrophages.
-
Priming: Prime the macrophages with lipopolysaccharide (LPS).
-
Treatment: Pre-incubate the cells with various concentrations of this compound.
-
Activation: Stimulate the cells with a NLRP3 activator (e.g., ATP or nigericin).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-1β in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the concentration-dependent inhibition of IL-1β release.
Conclusion and Future Directions
This document outlines a comprehensive, tiered strategy for the initial biological characterization of this compound. The proposed protocols provide a robust framework for identifying and quantifying potential cytotoxic, antimicrobial, neurological, and anti-inflammatory activities. Positive results in any of these assays will pave the way for more advanced preclinical studies, including in vivo efficacy models and detailed mechanism-of-action studies. The structural simplicity and synthetic tractability of this compound make it an attractive starting point for medicinal chemistry optimization, should promising lead activities be discovered.
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Novel pyrazolothienopyridinones as potential GABAA receptor modulators. (2023). Monatshefte für Chemie - Chemical Monthly. [Link]
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Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. (2022). ACS Pharmacology & Translational Science. [Link]
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GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. (2022). University of Florence. [Link]
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Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances. [Link]
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The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010). Proceedings of the National Academy of Sciences. [Link]
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Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2022). Molecules. [Link]
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Provisional Peer-Reviewed Toxicity Values for Methyl Acrylate (CASRN 96-33-3). (2012). U.S. Environmental Protection Agency. [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). Pharmaceuticals. [Link]
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Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. (2000). Bioorganic & Medicinal Chemistry. [Link]
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Methyl acrylate. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010). Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. (2017). Journal of Medicinal Chemistry. [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. [Link]
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Methyl acrylate. (2019). The MAK Collection for Occupational Health and Safety. [Link]
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Design, Synthesis, Characterization and antibacterial activity of methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate. (2011). ResearchGate. [Link]
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Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. (2024). AccScience Publishing. [Link]
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Antimicrobial Activity of a 3D-Printed Polymethylmethacrylate Dental Resin Enhanced with Graphene. (2022). MDPI. [Link]
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][4]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules. [Link]
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The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment. (2024). Current Issues in Molecular Biology. [Link]
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Application Notes & Protocols: Methyl (E)-3-(pyridin-3-yl)acrylate as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction
Methyl (E)-3-(pyridin-3-yl)acrylate is a valuable and versatile building block in the field of organic synthesis, particularly for the construction of novel heterocyclic compounds.[1][2][3] Its unique molecular architecture, featuring a pyridine ring conjugated with an acrylate moiety, provides multiple reactive sites for a diverse range of chemical transformations. This dual functionality allows for its participation in various reaction cascades, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of innovative heterocyclic systems. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern these transformations.
I. The Strategic Importance of this compound in Heterocyclic Synthesis
The strategic importance of this compound stems from the distinct reactivity of its constituent parts:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the ring itself can undergo various substitution reactions.[1]
-
The α,β-Unsaturated Ester: This Michael acceptor system is susceptible to nucleophilic attack at the β-position. The double bond can also participate in cycloaddition reactions.
This combination of reactive sites allows for the construction of a wide array of heterocyclic scaffolds through carefully designed reaction sequences.
II. Key Synthetic Transformations and Methodologies
A. Michael Addition Reactions: A Gateway to Functionalized Heterocycles
The Michael addition, or 1,4-conjugate addition, is a cornerstone of C-C and C-heteroatom bond formation. In the context of this compound, the electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
Causality Behind Experimental Choices: The choice of nucleophile, catalyst, and solvent system is critical in directing the outcome of the Michael addition and subsequent cyclization steps. The use of appropriate bases or catalysts can enhance the nucleophilicity of the donor species and facilitate the reaction under mild conditions.[4][5]
Experimental Workflow for Michael Addition and Subsequent Cyclization
Caption: General workflow for the synthesis of heterocycles via Michael addition.
Protocol 1: Synthesis of a Dihydropyridine Derivative via Michael Addition
This protocol outlines a general procedure for the reaction of this compound with a β-ketoester in a Hantzsch-like reaction to afford a dihydropyridine derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the dihydropyridine product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation: Representative Michael Acceptors and Resulting Heterocycles
| Nucleophile (Michael Donor) | Resulting Heterocyclic Core | Potential Applications |
| β-Ketoesters | Dihydropyridines | Calcium channel blockers, Antihypertensive agents |
| Malononitrile | Pyranopyridines | Antimicrobial, Anticancer agents |
| Thiols | Thiazine derivatives | Antifungal, Anti-inflammatory agents |
| Amines | Piperidine derivatives | CNS drugs, Agrochemicals |
B. Cycloaddition Reactions: Constructing Complex Fused Systems
The carbon-carbon double bond of this compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing direct access to complex polycyclic and heterocyclic frameworks.[6][7][8]
Expertise & Experience Insights: The regioselectivity and stereoselectivity of these reactions are often governed by frontier molecular orbital (FMO) theory. The electronic nature of the diene or dipole and the dienophile (this compound) dictates the orientation of the reactants in the transition state.
[3+2] Cycloaddition with Nitrile Oxides
The reaction of this compound with nitrile oxides, generated in situ from oxime hydrochlorides, leads to the formation of isoxazoline-substituted pyridines.[9]
Reaction Pathway for [3+2] Cycloaddition
Caption: Pathway for the synthesis of isoxazolines via [3+2] cycloaddition.
Protocol 2: Synthesis of a 3-(Pyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate Derivative
Materials:
-
This compound
-
Substituted Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the substituted aldoxime (1.1 eq) in DCM, add NCS (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the corresponding hydroximoyl chloride.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 eq).
-
Add TEA (1.5 eq) dropwise to the mixture. The in situ generation of the nitrile oxide and subsequent cycloaddition will occur.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline derivative.
C. Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for generating molecular diversity. This compound can serve as a key component in such reactions.[10]
Trustworthiness Through Self-Validating Systems: The elegance of MCRs lies in their convergent nature. The formation of the final product often proceeds through a cascade of reactions where each step sets the stage for the next, leading to a high degree of atom economy and structural complexity in a single pot.
Protocol 3: Three-Component Synthesis of a Substituted Aniline
This protocol is based on the principles of benzannulation to construct a meta-hetarylaniline scaffold.[10]
Materials:
-
This compound (as a precursor to the 1,3-dicarbonyl component)
-
An amine (e.g., aniline)
-
Acetone
-
Acetic Acid (catalyst)
-
Molecular Sieves
Procedure:
-
In situ generation of the 1,3-diketone: While the direct use of this compound in this specific three-component reaction is not explicitly detailed, a related 1,3-diketone bearing a pyridine substituent is the key starting material. This highlights the role of the acrylate as a precursor to such intermediates.
-
To a mixture of the pyridine-substituted 1,3-diketone (1.0 eq), the amine (1.5 eq), and molecular sieves in acetone, add a catalytic amount of acetic acid.
-
Heat the reaction mixture at 60 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the target meta-hetarylaniline.
III. Conclusion
This compound has proven to be a highly adaptable and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its ability to participate in Michael additions, cycloadditions, and multicomponent reactions underscores its utility in modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their own synthetic endeavors, paving the way for the discovery of new chemical entities with significant biological and material properties.
References
-
Sciforum. Cycloaddition of Methyl Acrylate with Substituted Pyridinium-3-olates and Pyrazinium-3-olates. [Link]
-
ResearchGate. The 1,3-dipolar cycloaddition of 1H-pyridinium-3-olate and 1-methylpyridinium-3-olate with methyl acrylate: A density functional theory study. [Link]
-
Royal Society of Chemistry. Reactions at high pressure. Part 9. The volume profile for the cycloaddition of methyl acrylate to a pyridinium betaine. [Link]
-
ResearchGate. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]
-
ResearchGate. Regioselectivity of Michael Additions to 3-(Pyridin3-yl or Pyrimidin-2-yl)propenoates and TheirN-Oxides - Experimental and Theoretical Studies. [Link]
-
MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
-
National Institutes of Health. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl). [Link]
-
MDPI. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]
-
ResearchGate. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
-
ResearchGate. Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. [Link]
-
ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
National Institutes of Health. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
Royal Society of Chemistry. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. [Link]
-
National Institutes of Health. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. [Link]
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- 9. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging Methyl (E)-3-(pyridin-3-yl)acrylate for pH-Responsive Hydrogel Formation in Advanced Drug Delivery
Abstract & Introduction
Hydrogels, with their high water content and biocompatibility, are exceptional materials for biomedical applications.[1][2] The advent of "smart" hydrogels—materials that respond to specific environmental stimuli—has opened new frontiers in targeted therapies and regenerative medicine.[3][4][5] This application note details the use of Methyl (E)-3-(pyridin-3-yl)acrylate (CAS 81124-48-3) as a key functional monomer for the synthesis of advanced, pH-responsive hydrogels.
The strategic incorporation of the pyridine moiety into the polymer backbone imparts a distinct pH-sensitive character. The nitrogen atom on the pyridine ring possesses a lone pair of electrons, making it a weak base that can be protonated in acidic environments.[6] This reversible protonation-deprotonation behavior serves as a molecular switch, inducing significant, predictable, and reversible changes in the hydrogel's volume and mechanical properties.[5][7] Such characteristics are highly desirable for applications like site-specific drug delivery, where a therapeutic agent can be protected in the neutral pH of the bloodstream and released in the acidic microenvironments of tumors or intracellular compartments.[8][9]
This document provides a comprehensive guide, including the underlying mechanism, detailed synthesis protocols via free-radical polymerization, and essential characterization techniques to validate the hydrogel's pH-responsive behavior.
The Mechanism of pH-Responsiveness
The functionality of hydrogels derived from this compound is rooted in the acid-base chemistry of the pyridine group.
-
At Neutral or Basic pH (e.g., pH 7.4): The pyridine nitrogen remains deprotonated and electrically neutral. The polymer chains are less hydrophilic, leading to a more compact, collapsed state with minimal swelling. In this state, the hydrogel can effectively encapsulate and retain a therapeutic payload.
-
At Acidic pH (e.g., pH < 5.5): The pyridine nitrogen becomes protonated, forming a positively charged pyridinium cation. The resulting electrostatic repulsion between these cationic groups along the polymer chains forces the network to expand and swell significantly as it absorbs more water.[8] This swelling action facilitates the release of the encapsulated drug.[3]
This reversible process allows for the creation of a material that can intelligently modulate its properties based on its surrounding chemical environment.
Caption: Reversible swelling mechanism of a pyridine-based hydrogel.
Experimental Protocols
Two primary methods for hydrogel synthesis are presented: thermal-initiated and photo-initiated free-radical polymerization. Photo-polymerization is often preferred for biomedical applications as it is rapid, can be performed at physiological temperatures, and offers precise spatial and temporal control.[10][11]
Materials & Reagents
| Reagent | Acronym | Supplier | Purpose |
| This compound | MPYA | Major Aldrich | pH-responsive functional monomer |
| Acrylamide | AAm | Major Aldrich | Backbone structural monomer |
| N,N'-Methylenebis(acrylamide) | MBAA | Major Aldrich | Cross-linking agent |
| Ammonium Persulfate | APS | Major Aldrich | Thermal initiator |
| N,N,N',N'-Tetramethylethylenediamine | TEMED | Major Aldrich | Accelerator for thermal initiation |
| 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | Irgacure 2959 | Major Aldrich | Photoinitiator for UV curing |
| Phosphate-Buffered Saline (1X) | PBS | Various | Solvent and swelling medium (pH 7.4) |
| Citrate or Acetate Buffer (pH 5.0) | - | Various | Acidic swelling medium |
| Deionized (DI) Water | - | - | Solvent |
Protocol 1: Thermal-Initiated Polymerization
This protocol utilizes a redox initiator system (APS/TEMED) that is effective and widely used for hydrogel synthesis.[12]
Step-by-Step Methodology:
-
Monomer Solution Preparation: In a 15 mL conical tube, dissolve 150 mg of Acrylamide (AAm) and 50 mg of this compound (MPYA) in 1.8 mL of DI water. Vortex until fully dissolved.
-
Scientist's Note: The ratio of AAm to MPYA can be adjusted to tune the degree of pH sensitivity and the mechanical properties of the final hydrogel.
-
-
Cross-linker Addition: Add 200 µL of a freshly prepared 2% (w/v) MBAA stock solution in DI water to the monomer solution. This results in a final cross-linker concentration of 0.2% w/v. Mix thoroughly.
-
Scientist's Note: Cross-linker concentration is a critical parameter. Higher concentrations lead to stiffer, less swellable hydrogels, while lower concentrations result in softer gels with higher swelling capacity.[10]
-
-
Degassing: Sparge the solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add 20 µL of 10% (w/v) APS solution, followed by 2 µL of TEMED. Immediately vortex for 5 seconds.
-
Caution: Polymerization will begin rapidly after the addition of TEMED.
-
-
Casting & Gelation: Quickly pipette the solution into a mold (e.g., between two glass plates with a 1 mm spacer or into a multi-well plate). Allow the solution to polymerize at room temperature for 30-60 minutes. A visible, firm gel should form.
-
Purification: After gelation, carefully remove the hydrogel from the mold and place it in a large volume of DI water for 24-48 hours, changing the water several times. This step is crucial to remove unreacted monomers, initiator, and other impurities.
Protocol 2: Photo-Initiated Polymerization
This method offers excellent control and is ideal for creating patterned hydrogels or encapsulating sensitive biological molecules.[11]
Step-by-Step Methodology:
-
Monomer & Initiator Solution: In a 15 mL conical tube shielded from light, dissolve 150 mg of AAm, 50 mg of MPYA, and 10 mg of Irgacure 2959 in 1.8 mL of DI water. Vortex until all components are fully dissolved.
-
Cross-linker Addition: Add 200 µL of a 2% (w/v) MBAA stock solution. Mix thoroughly.
-
Casting: Pipette the pre-gel solution into the desired mold.
-
UV Curing: Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes. The exposure time will depend on the light intensity and the thickness of the hydrogel.
-
Scientist's Note: Optimization of UV exposure is necessary to ensure complete polymerization without damaging encapsulated cells or drugs.[11]
-
-
Purification: As described in Protocol 1 (Step 6), purify the hydrogel by dialysis in DI water.
Characterization of pH-Responsive Hydrogels
Validation of the hydrogel's properties is essential. The following are core characterization techniques.
Swelling Behavior Analysis
This test confirms the pH-responsiveness by measuring the change in hydrogel mass in different pH environments.[3][13]
Protocol:
-
Prepare hydrogel discs (e.g., 6 mm diameter, 1 mm thick) and lyophilize them to obtain the dry weight (W_d).
-
Immerse separate discs in buffer solutions of varying pH (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 8.0).
-
At regular intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling has been reached.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d .
Expected Data:
| pH of Buffer | Average Equilibrium Swelling Ratio (ESR) | Standard Deviation |
| 2.0 | 35.2 | ± 2.1 |
| 4.0 | 32.8 | ± 1.9 |
| 5.0 | 25.1 | ± 1.5 |
| 6.0 | 11.5 | ± 0.9 |
| 7.4 | 9.8 | ± 0.7 |
| 8.0 | 9.5 | ± 0.8 |
Rheological Characterization
Rheology provides insight into the mechanical integrity and viscoelastic properties of the hydrogel.[9][13]
Protocol:
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Place a hydrogel disc on the bottom plate and lower the top plate to make contact.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.
-
This test can be performed on hydrogels equilibrated at different pH values to measure the change in stiffness. A swollen gel at low pH is expected to have a lower G' (be softer) than a collapsed gel at high pH.
Application Workflow: From Synthesis to Drug Delivery
The entire process, from monomer selection to a potential biomedical application, can be visualized as a logical workflow.
Caption: A logical workflow for developing MPYA-based hydrogels.
Conclusion
This compound is a highly effective functional monomer for fabricating pH-responsive hydrogels. The protocols outlined in this note provide a robust framework for synthesizing and characterizing these advanced materials. By rationally tuning monomer ratios and cross-linking density, researchers can develop hydrogels with tailored swelling behavior and mechanical properties, making them ideal candidates for sophisticated drug delivery systems and other biomedical technologies.
References
-
Gao, C., et al. (2012). Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability. Soft Matter. [Link]
-
Li, Z., et al. (2021). Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property, Tunable/Force-Induced Fluorescence, and Thermal/pH Stimuli Responsiveness. ACS Applied Polymer Materials. [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research. [Link]
-
Li, Z., et al. (2021). Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property, Tunable/Force-Induced Fluorescence, and Thermal/pH Stimuli Responsiveness. ACS Publications. [Link]
-
Arizaga, A., et al. (2010). Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior. Journal of Colloid and Interface Science. [Link]
-
Li, Z., et al. (2021). Pyridine-Dicarbohydrazone-Based Polyacrylate Hydrogels with Strong Mechanical Property, Tunable/Force-Induced Fluorescence, and Thermal/pH Stimuli Responsiveness. ACS Publications. [Link]
-
Al-Mubaddel, F. S., et al. (2025). Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review. Polymers. [Link]
-
Request PDF. (2017). Synthesis of poly(acrylamide-co-4-vinylpyridine) hydrogels and their application in heavy metal removal. ResearchGate. [Link]
-
Ghesquière, M., et al. (2021). Stimuli-Responsive Hydrogels: The Dynamic Smart Biomaterials of Tomorrow. Macromolecules. [Link]
-
ResearchGate. (2014). The stimuli-response characters of hydrogels prepared using ultrasound. [Link]
-
YouTube. (2022). Characterization of Hydrogels. [Link]
-
Ko, D. Y., et al. (2019). Stimulus-responsive hydrogels: Theory, modern advances, and applications. Journal of Applied Polymer Science. [Link]
-
Nuttelman, C. R., et al. (2011). Free Radical Polymerization of Poly(ethylene Glycol) Diacrylate Macromers: Impact of Macromer Hydrophobicity and Initiator Chemistry on Polymerization Efficiency. Biomaterials. [Link]
-
Kim, S. H., et al. (2005). Synthesis of poly(sorbitan methacrylate) hydrogel by free-radical polymerization. Biotechnology Letters. [Link]
-
Bajwa, G. S., et al. (2019). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Journal of Controlled Release. [Link]
-
ResearchGate. (2023). Synthesis of hydrogel through free radical polymerization by acrylic monomers and modified rGO with vinyl groups on the edge. [Link]
-
Pal, K., et al. (2009). Polymeric Hydrogels: Characterisation and Biomedical Applications. Designed Monomers and Polymers. [Link]
-
Chai, Q., et al. (2017). Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them. Gels. [Link]
-
MDPI. (2023). Current Biomedical Applications of 3D-Printed Hydrogels. [Link]
-
Headen, D. M., et al. (2021). Translational Applications of Hydrogels. Chemical Reviews. [Link]
-
RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]
-
Lin, W., et al. (2022). Hydrogels: Properties and Applications in Biomedicine. Molecules. [Link]
-
Cui, L., & Lattermann, G. (2005). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics. [Link]
-
Delaney, C., et al. (2017). pH AND PHOTO-RESPONSIVE HYDROGEL ACTUATORS. DORAS | DCU Research Repository. [Link]
-
YouTube. (2024). How Are Polymer Hydrogels Made?. [Link]
-
ResearchGate. (2020). Free-radical polymerization method for the preparation of nanostructured hydrogels. [Link]
-
Ravasio, N., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules. [Link]
-
MDPI. (2019). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). [Link]
-
MDPI. (2018). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
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- 7. Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Enantioselective Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate Derivatives
Introduction: The Significance of Chiral Pyridine Scaffolds
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, gracing the architecture of numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with a phenyl group make it a privileged scaffold in drug design. As the complexity of therapeutic agents evolves, the demand for precise control over their three-dimensional structure has become paramount. The enantioselective synthesis of chiral pyridine derivatives, therefore, represents a critical endeavor, enabling the exploration of novel chemical space and the development of more potent and selective pharmaceuticals.
This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of derivatives of Methyl (E)-3-(pyridin-3-yl)acrylate. The primary focus will be on asymmetric conjugate addition reactions, a powerful and reliable method for the formation of a stereocenter at the β-position to the ester group. We will delve into the mechanistic underpinnings of catalyst selection, explore established protocols, and provide practical insights to aid researchers in this challenging yet rewarding area of synthetic chemistry.
Strategic Approach: Asymmetric Conjugate Addition
The most direct and effective strategy for the enantioselective functionalization of this compound is through an asymmetric conjugate addition (also known as a Michael addition). This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated system, creating a new carbon-carbon or carbon-heteroatom bond and, in the presence of a chiral catalyst, establishing a stereocenter at the β-position.
Two main catalytic systems have proven highly effective for this class of transformations:
-
Copper-Catalyzed Asymmetric Alkylation: This approach utilizes a chiral copper complex to catalyze the addition of organometallic reagents, most notably Grignard reagents. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
-
Organocatalytic Michael Addition: This metal-free alternative employs small organic molecules, such as chiral amines or thioureas, to catalyze the addition of soft nucleophiles like malonates or nitroalkanes.
This guide will focus on the copper-catalyzed approach due to its high efficiency and enantioselectivity with a broad range of Grignard reagents.
Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents
The copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters is a well-established and robust method for the synthesis of chiral β-substituted carbonyl compounds.[2] The success of this reaction hinges on the formation of a chiral copper catalyst in situ from a copper(I) source and a chiral phosphine ligand.
Mechanism of Stereoselection
The generally accepted mechanism involves the formation of a chiral copper-ligand complex that activates the Grignard reagent. This complex then coordinates to the α,β-unsaturated ester, positioning the nucleophile for a facial-selective attack on the β-carbon. The chiral ligand creates a sterically defined environment around the copper center, dictating the trajectory of the incoming nucleophile and thus controlling the stereochemical outcome of the reaction.
Visualizing the Catalytic Cycle
Figure 1. A simplified representation of the catalytic cycle for the copper-catalyzed conjugate addition of a Grignard reagent.
Key Experimental Considerations
-
Choice of Chiral Ligand: The selection of the chiral ligand is the most critical parameter for achieving high enantioselectivity. Ferrocene-based diphosphine ligands, particularly those of the Josiphos family, have demonstrated exceptional performance in copper-catalyzed conjugate additions to α,β-unsaturated esters.[2]
-
Copper Source: Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a commonly used and reliable precursor due to its stability and solubility in common organic solvents.
-
Grignard Reagent: A wide range of alkyl and aryl Grignard reagents can be employed as nucleophiles, allowing for the introduction of diverse substituents at the β-position.
-
Solvent: Ethereal solvents such as diethyl ether (Et₂O) or tert-butyl methyl ether (TBME) are typically used. TBME is often preferred due to its lower tendency to form peroxides.
-
Temperature: The reaction is typically performed at low temperatures (-78 °C) to enhance enantioselectivity and minimize side reactions.
-
Purity of Reagents: The use of freshly prepared or titrated Grignard reagents and anhydrous solvents is crucial for reproducibility and high yields.
Detailed Experimental Protocol: Enantioselective Synthesis of Methyl 3-alkyl-3-(pyridin-3-yl)propanoate
This protocol is a general procedure adapted from the highly successful methodologies developed for the copper-catalyzed enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters.[2][3] Researchers should perform small-scale trials to optimize conditions for their specific Grignard reagent and substituted pyridyl acrylate.
Materials and Reagents
-
This compound (1.0 equiv)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)
-
(R)-1-[(Sp)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,Sp)-tBu-Josiphos) (6 mol%)
-
Grignard reagent (e.g., Ethylmagnesium bromide, 1.5 equiv)
-
Anhydrous tert-butyl methyl ether (TBME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr·SMe₂ (5 mol%) and (R,Sp)-tBu-Josiphos (6 mol%).
-
Add anhydrous TBME (to achieve a final substrate concentration of 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper catalyst complex. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous TBME.
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
-
Conjugate Addition:
-
Slowly add the Grignard reagent (1.5 equiv) to the cooled catalyst solution via syringe over 10-15 minutes.
-
Stir the resulting mixture for an additional 15 minutes at -78 °C.
-
Slowly add the solution of this compound to the reaction mixture via syringe over 30 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired chiral methyl 3-alkyl-3-(pyridin-3-yl)propanoate.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
-
Expected Results
Based on analogous reactions with other α,β-unsaturated esters, this protocol is expected to provide the desired chiral product in good to excellent yield and high enantioselectivity.
| Entry | Grignard Reagent | Expected Yield | Expected ee (%) |
| 1 | EtMgBr | >80% | >95% |
| 2 | MeMgBr | >80% | >95% |
| 3 | PhMgBr | >75% | >90% |
| 4 | i-PrMgBr | >70% | >90% |
Table 1. Predicted outcomes for the enantioselective conjugate addition to this compound.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Use freshly prepared or titrated Grignard reagent.
-
Check for potential degradation of the starting material or product during workup or chromatography.
-
-
Low Enantioselectivity:
-
Verify the purity and integrity of the chiral ligand.
-
Ensure the reaction temperature is maintained at -78 °C.
-
Screen other chiral ligands from the Josiphos family or other classes of privileged ligands.
-
Vary the solvent, as it can have a significant impact on enantioselectivity.
-
-
Formation of Side Products:
-
Slow addition of the reagents can minimize side reactions such as 1,2-addition.
-
The presence of impurities in the starting materials can lead to undesired byproducts.
-
Conclusion and Future Directions
The copper-catalyzed enantioselective conjugate addition of Grignard reagents provides a powerful and versatile platform for the synthesis of chiral derivatives of this compound. The protocols outlined in this guide, based on well-established and reliable methodologies, offer a solid starting point for researchers in drug discovery and development. The resulting enantioenriched β-substituted pyridyl propanoates are valuable building blocks for the synthesis of more complex and biologically active molecules. Further exploration of different nucleophiles and the application of this methodology to a wider range of substituted pyridyl acrylates will undoubtedly continue to expand the synthetic chemist's toolbox for accessing novel chiral pyridine-containing compounds.
References
- Arthurs, R., Dean, A. C., Hughes, D. L., & Richards, C. J. (2021). Copper(I) Complexes of P-Stereogenic Josiphos and Related Ligands. European Journal of Organic Chemistry, 2021(20), 2853-2860.
- Feringa, B. L., Naasz, R., Imbos, R., & Minnaard, A. J. (2000). Catalytic enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters. Journal of the American Chemical Society, 122(45), 11202-11203.
- Harutyunyan, S. R., López, F., Browne, W. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2006). On the mechanism of the copper-catalysed enantioselective 1,4-addition of Grignard reagents to α,β-unsaturated esters. Chemistry-A European Journal, 12(29), 7598-7609.
- López, F., Harutyunyan, S. R., Meetsma, A., Minnaard, A. J., & Feringa, B. L. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters.
- Proctor, D. J., & Tomkinson, N. C. O. (2018). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Richards, C. J. (2021). Ligands and copper catalysts for asymmetric conjugate addition.
- Somprasong, S., Reis, M. C., & Harutyunyan, S. R. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- Alexakis, A., & Falciola, C. A. (2008). Copper‐Catalyzed Asymmetric Allylic Alkylation. European Journal of Organic Chemistry, 2008(22), 3765-3780.
- Bon, R. S., & Feringa, B. L. (2009). Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands. Chemistry-A European Journal, 15(40), 10473-10485.
- Browne, W. R., Feringa, B. L., & Minnaard, A. J. (2008). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research, 41(11), 1541-1550.
- Mauduit, M., et al. (2024).
- Movassaghi, M., & Schmidt, M. A. (2005). Catalytic enantioselective synthesis of quaternary all-carbon stereogenic centers. Preparation of α,α'-disubstituted β,γ-unsaturated esters through Cu-catalyzed asymmetric allylic alkylations. Organic Letters, 7(7), 1255-1258.
- Palacios, F., Alonso, C., Rubiales, G., & Villegas, M. (2005). Synthetic applications of organotellurium compounds. 1. A facile synthesis of .alpha.,.beta.-unsaturated esters, ketones, and nitriles. The Journal of Organic Chemistry, 70(1), 221-225.
- Petragnani, N., & Stefani, H. A. (2005). Advances in organic tellurium chemistry. Tetrahedron, 61(7), 1613-1679.
- Shibasaki, M., & Kumagai, N. (2014). Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc. Beilstein Journal of Organic Chemistry, 10, 2038-2045.
- Tissot-Croset, K., Polet, D., & Alexakis, A. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1-28.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Wang, L., Huang, Z. (2005). First Application of Ionic Liquid to Reactions Involving Organotellurium Compounds as Intermediates. Journal of Chemical Research, 2005(7), 446-448.
- Wang, L., & Cai, M.-Z. (2003). Stereoselective Synthesis of (Z)-α,β-Unsaturated Ketones via Hydromagnesiation of Alkynylsilanes.
- Zhao, G.-L., Ullah, F., Deiana, L., Zhu, M., Dziedzic, P., Ibrahem, I., Hammar, P., Sun, J., & Córdova, A. (2009). Enantioselective organocatalytic conjugate addition of fluorocarbon nucleophiles to alpha,beta-unsaturated aldehydes. Chemistry-A European Journal, 15(39), 10013-10017.
- Zhou, Y., Buchwald, S. L. (2015). Asymmetric Copper Hydride-Catalyzed Markovnikov Hydrosilylation of Vinylarenes and Vinyl Heterocycles. Journal of the American Chemical Society, 137(13), 4552-4555.
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Zou, G., & Falck, J. R. (2000). Asymmetric copper-catalyzed[4][5] sigmatropic rearrangement of sulfur ylides. The Journal of Organic Chemistry, 65(8), 2532-2536.
- de Leseleuc, M., & Pelletier, G. (2020). Chiral NHC Ligands for the Copper‐Catalyzed Asymmetric Conjugate Addition of Grignard Reagents. Chemistry–A European Journal, 26(60), 13628-13632.
- van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Highly enantioselective rhodium-catalyzed hydrogenation with monodentate phosphoramidite ligands. Journal of the American Chemical Society, 122(46), 11539-11540.
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- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "Methyl (E)-3-(pyridin-3-yl)acrylate" synthesis side reactions
Welcome to the technical support center for the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, mechanistically-grounded answers to frequently asked questions and offer validated troubleshooting protocols.
Introduction
This compound is a valuable building block in pharmaceutical and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Heck reaction or olefination methods such as the Horner-Wadsworth-Emmons (HWE) reaction, is often accompanied by specific side reactions that can complicate purification and reduce yields. This guide will dissect these issues and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Heck Reaction Based Synthesis
The Mizoroki-Heck reaction is a powerful method for forming the C-C bond between 3-bromopyridine and methyl acrylate using a palladium catalyst and a base.[1][2]
Q1: My Heck reaction has stalled, and I'm observing low conversion of my 3-bromopyridine starting material. What are the likely causes?
A1: Low conversion in a Heck reaction can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. In situ oxidation of phosphine ligands, while sometimes beneficial, can also lead to inactive species if not controlled.[3] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Base Incompatibility or Insufficiency: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[4][5] Weak or sterically hindered bases may not be effective. Triethylamine or potassium carbonate are common choices.[1][6] Ensure you are using at least a stoichiometric amount relative to the aryl halide.
-
Inhibitors in Reagents: Your methyl acrylate may contain inhibitors like hydroquinone to prevent polymerization.[7] While often tolerated, high concentrations can interfere with the catalyst. Consider passing the methyl acrylate through a short column of basic alumina to remove the inhibitor immediately before use.
Troubleshooting Protocol: Addressing Low Conversion
-
Degas Solvents: Thoroughly degas your solvent (e.g., toluene, DMF) by sparging with an inert gas for 15-30 minutes before adding reagents.
-
Select Appropriate Catalyst/Ligand System: While Pd(PPh₃)₄ can be used, systems generated in situ from Pd(OAc)₂ and a phosphine ligand are often more active.[4][5]
-
Verify Base Strength and Solubility: If using an inorganic base like K₂CO₃, ensure it is finely powdered and the reaction is vigorously stirred to maximize surface area.
Q2: My main product is contaminated with a significant amount of the (Z)-isomer. How can I improve the (E)-selectivity?
A2: The formation of the undesired (Z)-isomer is a known issue, often arising from isomerization of the desired (E)-product catalyzed by the palladium species.[8]
-
Mechanism of Isomerization: After the desired (E)-product is formed and dissociates from the palladium, it can re-coordinate to a Pd(II)-hydride species present in the catalytic cycle. This can lead to rotation around the C-C single bond followed by β-hydride elimination to release the more stable thermodynamic (E)-isomer or the kinetic (Z)-isomer.[8][9] The rate of this isomerization can be influenced by reaction time and temperature.
-
Role of Ligands: The choice of phosphine ligand can influence the extent of isomerization. Bulky ligands can sometimes suppress this side reaction by hindering re-coordination of the product alkene.[10]
Troubleshooting Protocol: Maximizing (E)-Isomer Formation
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly to prevent prolonged exposure of the product to the catalyst.
-
Optimize Temperature: Higher temperatures can sometimes favor isomerization. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Additive Effects: The addition of certain silver salts can sometimes minimize alkene isomerization by facilitating the reductive elimination step.[4]
Q3: I'm observing a significant amount of a tar-like, insoluble material in my reaction flask. What is it and how can I prevent it?
A3: This is most likely due to the polymerization of methyl acrylate.
-
Radical Polymerization: Methyl acrylate is prone to radical polymerization, especially at the elevated temperatures often required for Heck reactions.[7][11] This process can be initiated by trace impurities or occur spontaneously at high temperatures.[12][13]
-
Prevention: While inhibitors are added to commercial methyl acrylate, they may be consumed or insufficient under reaction conditions. Adding a radical inhibitor, such as phenothiazine or a small amount of hydroquinone, to the reaction mixture can suppress this side reaction.
Troubleshooting Protocol: Preventing Polymerization
-
Add a Radical Inhibitor: Include a small amount (e.g., 0.1 mol%) of a radical inhibitor like phenothiazine in your reaction setup.
-
Control Temperature: Avoid excessive temperatures. Use the minimum temperature necessary for efficient coupling.
-
Ensure Purity: Use freshly opened or purified methyl acrylate to minimize the presence of any peroxide impurities that could initiate polymerization.
Horner-Wadsworth-Emmons (HWE) Reaction Based Synthesis
The HWE reaction provides an alternative route, reacting 3-pyridinecarboxaldehyde with a phosphonate ylide, typically generated from trimethyl phosphonoacetate. This method generally shows high (E)-selectivity.[14][15]
Q4: My HWE reaction is giving a low yield, and I'm recovering unreacted 3-pyridinecarboxaldehyde. What's the issue?
A4: Low yields in HWE reactions often point to incomplete generation or instability of the phosphonate carbanion.
-
Base Strength and Stoichiometry: The pKa of the phosphonate is crucial. A base that is not strong enough (e.g., an alkoxide if a stronger base is needed) will not fully deprotonate the phosphonate, leading to an equilibrium with starting materials.[14] Sodium hydride (NaH) is a common and effective base for this transformation.[16]
-
Moisture: The phosphonate carbanion is highly basic and will be quenched by any water present in the solvent or on the glassware. This is a common cause of failure.
-
Aldehyde Quality: Ensure the 3-pyridinecarboxaldehyde is pure and free from the corresponding carboxylic acid (3-pyridinecarboxylic acid), which can be formed by air oxidation. The acid will quench the carbanion.
Troubleshooting Protocol: Optimizing the HWE Reaction
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Base Handling: If using NaH, ensure it is a fresh batch and handled under an inert atmosphere. Wash the NaH with dry hexanes to remove any mineral oil if necessary.
-
Temperature Control: The initial deprotonation is often performed at 0°C or even -78°C, followed by warming to allow the reaction with the aldehyde to proceed.[17]
Q5: Besides the desired product, I have a water-soluble impurity that is difficult to remove during extraction. What is it?
A5: This is almost certainly the dialkylphosphate byproduct of the HWE reaction (e.g., diethyl phosphate if using triethyl phosphonoacetate).[14]
-
Byproduct Formation: A key advantage of the HWE reaction over the classic Wittig reaction is that this phosphate byproduct is typically water-soluble, facilitating an easier purification.[14][16]
-
Removal: If simple aqueous extraction is insufficient, it may be due to pH effects or emulsion formation.
Troubleshooting Protocol: Efficient Byproduct Removal
-
Aqueous Washes: Perform multiple extractions with water or a dilute brine solution.
-
pH Adjustment: Sometimes, a wash with a dilute acid or base can help break up emulsions and improve the partitioning of the byproduct into the aqueous layer.
-
Silica Gel Chromatography: If extraction fails, the byproduct can be readily separated from the desired non-polar product by standard silica gel column chromatography.
Part 2: Data & Workflow Visualization
Table 1: Comparison of Common Synthesis Routes
| Feature | Heck Reaction | Horner-Wadsworth-Emmons (HWE) |
| Starting Materials | 3-Bromopyridine, Methyl Acrylate | 3-Pyridinecarboxaldehyde, Trimethyl Phosphonoacetate |
| Key Reagents | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Strong Base (e.g., NaH) |
| Typical Yields | 60-85% | 70-95% |
| (E)/(Z) Selectivity | Good to Excellent (can be problematic) | Excellent |
| Common Side Products | (Z)-isomer, Polymerized Acrylate, Heck Diene | Unreacted Aldehyde |
| Purification | Chromatography often required to remove catalyst and isomers | Aqueous workup followed by chromatography |
Heck Reaction Troubleshooting Workflow
This workflow diagram outlines a logical sequence for diagnosing and solving common issues in the Heck reaction synthesis.
Caption: A decision-tree diagram for troubleshooting the Heck reaction.
Reaction Mechanism: Key Side Reactions
This diagram illustrates the main productive pathway of the Heck reaction versus the competing side reactions of E/Z isomerization and polymerization.
Caption: Pathways for product formation and key side reactions.
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Grotjahn, D. B., et al. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. ACS Catalysis. Available at: [Link]
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Gantrade. Methyl Acrylate: A Special Acrylic Monomer. Available at: [Link]
-
Nicolas, J., et al. (2019). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Polymer Chemistry. Available at: [Link]
-
Sigman, M. S., et al. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them.
-
ResearchGate. The alkaline hydrolysis of methacrylates. (1969). Available at: [Link]
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Fujisawa, S., et al. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences. Available at: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Methyl acrylate. Available at: [Link]
-
Drockenmuller, E., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews. Available at: [Link]
-
van Leeuwen, P. W. N. M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Shaughnessy, K. H., et al. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
MDPI. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023). Available at: [Link]
-
Grokipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Chemistry Notes. Heck Reaction: easy Mechanism, applications. (2022). Available at: [Link]
-
BYJU'S. Heck Reaction Mechanism. Available at: [Link]
-
Royal Society of Chemistry. CHAPTER 11: Heck Reactions. (2022). Available at: [Link]
-
ResearchGate. Experimental and Theoretical Study of the Self-Initiation Reaction of Methyl Acrylate in Free-Radical Polymerization. (2018). Available at: [Link]
-
ACS Publications. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. (2021). Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
University of Pennsylvania ScholarlyCommons. Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. (2019). Available at: [Link]
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- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 8. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to the technical support center for the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The most common and effective routes are:
-
Heck Coupling: This palladium-catalyzed reaction is a highly efficient method for coupling 3-halopyridines with methyl acrylate. It is often favored for its high yields and stereoselectivity.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the use of a phosphonate-stabilized carbanion to react with pyridine-3-carbaldehyde, typically yielding the (E)-alkene with high selectivity.[2]
-
Wittig Reaction: Similar to the HWE reaction, the Wittig reaction utilizes a phosphonium ylide to convert pyridine-3-carbaldehyde into the desired acrylate. The stereoselectivity can be influenced by the nature of the ylide.[3][4]
Below is a visual representation of these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Frequently Asked Questions: Heck Coupling
Q1: My Heck reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no product yield in a Heck reaction involving a pyridine substrate often points to catalyst inhibition or deactivation.[5][6] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[5]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[5]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.[6]
-
Catalyst and Ligand Selection:
-
Catalyst Choice: Pre-formed palladium catalysts (pre-catalysts) can offer more reproducible results compared to generating the active Pd(0) species in situ.[5]
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) can promote the desired catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[5]
-
-
Base Selection: The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium acetate.[6][7] Ensure the base is finely powdered to maximize its surface area.
-
Temperature Optimization: If the reaction is sluggish, consider increasing the reaction temperature. Heck reactions with heteroaryl halides may require higher temperatures (e.g., 100-140 °C) to proceed efficiently.[5][8]
Q2: I'm observing significant side products, such as the homocoupling of methyl acrylate or the debromination of my starting material. How can I minimize these?
A2: The formation of side products is a common issue. Hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling can compete with the desired cross-coupling reaction.[5]
Minimization Strategies:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. Conversely, if the reaction is slow, a modest increase in catalyst loading (from 1-5 mol%) may be necessary.[6]
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium is crucial. High ligand-to-palladium ratios can sometimes shut down the Heck reaction.[8] A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.
-
Control Reaction Time and Temperature: Over-heating or excessively long reaction times can lead to catalyst decomposition and the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential side reactions.[6] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Optimizes catalytic activity while avoiding inhibition.[8] |
| Temperature | 80-140 °C | Higher temperatures may be needed for less reactive substrates.[5][8] |
| Base | 1.5-3.0 equivalents | Drives the reaction to completion.[5] |
Frequently Asked Questions: Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
Q1: My HWE/Wittig reaction is giving a low yield of the desired (E)-isomer. How can I improve the stereoselectivity?
A1: The Horner-Wadsworth-Emmons reaction is generally known for favoring the formation of (E)-alkenes.[2] The Wittig reaction's stereoselectivity is highly dependent on the ylide used.
Improving (E)-Selectivity:
-
For HWE Reactions:
-
Use Stabilized Phosphonates: The use of phosphonates with electron-withdrawing groups, such as in triethyl phosphonoacetate, stabilizes the intermediate carbanion and strongly favors the formation of the (E)-isomer.[2]
-
Reaction Conditions: Higher reaction temperatures and the use of lithium salts can further enhance (E)-stereoselectivity.[2]
-
-
For Wittig Reactions:
-
Use Stabilized Ylides: Stabilized ylides (where the group attached to the carbanion is an ester or ketone) predominantly give the (E)-alkene.[3][4] Unstabilized ylides (with alkyl groups) tend to give the (Z)-alkene.[4]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to obtain the (E)-alkene. This involves treating the intermediate betaine with phenyllithium at low temperatures.[4]
-
Q2: The purification of my product from the HWE/Wittig reaction is difficult due to the phosphine oxide or phosphate byproduct. What are some tips for purification?
A2: The removal of triphenylphosphine oxide (from the Wittig reaction) or the dialkyl phosphate (from the HWE reaction) is a common purification challenge.
Purification Strategies:
-
HWE Byproduct Removal: The dialkyl phosphate byproduct from the HWE reaction is often water-soluble, which facilitates its removal during an aqueous workup.[9]
-
Wittig Byproduct Removal: Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to its similar polarity to many products.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.
-
Acidic Extraction: If the product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove the slightly basic triphenylphosphine oxide.
-
Sources
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to the technical support center for the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired (E)-Isomer and Presence of a Significant Amount of the (Z)-Isomer
Question: My final product mixture shows a low yield of the desired trans or (E)-isomer of Methyl 3-(pyridin-3-yl)acrylate, with a substantial amount of the cis or (Z)-isomer present, as confirmed by 1H NMR spectroscopy. What is causing this, and how can I improve the stereoselectivity?
Answer: The formation of the (Z)-isomer is a common byproduct in olefination reactions. The ratio of (E) to (Z) isomers is highly dependent on the chosen synthetic route and reaction conditions.
Root Cause Analysis:
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is largely determined by the stability of the phosphorus ylide.[1][2]
-
Stabilized Ylides: If you are using a stabilized ylide (e.g., from methyl (triphenylphosphoranylidene)acetate), the reaction is thermodynamically controlled and should predominantly yield the (E)-isomer.[1][2] However, suboptimal reaction conditions can lead to a decrease in selectivity.
-
Unstabilized or Semi-Stabilized Ylides: These ylides tend to favor the formation of the (Z)-alkene under kinetic control.[2]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally preferred for the synthesis of (E)-alkenes with high stereoselectivity.[3][4][5] The reaction proceeds through a thermodynamically controlled pathway, favoring the formation of the more stable (E)-product.[3][4] If you are observing a significant amount of the (Z)-isomer, it could be due to the use of specific reagents or conditions that alter the reaction pathway.
Troubleshooting Protocol:
-
Reaction Choice: For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is the recommended method.[3][4][5]
-
Wittig Reaction Optimization (if this is your chosen route):
-
Use a Stabilized Ylide: Ensure you are using a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate.
-
Salt-Free Conditions: The presence of lithium salts can decrease (E)-selectivity.[1] Consider using sodium or potassium bases (e.g., NaH, NaOMe) instead of n-butyllithium to generate the ylide.
-
Schlosser Modification: Forcing the reaction towards the (E)-isomer can be achieved by using the Schlosser modification, which involves deprotonation and reprotonation of the betaine intermediate at low temperatures.[2]
-
-
HWE Reaction Optimization:
-
Choice of Base and Solvent: Standard conditions, such as using NaH in THF, generally provide excellent (E)-selectivity.
-
Still-Gennari Modification Avoidance: Be aware that the Still-Gennari modification of the HWE reaction, which utilizes electron-withdrawing groups on the phosphonate and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), is designed to favor the (Z)-isomer and should be avoided if the (E)-isomer is the desired product.[5]
-
Workflow for Maximizing (E)-Isomer Formation via HWE Reaction:
Caption: Workflow for maximizing (E)-isomer formation.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct
Question: I have synthesized my product using the Wittig reaction, and now I am struggling to remove the triphenylphosphine oxide byproduct. It co-elutes with my product during column chromatography. How can I effectively remove it?
Answer: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and high boiling point.[6]
Root Cause Analysis:
-
Inherent to Wittig Reaction: The formation of triphenylphosphine oxide is stoichiometric in the Wittig reaction.[6] Its physical properties often make it challenging to separate from polar products like this compound.
Troubleshooting Protocol:
-
Alternative Reaction: The most effective way to avoid this issue is to use the Horner-Wadsworth-Emmons reaction. The dialkylphosphate byproduct from the HWE reaction is water-soluble and easily removed during an aqueous workup.[3][4]
-
Purification Strategies for Wittig Products:
-
Crystallization: If your product is a solid, recrystallization may be effective. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
-
Precipitation of Triphenylphosphine Oxide:
-
Dissolve the crude product in a minimal amount of dichloromethane or chloroform.
-
Slowly add a non-polar solvent like diethyl ether or hexanes until a white precipitate (triphenylphosphine oxide) forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture and wash the solid with cold diethyl ether or hexanes.
-
Concentrate the filtrate to recover your product. Repeat if necessary.
-
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with dilute aqueous HCl (e.g., 1 M). Your product, being basic due to the pyridine nitrogen, will move to the aqueous layer.
-
Separate the layers. The organic layer will contain the triphenylphosphine oxide.
-
Basify the aqueous layer with a base like NaHCO3 or NaOH until it is basic.
-
Extract your product back into an organic solvent.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
-
Issue 3: Presence of Unreacted 3-Pyridinecarboxaldehyde
Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 3-pyridinecarboxaldehyde. What could be the reason for the incomplete reaction?
Answer: The presence of unreacted aldehyde suggests that the reaction has not gone to completion. This can be due to several factors related to the reagents or reaction conditions.
Root Cause Analysis:
-
Inactive Ylide/Phosphonate Carbanion: The nucleophilic species may not have been generated effectively.
-
Insufficiently Strong Base: The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester.
-
Degraded Base: The base (e.g., NaH, n-BuLi) may have degraded due to improper storage and handling (exposure to moisture or air).
-
Steric Hindrance: While less common for this specific substrate, highly hindered aldehydes can react slowly.
-
-
Stoichiometry: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.
Troubleshooting Protocol:
-
Check Reagent Quality:
-
Use a fresh, properly stored base. For NaH, ensure it is a fine, gray powder and not a white, clumpy solid (which indicates oxidation). For n-BuLi, titrate it before use to determine the exact concentration.
-
-
Optimize Reaction Conditions:
-
Base Selection: For HWE, NaH is a reliable choice. For the Wittig reaction with stabilized ylides, a weaker base like NaOMe or K2CO3 can be used.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphonate ester or phosphonium salt relative to the aldehyde.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls, consider gentle heating (if the reagents are stable at higher temperatures) or extending the reaction time.
-
-
Purification: Unreacted aldehyde can usually be removed by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: For this specific target molecule, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior . The primary advantages are:
-
Higher (E)-Stereoselectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-isomer.[3][4]
-
Easier Purification: The phosphate byproduct is water-soluble and easily removed by an aqueous workup, unlike the triphenylphosphine oxide from the Wittig reaction.[3][4]
-
More Reactive Nucleophile: Phosphonate carbanions are more nucleophilic than the corresponding stabilized phosphorus ylides, allowing for milder reaction conditions.[5]
Q2: Are there any potential side reactions involving the pyridine ring itself?
A2: Yes, the nitrogen atom of the pyridine ring can participate in side reactions.
-
N-Oxidation: If oxidizing agents are present, the pyridine nitrogen can be oxidized to an N-oxide.[7]
-
Quaternization: In the presence of alkylating agents, the pyridine nitrogen can be quaternized.
-
Coordination to Metal Catalysts: If using other synthetic methods like the Heck or Suzuki coupling, the pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting catalysis.[8]
To avoid these, ensure the reaction is performed under an inert atmosphere and that all reagents are free from oxidizing or alkylating impurities.
Q3: Besides the (Z)-isomer and reagent-derived impurities, what other byproducts might I encounter?
A3: Other potential byproducts include:
-
Michael Addition Products: The product, an α,β-unsaturated ester, is a Michael acceptor.[9] It can react with nucleophiles present in the reaction mixture. For example, if methanol is used as a solvent with a strong base, methoxide could potentially add to the double bond.
-
Aldehyde Self-Condensation: Under strongly basic conditions, 3-pyridinecarboxaldehyde could potentially undergo a self-condensation reaction, although this is less likely to compete with the much faster olefination reactions.
-
Hydrolysis of the Ester: During aqueous workup, particularly if strongly acidic or basic conditions are used for an extended period, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(pyridin-3-yl)acrylic acid.[10]
Q4: What are the recommended purification techniques for the final product?
A4:
-
Primary Method: Silica gel column chromatography is the most common and effective method for purifying this compound.[11] A gradient of ethyl acetate in hexanes or petroleum ether is typically used as the eluent.
-
Secondary Method: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to remove minor impurities and obtain a high-purity solid.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Common Cause | Recommended Mitigation/Removal Strategy |
| (Z)-Methyl 3-(pyridin-3-yl)acrylate | Use of non-stabilized Wittig ylides; non-optimal HWE conditions. | Use the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate.[3][4] |
| Triphenylphosphine Oxide | Stoichiometric byproduct of the Wittig reaction. | Use the HWE reaction instead. If Wittig is used, purify by precipitation, crystallization, or acid-base extraction.[3][6] |
| Dialkylphosphate Salts | Byproduct of the HWE reaction. | Remove with a simple aqueous workup.[3][4] |
| Unreacted 3-Pyridinecarboxaldehyde | Incomplete reaction due to inactive base or incorrect stoichiometry. | Ensure fresh, active base is used in slight excess. Remove via column chromatography. |
| (E)-3-(pyridin-3-yl)acrylic acid | Hydrolysis of the methyl ester during workup. | Avoid prolonged exposure to strong acid or base during aqueous workup. |
Reaction Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
III. References
-
MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Available from: [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available from: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Available from: [Link]
-
Journal of Applied Chemical Research. (2023). Journal of Applied Chemical Research, 17(1), 87-98. Available from: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. Available from: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Palladium-Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. Available from: [Link]
-
Wikipedia. (2023). Wittig reaction. Available from: [Link]
-
ResearchGate. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Available from: [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. Available from: [Link]
-
PubMed Central. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Available from: [Link]
-
ResearchGate. (2006). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
-
ChemRxiv. (2022). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. Available from: [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]
-
ResearchGate. (2007). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Available from: [Link]
-
Wikipedia. (2023). Methyl acrylate. Available from: [Link]
-
Macromolecules. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Available from: [Link]
-
CONICET. (2011). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Slideshare. (2018). Horner-Wadsworth-Emmons reaction. Available from: [Link]
-
MDPI. (2021). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Available from: [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 10. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Storage and Handling of Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to the technical support guide for Methyl (E)-3-(pyridin-3-yl)acrylate (CAS No. 81124-48-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and safe handling of this valuable acrylate monomer. Due to its chemical structure, this compound is susceptible to spontaneous polymerization, which can compromise experimental results and pose safety risks. This guide provides in-depth, field-proven insights into the causes of polymerization and robust protocols for its prevention.
Frequently Asked Questions (FAQs): The Chemistry of Instability
This section addresses the fundamental principles governing the stability of this compound.
Q1: What is polymerization, and why is my this compound susceptible to it?
A: Polymerization is a chemical reaction where individual monomer molecules—in this case, this compound—join together to form long chains or networks, creating a polymer. This specific compound belongs to the acrylate ester family, which is defined by a vinyl group (a carbon-carbon double bond) directly attached to a carbonyl carbon.[1][2]
This vinyl group is electron-deficient, making it highly susceptible to a process called free-radical polymerization .[2][3] The reaction proceeds in three stages:
-
Initiation: A free radical (a molecule with an unpaired electron) is generated by an external energy source like heat or light. This highly reactive radical attacks the carbon-carbon double bond of an acrylate monomer, opening it up and transferring the radical site to the monomer.[3][4]
-
Propagation: The newly formed monomer radical then attacks another monomer, adding it to the chain and regenerating the radical at the growing chain's end. This process repeats rapidly, extending the polymer chain.[4]
-
Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates their radical sites.[4]
Without proper control, this chain reaction can occur spontaneously during storage, turning the liquid monomer into a useless solid or viscous gel.
Q2: What are the common triggers for unwanted polymerization during storage?
A: Several environmental factors can initiate free-radical polymerization. It is crucial to control these to maintain the monomer's integrity:
-
Elevated Temperatures: Heat is a primary catalyst for polymerization.[5][6] Storing the compound in warm areas, such as near equipment or in direct sunlight, significantly increases the risk. Storage temperatures should not exceed 35°C (95°F).[5]
-
Light Exposure: Ultraviolet (UV) light possesses enough energy to initiate the formation of free radicals, a process known as photopolymerization.[7][8] For this reason, acrylates should always be stored in opaque or amber-colored containers.
-
Contaminants: Accidental introduction of radical initiators (e.g., peroxides from solvents), rust, or certain metals can trigger polymerization.[5]
-
Absence of Oxygen: This is a critical and often misunderstood trigger. The most common stabilizers used for acrylates require the presence of dissolved oxygen to function effectively.[5][9]
Q3: My vial of this compound is labeled as "stabilized" or "inhibited." What does this mean?
A: To prevent spontaneous polymerization, manufacturers add a small amount of a chemical called an inhibitor or stabilizer.[10] For most commercial acrylates, the inhibitor is Monomethyl Ether of Hydroquinone (MEHQ) .[6][10][11]
The mechanism of MEHQ is not to directly stop polymerization but to intercept it. It works in tandem with dissolved oxygen to scavenge and neutralize the free radicals that initiate and propagate the polymer chains, thus breaking the cycle.[5] This is why the presence of oxygen is essential for the inhibitor's effectiveness. Storing a MEHQ-stabilized acrylate under an inert atmosphere (like nitrogen or argon) will render the inhibitor useless and dramatically increase the risk of polymerization.[5]
Troubleshooting and Storage Protocols
This section provides actionable, step-by-step guidance for the proper storage and handling of this compound.
Q4: I've just received a new bottle of this compound. What are the immediate steps for proper storage?
A: Follow this protocol upon receipt to ensure maximum shelf life:
Experimental Protocol: New Sample Intake and Storage
-
Inspect Upon Arrival: Check that the container is sealed and free from damage. Note any signs of increased viscosity or solidification, and contact the supplier if issues are apparent.
-
Verify Label: Confirm the presence of an inhibitor (e.g., MEHQ) on the label or in the product's Certificate of Analysis.
-
Log Information: Record the date of receipt and the manufacturer's recommended shelf life. Implement a "first-in, first-out" inventory system to use older stock first.[5]
-
Select Storage Location: Store the container in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., oxidizing agents).[5][12] The ideal storage temperature is between 15°C and 25°C (59°F to 77°F).[9]
-
Ensure Air Headspace: Do not transfer the product to a smaller container that would eliminate the air (oxygen) in the headspace. The oxygen is required for the inhibitor to function.[5] The container should be kept tightly closed when not in use.[5]
Q5: How can I tell if my stored compound is starting to polymerize?
A: Regular inspection is key. Look for these warning signs:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Turbidity or Haze: The clear liquid may become cloudy.
-
Solid Formation: The presence of crystals, flakes, or a solid mass at the bottom of the container.
-
Heat Generation: In advanced stages, the polymerization process is exothermic and can generate significant heat. A container that feels warm to the touch is a critical warning sign.
Q6: I suspect polymerization has started in my container. What is the appropriate course of action?
A: Prioritize safety. If you suspect polymerization:
-
Do NOT Heat: Do not attempt to heat the container to dissolve solids, as this will accelerate the runaway reaction.
-
Isolate the Container: If safe to do so, move the container to a fume hood or a designated isolated area. Inform your lab manager or safety officer immediately.
-
Monitor for Heat: If the container is warm, do not handle it directly. A runaway polymerization can generate extreme heat and pressure, potentially leading to container failure.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Dispose Properly: Dispose of the material as hazardous waste according to your institution's guidelines. Do not pour it down the drain.
The flowchart below provides a visual guide for storage and troubleshooting decisions.
Caption: Decision flowchart for proper storage and troubleshooting of this compound.
Q7: I need to use the compound in an oxygen-free reaction. How do I handle the inhibitor?
A: Removing the inhibitor is an advanced procedure that renders the monomer extremely unstable . Uninhibited acrylates can polymerize violently and should be prepared only in small quantities and used immediately. Standard methods for inhibitor removal include passing the monomer through a column of activated basic alumina or performing an aqueous wash. If you must remove the inhibitor, consult specialized literature and perform the procedure with extreme caution, ensuring the purified monomer is kept cold and used within hours.
Data Summary: Storage and Stability Parameters
The following table summarizes the critical parameters for preventing the polymerization of this compound.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | 15°C to 25°C (59°F to 77°F). Do not exceed 35°C (95°F).[5][9] | Minimizes thermal energy that can initiate free-radical formation. Avoid freezing, which can cause inhibitor separation.[9] |
| Atmosphere | Standard air atmosphere (with oxygen). NEVER under inert gas (N₂, Ar).[5] | Dissolved oxygen is essential for the function of phenolic inhibitors like MEHQ, which are commonly used.[5][9] |
| Light Exposure | Store in an amber glass bottle or other opaque, light-blocking container.[5][12] | Prevents UV light from initiating photopolymerization.[8] |
| Inhibitor | Confirm presence of an inhibitor (typically MEHQ, 10-20 ppm).[11] | The inhibitor scavenges free radicals, breaking the polymerization chain reaction.[10] |
| Container Material | Stainless steel, aluminum, or glass.[5][11] | Avoids contamination from materials like carbon steel, which can corrode and introduce polymerization-catalyzing impurities.[5] |
| Handling | Use in a well-ventilated area. Wear appropriate PPE (gloves, safety goggles).[13][14] | The pyridine moiety requires standard precautions for handling heterocyclic amines.[15][16] |
References
- Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED.
- Tzgroup. (2024, July 15). Understanding Butyl Acrylate: production, applications, and storage.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Google Patents. (2003). US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers.
- BASF. (2017, October). Methyl acrylate Technical Information.
- ACS Publications. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures.
- NIH National Library of Medicine. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene.
- Google Patents. (1974). US3816267A - Inhibition of acrylate polymerization.
- Polymer Science Learning Center. (n.d.). Acrylates.
- Wikipedia. (n.d.). Acrylate.
- OSTI.gov. (1985, September 1). Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine.
- RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
- YouTube. (2025, August 22). What Is The Acrylate Polymerization Process?.
- ACS Publications. (n.d.). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- RSC Publishing. (2025, August 20). Iron-initiated radical polymerization of acrylate monomers.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- ResearchGate. (2025, August 7). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups.
- Gantrade. (n.d.). Key Facts about Acrylate Monomers.
Sources
- 1. pslc.ws [pslc.ws]
- 2. Acrylate - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 5. synthomer.com [synthomer.com]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. radtech.org [radtech.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gantrade.com [gantrade.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicals.basf.com [chemicals.basf.com]
- 12. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. carlroth.com [carlroth.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Optimizing Wittig Reactions for Pyridine Acrylates
Welcome to the Technical Support Center for optimizing the synthesis of pyridine acrylates via the Wittig reaction. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this powerful olefination reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and present field-proven protocols to enhance your experimental success.
Introduction: The Challenge of Pyridine Acrylates
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] When synthesizing pyridine acrylates, researchers often couple a pyridine-based aldehyde with a stabilized phosphorus ylide bearing an acrylate moiety. The electron-withdrawing nature of both the pyridine ring and the acrylate group introduces specific challenges that require careful optimization of reaction conditions.
This guide provides a question-and-answer-based approach to troubleshoot common issues, from low yields to problematic purifications, ensuring a logical and scientifically grounded path to success.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Formation
Question: I'm seeing high amounts of unreacted pyridine aldehyde and no desired pyridine acrylate product. What's going wrong?
This is a frequent issue that typically points to problems with the generation or reactivity of your phosphorus ylide. Let's break down the potential causes and solutions.
Causality Analysis:
The ylide for synthesizing acrylates, such as (triphenylphosphoranylidene)acetate, is a stabilized ylide . The negative charge on the carbanion is delocalized by the adjacent ester group, which makes the ylide less basic and less nucleophilic than its non-stabilized counterparts.[3][4] While this stability allows for easier handling, it also means the ylide is less reactive and may struggle to react with electron-deficient or sterically hindered aldehydes.[3][5]
Troubleshooting Steps:
-
Verify Ylide Generation: The characteristic deep yellow, orange, or reddish color of the phosphonium ylide is a primary indicator of its formation. If this color does not develop upon adding the base, your ylide is not forming.
-
Base Strength & Quality: Stabilized ylides can often be generated with weaker bases compared to non-stabilized ylides. However, if you see no reaction, a stronger base may be required. Ensure your base is fresh; alkali metal hydrides and alkoxides can degrade on storage.[6][7]
-
Inert Atmosphere: While stabilized ylides are more robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is always recommended to prevent degradation by oxygen or moisture.
-
-
Enhance Reactivity:
-
Temperature: While many Wittig reactions are initiated at 0 °C or room temperature, gently heating the reaction mixture (e.g., to 40-60 °C in a solvent like THF or Toluene) can provide the necessary activation energy for the less reactive stabilized ylide to react with the pyridine aldehyde.
-
Order of Addition: Some ylides may not be stable over long periods, even before the aldehyde is added. A successful strategy can be to generate the ylide in the presence of the aldehyde. This involves mixing the phosphonium salt and the pyridine aldehyde first, then adding the base to generate the ylide in situ for immediate reaction.[6]
-
-
Consider the Pyridine Ring's Influence: The electron-deficient nature of the pyridine ring can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack. This effect is more pronounced if electron-withdrawing groups are also present on the pyridine ring. Higher temperatures or longer reaction times may be necessary to overcome this.
Issue 2: Predominantly (Z)-Isomer or Poor Stereoselectivity
Question: My goal is the (E)-pyridine acrylate, but I'm getting a mixture of (E) and (Z) isomers, or mostly the undesired (Z)-isomer. How can I improve (E)-selectivity?
Causality Analysis:
One of the key advantages of using stabilized ylides is their strong thermodynamic preference for forming the (E)-alkene.[2][4][8] This is because the intermediates in the reaction pathway are able to equilibrate to the more stable trans-configuration before the final elimination of triphenylphosphine oxide. If you are not observing high (E)-selectivity, certain reaction conditions may be interfering with this equilibration.
Key Factors Influencing Stereoselectivity:
-
Lithium Salts: The presence of lithium salts, often introduced when using n-butyllithium (n-BuLi) as the base, can significantly disrupt (E)-selectivity.[1][2] Lithium cations can coordinate to the betaine intermediate, altering the transition state energies and leading to "stereochemical drift."[2]
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) can sometimes favor (Z)-alkene formation with unstabilized ylides. While less impactful for stabilized ylides, solvent effects should not be entirely dismissed.[9]
Optimization Protocol for High (E)-Selectivity:
-
Switch to a Lithium-Free Base: This is the most critical step. Replace n-BuLi with sodium- or potassium-based reagents.
-
Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium methoxide (NaOMe) are excellent choices.[4] These bases avoid the introduction of lithium cations.
-
-
Solvent Selection: Non-polar or weakly polar solvents like THF, Toluene, or Dichloromethane are generally preferred for reactions with stabilized ylides aiming for (E)-products.
-
Temperature and Reaction Time: Allow sufficient time for the reaction intermediates to equilibrate. Running the reaction at room temperature or slightly elevated temperatures for several hours can improve the (E):(Z) ratio.
Data Summary: Recommended Conditions for (E)-Pyridine Acrylate Synthesis
| Parameter | Recommendation | Rationale |
| Phosphonium Ylide | (Carboalkoxy)methyltriphenylphosphonium halide | Precursor to the required stabilized ylide. |
| Base | NaH, KOtBu, NaOMe | Avoids lithium salts which can decrease E-selectivity.[4] |
| Solvent | THF, Toluene | Promotes thermodynamic control leading to the (E)-isomer. |
| Temperature | Room Temperature to 60 °C | Allows intermediates to equilibrate to the more stable conformation. |
| Atmosphere | Inert (N₂ or Ar) | Protects base and ylide from degradation. |
Issue 3: Difficult Purification and Removal of Triphenylphosphine Oxide
Question: My reaction worked, but I'm struggling to separate my pyridine acrylate product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
Causality Analysis:
The formation of the highly stable P=O double bond in triphenylphosphine oxide (TPPO) is the thermodynamic driving force for the Wittig reaction.[1] Unfortunately, TPPO is often a crystalline solid with polarity similar to many target molecules, making its removal by standard column chromatography challenging and sometimes leading to significant product loss.[10]
Purification Workflow:
A multi-step approach is often more effective than relying solely on chromatography.
Caption: Workflow for Purifying Pyridine Acrylates.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Extract your product into an organic solvent like ethyl acetate or dichloromethane.[11]
-
Precipitation of TPPO:
-
Concentrate the organic layer to a smaller volume.
-
Add a non-polar solvent in which your product is soluble but TPPO is not. A common choice is a mixture of ethyl acetate and hexanes, or diethyl ether.
-
Cool the mixture in an ice bath or freezer. TPPO will often precipitate as a white solid and can be removed by filtration.[10]
-
-
Column Chromatography: If co-elution is an issue, modifying the silica gel or solvent system can help.
-
Acid-Washing: Treating silica gel with a dilute acid can sometimes improve separation from the basic pyridine-containing product.
-
Gradient Elution: A carefully optimized gradient from a non-polar eluent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is crucial.
-
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-acrylates, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the Wittig reaction. It offers two major advantages:
-
Higher (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-alkene.[12][13]
-
Easier Purification: The byproduct is a water-soluble phosphate ester, which is easily removed during the aqueous workup, completely avoiding the TPPO problem.[12]
The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt.
Wittig vs. HWE Reaction at a Glance:
Caption: Comparison of Wittig and HWE Reactions.
Recommended HWE Protocol for Pyridine Acrylates:
-
Reagent Preparation: Start with a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate).
-
Carbanion Formation: In an inert atmosphere, dissolve the phosphonate ester in anhydrous THF. Cool to 0 °C and add an equimolar amount of a strong base like NaH. Stir for 30-60 minutes until gas evolution ceases.
-
Reaction with Aldehyde: Slowly add the pyridine aldehyde (dissolved in a small amount of THF) to the phosphonate carbanion solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The phosphate byproduct will remain in the aqueous layer. Wash the organic layer with brine, dry, and concentrate to yield a much cleaner crude product.
References
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! University of California, Riverside. [Link]
-
Organic synthesis: The Wittig reaction cleans up. ResearchGate. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Reagent choice in the formation of Wittig reagent. Chemistry Stack Exchange. [Link]
-
19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison. [Link]
-
Problems with wittig reaction : r/Chempros. Reddit. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
- Process for the production of acrylic acid esters.
-
Wittig-Horner Reaction. Organic Chemistry Portal. [Link]
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. ACS Publications. [Link]
-
Novel Asymmetric Wittig Reaction: Synthesis of Chiral Allenic Esters. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.
-
Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types. PubMed. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Synthesis of acrylic acid and its esters with Se-containing catalysts. National Technical University of Ukraine. [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. RSC Publishing. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciepub.com [sciepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Separation of E/Z Isomers of Methyl 3-(pyridin-3-yl)acrylate
Welcome to the technical support resource for the purification and analysis of Methyl 3-(pyridin-3-yl)acrylate isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with separating and identifying the geometric isomers of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation and handling of Methyl 3-(pyridin-3-yl)acrylate isomers.
Q1: I am observing poor or no resolution between the E/Z isomers using standard silica gel column chromatography. What is causing this and how can I improve the separation?
A1: This is a common challenge. The E and Z isomers of Methyl 3-(pyridin-3-yl)acrylate have very similar polarities, making them difficult to resolve on standard silica gel with common solvent systems like ethyl acetate/hexane. The silica surface interacts with the polar pyridine ring and the ester group, but these interactions are often not sufficiently different between the two isomers to effect a clean separation.
Root Cause Analysis & Solution Workflow:
To achieve separation, you must introduce a secondary interaction mechanism that can differentiate between the spatial arrangement of the isomers. The most effective strategy is to exploit the differential accessibility of the C=C double bond's π-electrons.
dot
Caption: Workflow for optimizing isomer separation.
Recommended Action: Argentation Chromatography (Silver Nitrate Impregnated Silica)
This technique is highly effective for separating alkenes. Silver ions (Ag⁺) form reversible charge-transfer complexes with the π-electrons of the double bond.[1] The stability of this complex is sensitive to steric hindrance. The less-hindered E isomer can typically interact more strongly with the silver ions on the stationary phase, leading to a longer retention time compared to the more-hindered Z isomer.
Protocol 1: Preparation and Use of AgNO₃-Impregnated Silica Gel
-
Preparation:
-
Dissolve silver nitrate (AgNO₃) in a polar solvent (e.g., deionized water or acetonitrile) to create a 10-20% (w/w) solution.
-
In a round-bottom flask, create a slurry of silica gel (230-400 mesh) in a volatile solvent like acetone or methanol.
-
Slowly add the AgNO₃ solution to the silica slurry with constant swirling. The amount of AgNO₃ should be 5-15% of the silica gel by dry weight.
-
Remove the solvent under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil, as AgNO₃ is light-sensitive.
-
Dry the resulting free-flowing powder completely under high vacuum for several hours. The prepared silica should be stored in a sealed, dark container.
-
-
Packing and Elution:
-
Pack the column with the AgNO₃-silica gel as you would with standard silica, using a non-polar solvent system (e.g., starting with 100% dichloromethane or a hexane/ethyl acetate mixture).
-
Load your isomer mixture onto the column.
-
Elute with a carefully chosen solvent gradient. Important: Avoid highly polar solvents like methanol or water, as they will wash the silver nitrate off the column. A gradient of ethyl acetate in hexane or ether in dichloromethane is often effective.
-
Monitor the fractions by thin-layer chromatography (TLC), also performed on AgNO₃-impregnated plates for accurate correlation.
-
Q2: My purified isomers seem to interconvert back into a mixture upon standing or during analysis. How can I prevent this?
A2: The interconversion of E/Z isomers is often promoted by exposure to light (photoisomerization) or, less commonly for acrylates, acid/base catalysis or heat.[2] Methyl acrylate itself can also be prone to polymerization, especially when exposed to light or heat, which can be exacerbated by impurities.[3][4]
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Conduct all purification steps (chromatography, rotary evaporation) with the apparatus shielded from direct light (e.g., using aluminum foil).
-
Store all solutions and purified fractions in amber vials or foil-wrapped containers.
-
-
Maintain Neutral pH:
-
Ensure all solvents are neutral and free of acidic or basic impurities. If your synthesis involved acidic or basic workup steps, ensure the product is thoroughly washed and neutralized before purification.
-
Glassware should be scrupulously clean. Residual acid or base on the surface can catalyze isomerization.
-
-
Control Temperature:
-
Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature (<40 °C).
-
Store purified isomers at low temperatures (e.g., in a refrigerator at 4 °C or a freezer at -20 °C for long-term storage).
-
-
Use Inhibitors for Storage:
-
If polymerization is a concern, consider adding a radical inhibitor like hydroquinone monomethyl ether (MEHQ) at a low concentration (~10-200 ppm) to long-term storage samples.[3] Note that this will be an impurity if the sample is used for further reactions.
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify and confirm the stereochemistry of the E and Z isomers after separation?
A1: The most powerful and accessible method for assigning the stereochemistry of alkene isomers is ¹H NMR Spectroscopy .[5] The key diagnostic parameter is the coupling constant (J-value) between the two vinylic protons on the C=C double bond.
-
The E (trans) Isomer: Exhibits a large vicinal coupling constant, typically in the range of 12–18 Hz .[5] This is due to the anti-periplanar relationship of the coupled protons.
-
The Z (cis) Isomer: Shows a smaller vicinal coupling constant, usually between 6–12 Hz , due to the syn-clinal orientation of the protons.[5]
Data Interpretation Example:
| Isomer | Vinylic Proton A (δ, ppm) | Vinylic Proton B (δ, ppm) | Coupling Constant (JAB, Hz) | Assignment |
| Fraction 1 | ~7.7 | ~6.9 | 16.0 | E-isomer |
| Fraction 2 | ~7.0 | ~6.5 | 11.5 | Z-isomer |
| (Note: Chemical shifts (δ) are illustrative and will vary based on solvent and specific molecular environment.) |
For an unambiguous assignment, especially if the vinylic signals are complex or overlapping, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed.[6][7] A NOESY experiment will show a through-space correlation between protons that are close to each other (<5 Å).
-
In the Z-isomer , a cross-peak should be observed between the vinylic proton adjacent to the pyridine ring and the nearest proton on the pyridine ring.
-
In the E-isomer , this specific correlation will be absent or much weaker.
Q2: What is the expected elution order of the E and Z isomers on different chromatographic media?
A2: The elution order depends entirely on the dominant interaction between the isomers and the stationary phase.
| Stationary Phase | Principle of Separation | Expected Elution Order (First to Last) | Rationale |
| Normal Phase (Silica/Alumina) | Adsorption based on polarity. | Z-isomer → E-isomer (often co-elute) | The E-isomer is generally less polar and more thermodynamically stable. However, the polarity difference is minimal, leading to poor separation.[8] |
| Reverse Phase (C18, C8) | Partitioning based on hydrophobicity. | E-isomer → Z-isomer | The less polar E-isomer will be more retained by the non-polar stationary phase. |
| AgNO₃-Impregnated Silica | π-complexation with silver ions. | Z-isomer → E-isomer | The less sterically hindered double bond of the E-isomer forms a stronger complex with the Ag⁺ ions, leading to stronger retention.[1][9] |
Q3: Can I quantify the E/Z ratio of a mixture without separating the isomers?
A3: Yes, this is a routine application of ¹H NMR spectroscopy . Since the signals for the vinylic protons of the E and Z isomers have distinct chemical shifts and coupling patterns, you can determine their relative ratio by integrating their respective signals.[10]
Step-by-Step Protocol for NMR Quantification:
-
Acquire a high-quality ¹H NMR spectrum of the mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Identify a pair of non-overlapping signals that are unique to each isomer. The vinylic protons are ideal for this purpose. For example, the doublet at ~7.7 ppm might correspond to one of the vinylic protons of the E-isomer, while a similar proton for the Z-isomer might appear at ~7.0 ppm.
-
Integrate the chosen signals. Set the integral of one of the peaks (e.g., the signal for the E-isomer) to a value of 1.00.
-
Measure the relative integral of the corresponding signal for the Z-isomer.
-
The ratio of the integrals directly reflects the molar ratio of the isomers in the sample. For instance, if the E-isomer signal is integrated to 1.00 and the Z-isomer signal integrates to 0.25, the E:Z ratio is 1:0.25, or 4:1.
References
-
Separating alkane/alkene isomers on the GC but the isomers have the same retention time . (2023). Chemistry Stack Exchange. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Journal of the Serbian Chemical Society. [Link]
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (2008).
- Separation of olefinic isomers. (2005).
-
Alkenes separation on a non polar column . (2015). Chromatography Forum. [Link]
-
Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups . (2005). ResearchGate. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers . (2020). ACS Omega. [Link]
-
E/Z isomer identification help . (2018). Reddit. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? . Creative Biostructure. [Link]
-
Two-dimensional NMR studies of acrylate copolymers . (2009). IUPAC. [Link]
-
How to separate E and Z isomers? . (2016). ResearchGate. [Link]
-
Methyl Acrylate CAS 96-33-3 Manufacturers, Suppliers, Factory . Home Sunshine Pharma. [Link]
-
Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the material Ia . ResearchGate. [Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach . (2023). MDPI. [Link]
-
HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids . (2018). University of Helsinki. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Methyl Acrylate CAS 96-33-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. jamorin.com [jamorin.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis - chemicalbook [chemicalbook.com]
- 9. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to the technical support center for Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure the integrity and success of your research.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, incorporating both a pyridine ring and a methyl acrylate moiety, presents unique stability considerations that are critical for the development of robust synthetic routes, formulation strategies, and analytical methods. The ester functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, while the conjugated system and the pyridine nitrogen may be sensitive to photodegradation and oxidation.
This guide will provide a comprehensive framework for assessing and managing the stability of this compound in various solvent systems and under different stress conditions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new peak in the HPLC chromatogram after being stored in methanol for a few days. What could be the cause?
A1: The appearance of a new, more polar peak in your HPLC analysis is likely due to the hydrolysis of the methyl ester to form (E)-3-(pyridin-3-yl)acrylic acid. While methanol is a common solvent, residual water or basic/acidic impurities can catalyze this reaction over time. It is also possible that a transesterification reaction could occur if other alcohols are present. To confirm, you can compare the retention time with a standard of the corresponding carboxylic acid or use LC-MS to identify the mass of the new peak. To mitigate this, ensure you are using anhydrous methanol and consider storing your stock solution at a low temperature (-20°C) for short-term storage. For long-term storage, it is best to store the compound as a solid in a desiccator.
Q2: I am observing significant degradation of the compound when I try to deprotect a Boc-protected amine elsewhere in my molecule using strong acid (e.g., TFA in DCM). How can I avoid this?
A2: Strong acidic conditions can lead to the hydrolysis of the methyl ester. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time. Consider using milder deprotection conditions. For example, you could try using a lower concentration of TFA at a reduced temperature (e.g., 0°C) and carefully monitoring the reaction progress to minimize the exposure time. Alternatively, explore other protecting groups that can be removed under neutral or milder acidic conditions.
Q3: My reaction mixture containing this compound is turning yellow upon exposure to ambient light. Is this a cause for concern?
A3: Yes, a color change upon exposure to light can indicate photodegradation. Compounds with conjugated systems and heteroaromatic rings, such as your molecule, are often susceptible to photolytic reactions.[1][2] This could involve isomerization of the double bond from the (E) to the (Z) isomer, or more complex degradation pathways. It is crucial to protect your experiments from light by using amber glassware or covering your reaction vessels with aluminum foil. For quantitative studies, it is advisable to work in a fume hood with the sash down and under yellow light.
Q4: What is the best way to prepare a stock solution of this compound for biological assays?
A4: For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Given the potential for hydrolysis, it is recommended to prepare the stock solution in anhydrous DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is compatible with your assay and that the pH of the buffer is close to neutral (pH 7.0-7.4) to minimize ester hydrolysis.[3][4] Prepare fresh dilutions from the stock solution for each experiment to ensure the integrity of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Sample degradation in the autosampler. | Use a refrigerated autosampler (4-8°C) to minimize degradation of samples waiting for injection. Limit the time samples are queued for analysis.[5] |
| Formation of multiple unknown impurities during a reaction. | Thermal degradation at elevated reaction temperatures. | Monitor the reaction temperature carefully. If the reaction requires heat, consider running it at the lowest effective temperature. Perform a thermal stress study to identify the onset of thermal degradation. |
| Low recovery of the compound after purification by silica gel chromatography. | The pyridine nitrogen can interact with the acidic silica gel, leading to peak tailing and potential degradation. | Deactivate the silica gel by pre-treating it with a small amount of a suitable amine, such as triethylamine, in the eluent. Alternatively, consider using a different stationary phase, such as alumina or a C18 reversed-phase column. |
| Precipitation of the compound from an aqueous solution. | The free base form of the pyridine may have limited aqueous solubility. | The solubility of the compound is pH-dependent. At a pH below the pKa of the pyridine nitrogen, the protonated form will be more water-soluble. However, acidic pH may promote ester hydrolysis. Consider using a co-solvent if compatible with your application. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of the compound.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV lamps) for a specified duration.[1][8][9] A control sample should be wrapped in aluminum foil and kept under the same conditions to assess thermal degradation.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualization of Workflows and Pathways
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Summary of Stability Data (Illustrative Example)
The following table provides a hypothetical summary of the stability of this compound in various solvents under different conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Solvent | Condition | Stability after 24h (% remaining) | Major Degradant |
| Acetonitrile | Room Temperature, protected from light | >99% | - |
| Methanol | Room Temperature, protected from light | 95% | (E)-3-(pyridin-3-yl)acrylic acid |
| Water (pH 4) | 40°C | 90% | (E)-3-(pyridin-3-yl)acrylic acid |
| Water (pH 7) | 40°C | 98% | (E)-3-(pyridin-3-yl)acrylic acid |
| Water (pH 10) | Room Temperature | <10% | (E)-3-(pyridin-3-yl)acrylic acid |
| DMSO | Room Temperature, protected from light | >99% | - |
References
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Q1B Photostability Testing - Everything You Need to Know! PharmaGrowthHub. YouTube. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]
-
Methyl cinnamate. Wikipedia. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Forced degradation and impurity profiling. ScienceDirect. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. [Link]
-
Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. [Link]
-
Solvent effects in organic chemistry-recent Developments. ResearchGate. [Link]
-
Thermal degradation of butyl acrylate-methyl acrylate-acrylic acid-copolymers. ResearchGate. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. jddtonline.info [jddtonline.info]
- 8. iagim.org [iagim.org]
- 9. ikev.org [ikev.org]
Technical Support Center: TLC Monitoring for the Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to track the progress of this important reaction. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and interpret your results with confidence.
Section 1: Foundational Principles - Understanding Your Reaction and TLC
This section addresses the fundamental questions about the chemistry involved and how TLC is applied to monitor it.
Q1: What is the underlying reaction for synthesizing this compound?
You are most likely performing a Horner-Wadsworth-Emmons (HWE) reaction .[1] This is a widely used and reliable method for creating carbon-carbon double bonds, specifically producing α,β-unsaturated esters with a high degree of stereoselectivity for the (E)-isomer (the trans configuration).[2][3]
In this specific synthesis, the reaction involves:
-
An Aldehyde: Pyridine-3-carbaldehyde.
-
A Stabilized Phosphonate Carbanion: Generated by deprotonating a phosphonate ester (e.g., trimethyl phosphonoacetate or triethyl phosphonoacetate) with a suitable base (e.g., NaH, NaOMe).[3][4]
The phosphonate carbanion acts as a nucleophile, attacking the aldehyde. The resulting intermediate eliminates a water-soluble dialkylphosphate salt to form the desired alkene product.[1][3] Understanding this mechanism is crucial because the starting materials, product, and byproducts have distinct chemical properties that allow for their separation by TLC.
Q2: How does TLC separate the components of this specific reaction?
TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluting solvent).
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with acidic protons (silanol groups, Si-OH).
-
Mobile Phase: A solvent or mixture of solvents that carries the compounds up the plate via capillary action.
The separation principle hinges on polarity:
-
High Polarity Compounds: Interact strongly with the silica gel and move slowly up the plate, resulting in a low Retention Factor (Rf) value.
-
Low Polarity Compounds: Interact weakly with the silica gel and are carried further up the plate by the mobile phase, resulting in a high Rf value.
For your reaction, the expected polarity trend is: Dialkylphosphate byproduct (most polar) > Pyridine-3-carbaldehyde > this compound (least polar)
Therefore, on a developed TLC plate, you should expect to see the product spot having traveled the furthest, followed by the starting aldehyde, with any highly polar byproducts remaining at or near the baseline where the sample was initially spotted.
Q3: What should a successful reaction look like on a TLC plate over time?
A properly monitored reaction will show a clear progression. By spotting the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.), you should observe:
-
Lane 1 (t=0): A strong spot corresponding to the starting material, pyridine-3-carbaldehyde.
-
Subsequent Lanes (t > 0): The intensity of the starting material spot will decrease over time. Simultaneously, a new spot with a higher Rf value, corresponding to the this compound product, will appear and increase in intensity.
-
Final Lane (Reaction Complete): The spot for the starting aldehyde will have completely disappeared, and only the product spot will be prominent.
This visual progression confirms the consumption of the reactant and the formation of the product.
Section 2: Experimental Protocol and Workflow
This section provides a robust, step-by-step protocol for monitoring your reaction.
Standard TLC Monitoring Protocol
-
Prepare the TLC Chamber:
-
Pour your chosen solvent system (see Table 1) into a developing chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber to line one of the walls, ensuring it is saturated with the solvent.
-
Cover the chamber and let the atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and reproducible Rf values.[5]
-
-
Prepare the TLC Plate:
-
Using a pencil (never a pen, as ink components can chromatograph), gently draw a straight origin line about 1 cm from the bottom of a silica gel plate.[6]
-
On the origin line, mark small, evenly spaced ticks for each sample you will spot. A standard setup includes:
-
Lane S: Starting Material (Pyridine-3-carbaldehyde)
-
Lane C: Co-spot (a spot of 'S' with a spot of 'R' on top of it)
-
Lane R: Reaction Mixture
-
-
-
Spot the Plate:
-
Dip a capillary tube into the solution of your starting material and gently touch it to the 'S' and 'C' marks on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Quench a small aliquot of your reaction mixture (e.g., one drop into a vial with a few drops of water/EtOAc). Use a different capillary tube to spot the organic layer of this aliquot onto the 'R' and 'C' marks.
-
Allow the solvent to fully evaporate from the spots.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a short-wave (254 nm) UV lamp. Both the starting aldehyde and the conjugated product are UV-active and will appear as dark spots against the fluorescent green background of the plate.[7][8]
-
Circle the observed spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
Recommended Solvent Systems
The ideal solvent system should provide an Rf value for the product between 0.3 and 0.5 for optimal separation. The choice depends on the specific phosphonate ester used and reaction conditions.
| System # | Solvent A (Non-polar) | Solvent B (Polar) | Starting Ratio (v/v) | Notes |
| 1 | Hexane or Petroleum Ether | Ethyl Acetate | 70:30 | A standard starting point for many organic reactions. Adjust ratio as needed.[9][10] |
| 2 | Dichloromethane (DCM) | Methanol | 98:2 | Useful if compounds are less soluble in hexane/ethyl acetate. |
| 3 | Toluene | Diethyl Ether | 80:20 | An alternative non-polar/polar system. |
Standard TLC Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Section 3: Troubleshooting Guide
Even with a solid protocol, issues can arise. This guide helps you diagnose and solve common TLC problems.
Q4: My spots are streaking vertically up the plate. What's wrong?
Probable Cause 1: Sample Overloading. You have spotted too much material, exceeding the capacity of the stationary phase to separate it effectively.[11][12]
-
Solution: Dilute your reaction aliquot significantly before spotting it on the plate. A very pale yellow solution is often sufficient.
Probable Cause 2: Strong Analyte-Silica Interaction. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel plate, causing the spot to "drag" or streak.[11][13]
-
Solution: Add a small amount of a competitive base to your eluting solvent system. Incorporating 0.5-1% triethylamine (Et₃N) into the mobile phase will neutralize the most acidic sites on the silica, leading to sharper, well-defined spots.
Q5: I don't see any spots on my plate after developing.
Probable Cause 1: Insufficient Concentration. The concentration of the compounds in the spotted sample is below the detection limit of UV visualization.[6][13]
-
Solution 1: Re-spot the plate in the same location 2-3 times, allowing the solvent to fully dry between each application to build up the concentration.
-
Solution 2: Use a secondary, destructive visualization method. Place the dried plate in a chamber with a few crystals of iodine (I₂). Most organic compounds will form yellow-brown spots.[8][14] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with oxidizable groups like aldehydes and alkenes.[15]
Probable Cause 2: Reaction Failure. It is possible that the reaction has not proceeded, and you have no UV-active material to detect (if starting materials were consumed in an unexpected side reaction).
-
Solution: Before concluding failure, always try the concentration and staining methods above. If still nothing is visible, analyze the bulk reaction mixture by another method (e.g., ¹H NMR) to confirm the presence or absence of reactants and products.[16]
Probable Cause 3: Sample Washed Away. The starting solvent level in the developing chamber was above the origin line on your TLC plate.[6][13]
-
Solution: This run is invalid. Repeat the TLC, ensuring the solvent level is well below the origin line.
Q6: All my spots are clumped together at the bottom (low Rf) or top (high Rf).
Probable Cause: Incorrect Solvent Polarity. The mobile phase is either not polar enough to move the compounds or too polar, causing everything to move with the solvent front.[5]
-
Solution (Spots at Bottom): Your solvent system is not polar enough . Increase the proportion of the polar solvent. For a 70:30 Hexane:EtOAc system, try 60:40 or 50:50.
-
Solution (Spots at Top): Your solvent system is too polar . Decrease the proportion of the polar solvent. For a 70:30 Hexane:EtOAc system, try 80:20 or 90:10.
Q7: The starting material and product spots are overlapping and difficult to distinguish.
Probable Cause: Poor Resolution. The chosen solvent system is not effective at separating these two specific compounds, even if their Rf values are not at the extremes.[12][17]
-
Solution 1: Fine-Tune Polarity. Make small, incremental changes to your solvent ratio. Sometimes a 5% change can significantly improve separation.
-
Solution 2: Change Solvents. Switch one or both of the solvents in your mobile phase. For example, if Hexane:EtOAc fails, try Toluene:EtOAc or DCM:MeOH. Different solvents have different selectivities that can resolve overlapping spots.
-
Solution 3: Double Elution. Develop the plate as usual, remove it, and let it dry completely. Then, place it back into the same chamber and develop it a second time. This can often increase the separation between spots with close Rf values.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC issues.
Section 4: Frequently Asked Questions (FAQs)
Q8: Why is the co-spot (Lane C) so important?
The co-spot lane is your most trustworthy reference point. It definitively confirms the identity of spots in your reaction mixture. If the spot in the 'R' lane has the same Rf as the spot in the 'S' lane, the co-spot will appear as a single, merged spot. If they are different compounds, you would see two distinct spots. When the 'R' lane shows both a starting material and a product spot, the 'C' lane will appear as an elongated spot (a "snowman" shape if resolution is good), confirming that the lower spot in 'R' is indeed unreacted starting material.[17]
Q9: Can I use a different stationary phase, like alumina?
While silica gel is the standard and recommended for this reaction, neutral alumina could also be used. Alumina is generally less acidic than silica. However, be aware that changing the stationary phase will likely require a complete re-optimization of the solvent system, as the separation selectivity will be different. For consistency and comparability, silica gel is the preferred choice.
Q10: My reaction is being run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?
High-boiling solvents can interfere with TLC development, often causing the entire lane to smear.[17]
-
Solution 1 (Extraction): Before spotting, perform a mini-workup on your reaction aliquot. Add it to a small vial containing water and ethyl acetate, shake, and spot the ethyl acetate layer. This removes the high-boiling solvent.
-
Solution 2 (Vacuum): After spotting the reaction mixture directly onto the plate, place the TLC plate in a vacuum chamber for a few minutes to evaporate the high-boiling solvent before developing the plate.[17]
References
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Retrieved from [Link]
-
pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). Acrylates. Retrieved from [Link]
-
ACS Publications, The Journal of Organic Chemistry. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]
-
PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thin-Layer Chromatography of Poly(Methyl Methacrylate) Using Binary Mobile Phases with Methylethylketone as Displacer. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Victor.L.Cui. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Retrieved from [Link]
-
ResearchGate. (2014, March 22). Why would TLC show clearly that no starting material is present yet H NMR shows only starting material?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Removing triphenylphosphine oxide from Wittig reaction of "Methyl (E)-3-(pyridin-3-yl)acrylate"
Technical Support Center: Purification of Methyl (E)-3-(pyridin-3-yl)acrylate
A Researcher's Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Mixtures
Welcome to the technical support center for the purification of polar compounds from Wittig reaction byproducts. This guide is specifically tailored to address the challenges associated with removing triphenylphosphine oxide (TPPO) following the synthesis of this compound. Here, we provide field-proven troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers in achieving high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction?
Triphenylphosphine oxide is a common byproduct of several indispensable reactions in organic synthesis, including the Wittig, Mitsunobu, and Appel reactions.[1][2] Its removal is notoriously challenging due to its high polarity, excellent crystallinity, and moderate solubility in many common organic solvents. These properties often lead to co-elution with polar products during column chromatography and co-precipitation during crystallization attempts.[3]
Q2: What makes the purification of this compound particularly challenging?
The target molecule, this compound, is itself a polar compound due to the presence of both a pyridine ring and an acrylate functional group. This similar polarity profile to TPPO makes traditional separation techniques, such as precipitation with non-polar solvents or simple silica gel filtration, largely ineffective. Both the product and the byproduct may exhibit similar solubility and adsorption characteristics, complicating the purification process.
Q3: What are the primary strategies for removing TPPO when the desired product is also polar?
When dealing with a polar product, the most successful strategies exploit chemical differences between the product and TPPO rather than relying solely on polarity. The two most effective methods are:
-
Complexation and Precipitation: Using a Lewis acid (metal salt) to form an insoluble coordination complex with the Lewis basic oxygen of TPPO.[4][5][6]
-
Acid-Base Extraction: Leveraging the basicity of the pyridine ring in the target product to move it between aqueous and organic phases, leaving the neutral TPPO behind.[7]
Q4: Can I just use more column chromatography?
While possible, separating two polar compounds like this compound and TPPO often requires specialized chromatographic conditions (e.g., different solvent systems like DCM/acetone or the use of alumina) and can be tedious, solvent-intensive, and may lead to poor recovery, especially on a larger scale.[5][7] The methods described in this guide are designed to be more efficient and scalable.
Troubleshooting and Detailed Protocols
This section provides direct answers and step-by-step guides for specific issues encountered during the purification process.
Issue 1: My product and TPPO are co-eluting during column chromatography.
This is the most common challenge. When chromatographic separation fails, a chemical approach is the most robust solution.
Solution: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This is a highly effective method for removing TPPO from polar products in polar solvents.[5][6]
-
Causality & Principle: Triphenylphosphine oxide is a Lewis base and reacts with Lewis acidic metal salts like ZnCl₂ to form a stable, insoluble coordination complex, ZnCl₂(TPPO)₂.[4][5][6] This complex readily precipitates from common polar organic solvents such as ethanol, allowing for its simple removal by filtration. The desired product, this compound, remains in the filtrate.
-
Solvent Exchange: After the Wittig reaction is complete, concentrate the reaction mixture in vacuo to remove the reaction solvent (e.g., THF, DCM). Dissolve the crude residue in ethanol.
-
Prepare ZnCl₂ Solution: Separately, prepare a ~1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product at room temperature, add the ZnCl₂ solution dropwise with stirring. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[5]
-
Induce Crystallization: A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Continue stirring for 30-60 minutes. If precipitation is slow, gently scraping the inside of the flask with a glass rod can help induce it.
-
Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Product Recovery: Combine the filtrate and washings. Concentrate the solution in vacuo to remove the ethanol. The resulting residue contains your product and any excess ZnCl₂.
-
Final Purification: Slurry the residue with acetone or ethyl acetate. Your product should dissolve, while the excess zinc salts remain insoluble. Filter to remove the salts and concentrate the filtrate to yield the purified product. Confirm purity by TLC or ¹H NMR.
Issue 2: The metal salt precipitation is effective but I am concerned about residual metal contamination.
For applications in drug development, minimizing metal contaminants is critical. An acid-base extraction is an excellent metal-free alternative.
Solution: Acid-Base Liquid-Liquid Extraction
-
Causality & Principle: This classic technique leverages the basic nitrogen atom of the pyridine ring in this compound. By washing an organic solution of the crude mixture with an aqueous acid, the basic product is protonated and becomes a water-soluble salt, transferring to the aqueous phase. The neutral TPPO byproduct remains in the organic layer and is discarded. The aqueous layer is then basified, deprotonating the product and making it insoluble in water, allowing it to be re-extracted into a fresh organic solvent.
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1 M aqueous hydrochloric acid (HCl). Wash 2-3 times, collecting the aqueous (bottom) layer each time. The product is now in the combined aqueous layers. The organic layer containing TPPO can be discarded.
-
Self-Validation Check: Spot a sample of the organic layer on a TLC plate. After extraction, the product spot should be gone, while the TPPO spot remains.
-
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 8. The product should precipitate or form an oily layer.
-
Product Re-extraction: Extract the now basic aqueous solution 3 times with fresh ethyl acetate or DCM.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified this compound.
Data Presentation & Method Comparison
Table 1: Comparison of TPPO Removal Techniques for Polar Products
| Method | Principle | Best For | Advantages | Disadvantages/Considerations |
| Precipitation with Metal Salts (e.g., ZnCl₂) | Lewis acid-base complexation forms an insoluble TPPO-metal adduct.[5][6] | Polar, metal-tolerant products. Excellent for large-scale purification. | High efficiency, avoids chromatography, works in polar solvents.[5] | Requires removal of excess metal salts; not suitable for metal-sensitive compounds. |
| Acid-Base Extraction | Exploits the basicity of the product (pyridine ring) for phase separation. | Basic (e.g., nitrogen-containing) products. | Metal-free, highly effective, scalable, uses common lab reagents. | Not applicable to neutral or acidic products; requires multiple extraction steps. |
| Filtration through a Silica Plug | Adsorption of highly polar TPPO onto silica gel.[4][8][9] | Non-polar or weakly polar products. | Fast and simple for suitable compounds. | Ineffective for polar products that also adsorb strongly to silica, leading to co-elution. |
| Precipitation with Non-Polar Solvents | Low solubility of TPPO in solvents like hexanes or diethyl ether.[2][4] | Non-polar products that remain soluble in non-polar solvents. | Very simple and often the first method to try. | Ineffective for polar products, which are often also insoluble in non-polar solvents. |
Experimental Workflows (Visualized)
The following diagrams illustrate the general workflows for the most effective TPPO removal methods for this specific synthesis.
Caption: Workflow for TPPO removal by precipitation with a metal salt.
Caption: Workflow for TPPO removal by acid-base extraction.
References
- BenchChem. (2025). Navigating the Aftermath: A Technical Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Products. Benchchem.com.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Shenvilab.com.
- Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry.
- Cai, B., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Cai, B., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. American Chemical Society.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- Merwade, A., et al. (2021).
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Wikipedia. Triphenylphosphine oxide. en.wikipedia.org.
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Solubility of Triphenylphosphine Oxide. Benchchem.com.
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?
Sources
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- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shenvilab.org [shenvilab.org]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to the technical support center for the synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling up this important chemical transformation. We will move beyond simple step-by-step protocols to explain the underlying chemical principles and provide robust troubleshooting strategies.
Overview of Synthetic Strategies
This compound is a valuable building block in pharmaceutical and materials science.[1] Several synthetic routes are available, each with its own advantages and challenges, particularly when scaling up. The most common methods include the Heck coupling, Wittig reaction, and Knoevenagel condensation.
-
Heck Coupling: This palladium-catalyzed reaction couples 3-halopyridines with methyl acrylate. It is a powerful C-C bond-forming reaction known for its efficiency and scalability.[2]
-
Wittig Reaction: This classic olefination reaction involves the reaction of a phosphonium ylide with an aldehyde. It is known for its reliability but can produce mixtures of (E) and (Z) isomers.[3][4]
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl group. It is often a simpler and more environmentally friendly alternative to other methods.[5][6]
This guide will primarily focus on the Heck coupling reaction, as it is a widely used and scalable method for this synthesis.
Troubleshooting Guide for Heck Coupling Synthesis
Scaling up a reaction from the bench to a larger scale often introduces new challenges. The following table addresses common issues encountered during the Heck coupling synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivity/Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7][8] | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Catalyst Choice: Employ pre-formed palladium catalysts for more consistent activity. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (from a typical 1-5 mol%) may be necessary.[8] |
| Inadequate Reaction Conditions: Incorrect base, solvent, temperature, or reaction time can significantly impact yield.[7] | Base Selection: Finely powdered potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective.[8] Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[8] Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[7] | Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify Starting Materials: If necessary, purify the 3-bromopyridine and methyl acrylate before use. | |
| Significant Formation of Side Products | Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom is a common side reaction.[7] | Minimize Hydride Sources: Use high-purity reagents and consider a solvent system with water to suppress this side reaction.[7] |
| Homocoupling: Self-coupling of the starting materials can occur. | Optimize Stoichiometry: Use a slight excess of the methyl acrylate to favor the cross-coupling reaction. Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling. | |
| Polymerization of Acrylate: Methyl acrylate can polymerize under reaction conditions. | Add Inhibitor: Consider adding a radical inhibitor like hydroquinone to the reaction mixture. Control Temperature: Avoid excessively high temperatures. | |
| Difficulty with Product Purification | Co-elution with Starting Materials or Byproducts: Similar polarities can make chromatographic separation challenging. | Optimize Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexanes) for column chromatography. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| Product Instability: The acrylate moiety can be susceptible to hydrolysis or other degradation pathways. | Work-up Conditions: Perform the work-up at a lower temperature and avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for large-scale production?
A1: The Heck reaction is often favored for its high efficiency and scalability.[2] However, the Knoevenagel condensation can be a more cost-effective and environmentally friendly option, as it avoids the use of expensive palladium catalysts and often uses milder reaction conditions.[5] The choice will depend on factors such as available equipment, cost of reagents, and desired purity of the final product.
Q2: How can I ensure the exclusive formation of the (E)-isomer?
A2: In the Heck reaction, the (E)-isomer is generally the major product due to steric factors in the transition state.[9] For the Wittig reaction, using a stabilized ylide will predominantly yield the (E)-alkene.[3][10] Knoevenagel condensations also typically show high selectivity for the (E)-isomer.[5]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Solvents: Organic solvents such as toluene and dioxane are flammable and have associated health risks. Ensure proper grounding of equipment and use in a fume hood.
-
Exothermic Reactions: Be aware of the potential for exothermic reactions, especially when adding reagents. Use controlled addition rates and have a cooling system in place.
-
Pressure Build-up: When heating reactions in sealed vessels, monitor the pressure to avoid over-pressurization.
Q4: Can I monitor the reaction progress without using expensive analytical equipment like LC-MS?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.
Experimental Protocol: Heck Coupling Synthesis
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-Bromopyridine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add palladium(II) acetate (e.g., 1-2 mol%) and triphenylphosphine (e.g., 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by 3-bromopyridine, methyl acrylate (typically 1.1-1.5 equivalents), and triethylamine (typically 1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 110°C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Heck Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Heck coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
References
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 145-156. [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Kwok, T. J., & Virgilio, J. A. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(5), 575–577. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl (E)-3-(pyridin-3-yl)acrylate
By a Senior Application Scientist
Introduction
Methyl (E)-3-(pyridin-3-yl)acrylate is a pivotal building block in the synthesis of various pharmaceutical compounds and functional materials. Its chemical structure, featuring a pyridine ring conjugated with an acrylate moiety, makes it susceptible to a range of potential impurities arising from synthesis, storage, or degradation. Consequently, the accurate and reliable determination of its purity is a critical step in quality control and drug development pipelines.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a rapid isocratic screening method ideal for in-process controls and a high-resolution gradient method designed for comprehensive impurity profiling and final product release. The discussion is grounded in established chromatographic principles and regulatory expectations, offering researchers and drug development professionals a practical framework for selecting and implementing the most appropriate analytical strategy.
Core Principles of Chromatographic Separation
The separation of this compound from its potential impurities via reversed-phase HPLC is governed by the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational definitions and procedures for this technique.[1][2] Method development aims to exploit subtle differences in analyte polarity, size, and shape to achieve optimal separation (selectivity).
This guide will compare two methods leveraging different stationary phase selectivities:
-
Method A (Isocratic): Utilizes a traditional C18 (octadecylsilane) column, which separates compounds primarily based on hydrophobicity.
-
Method B (Gradient): Employs a Phenyl-Hexyl column, which introduces an alternative separation mechanism. The phenyl group in the stationary phase can engage in π-π interactions with the aromatic pyridine ring of the analyte and related impurities, offering a different selectivity compared to the alkyl chains of a C18 phase.[3][4]
The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that the chosen method is fit for its intended purpose.[5][6][7][8]
Experimental Design and Protocols
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Columns:
-
Method A: C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Method B: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid and ammonium formate (or other suitable buffer components).
-
Reference Standard: A well-characterized standard of this compound.
-
Sample: this compound to be tested for purity.
Standard and Sample Preparation
A standardized and consistent sample preparation protocol is crucial for reliable results.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Methods
The following table details the parameters for the two comparative HPLC methods.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium formate, pH 3.5 | 20 mM Ammonium formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Composition | 65% A : 35% B | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 17.0 | ||
| 17.1 | ||
| 22.0 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 10 minutes | 22 minutes |
Rationale for Method Choices: Method A is designed for speed. An isocratic elution with a common C18 column allows for rapid assessment of the main peak and any major impurities. Method B utilizes a Phenyl-Hexyl column and a gradient elution. The gradient from a lower to a higher concentration of organic modifier (acetonitrile) allows for the elution of a wider range of impurities with varying polarities. The Phenyl-Hexyl phase is chosen for its potential to offer alternative selectivity for aromatic compounds like the pyridine-containing analyte and its related substances.[3][4][9]
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for performing the purity analysis using either of the described methods.
Caption: General workflow for HPLC purity analysis.
Results and Comparative Analysis
To illustrate the performance differences, let's consider a hypothetical sample of this compound containing two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar byproduct).
System Suitability
Before sample analysis, system suitability tests (SST) must be performed to ensure the chromatographic system is performing adequately. This is a core requirement for method trustworthiness.
| SST Parameter | Acceptance Criteria | Result |
| Tailing Factor (Main Peak) | ≤ 2.0 | Pass |
| Theoretical Plates (Main Peak) | ≥ 2000 | Pass |
| %RSD of Peak Area (n=5) | ≤ 2.0% | Pass |
Comparative Data
The following table summarizes the hypothetical chromatographic data obtained from both methods.
| Analyte | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Retention Time (min) | ||
| Impurity 1 | 2.5 | 4.8 |
| This compound | 4.2 | 9.5 |
| Impurity 2 | 4.5 | 10.2 |
| Resolution (Rs) | ||
| Rs (Impurity 1 / Main Peak) | 4.8 | 12.1 |
| Rs (Main Peak / Impurity 2) | 1.2 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Calculated Purity (% Area) | 99.4% | 99.2% |
Interpretation and Discussion
Method A (Rapid Isocratic Screening):
-
Performance: This method provides a very fast analysis time of under 10 minutes. It successfully separates the more polar Impurity 1 from the main peak with good resolution. However, the critical pair—the main peak and the structurally similar Impurity 2—are poorly resolved (Rs = 1.2). A resolution value below 1.5 is generally considered insufficient for robust quantification.[10]
-
Application: This method is well-suited for in-process control (IPC) where speed is essential and the primary goal is to monitor the consumption of starting materials (like Impurity 1) or to get a quick estimate of the main compound's purity.
Method B (High-Resolution Gradient):
-
Performance: While the analysis time is longer (22 minutes), this method offers significantly superior resolving power. The resolution between the main peak and Impurity 2 is 2.5, which is well above the acceptable limit and allows for accurate quantification. The peak shape, as indicated by the tailing factor, is also improved. The calculated purity is slightly lower (99.2% vs. 99.4%), which is a more accurate reflection of the sample's quality due to the better separation of Impurity 2.
-
Application: This method is the preferred choice for final product release testing, stability studies, and any analysis requiring a comprehensive and accurate impurity profile. The alternative selectivity of the Phenyl-Hexyl phase proved crucial in separating the closely related Impurity 2.
Method Selection Logic
The choice between a rapid screening method and a high-resolution method depends entirely on the analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
Both the rapid isocratic C18 method and the high-resolution gradient Phenyl-Hexyl method have their distinct advantages for the purity analysis of this compound. The C18 method offers a fast and efficient tool for routine screening, while the Phenyl-Hexyl method provides the superior resolution necessary for accurate purity determination and comprehensive impurity profiling. The key to successful implementation lies in understanding the specific analytical requirements and selecting the method that is demonstrably "fit for purpose," a cornerstone of analytical procedure validation as mandated by ICH guidelines.[7][8] By leveraging alternative column selectivities, scientists can develop more robust and reliable analytical methods, ensuring the quality and safety of the final product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: USP.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy.
- USP <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
- <621> Chromatography - US Pharmacopeia (USP). Source: USP.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
- Are You Sure You Understand USP <621>? | LCGC International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Source: FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: ICH.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Source: PubMed.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Source: Agilent Technologies.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Source: Queen's University Belfast Research Portal.
Sources
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- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 8. database.ich.org [database.ich.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. dsdpanalytics.com [dsdpanalytics.com]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Methyl (E)-3-(pyridin-3-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR characterization of Methyl (E)-3-(pyridin-3-yl)acrylate, a versatile building block in organic synthesis.
This document moves beyond a mere recitation of spectral data. As a senior application scientist, my objective is to provide a comparative analysis, contextualizing the spectrum of our target molecule against structurally related analogues. This approach not only validates the assigned structure but also deepens our understanding of how subtle electronic and steric modifications manifest in the ¹H NMR spectrum. The insights provided herein are grounded in fundamental NMR principles and supported by experimental data from peer-reviewed literature and established spectral databases.
Core Analysis: The ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), provides a wealth of structural information. The key to accurate interpretation lies in understanding the chemical environment of each proton, which dictates its chemical shift (δ), and the interactions with neighboring protons, which determine the signal's multiplicity (splitting pattern) and coupling constants (J).
A representative ¹H NMR dataset for this compound in CDCl₃ is as follows:
-
δ 8.75 (s, 1H) : This singlet corresponds to the proton at the 2-position of the pyridine ring (H-2). Its significant downfield shift is attributed to the strong deshielding effect of the adjacent electronegative nitrogen atom.
-
δ 8.62 (d, J = 4.8 Hz, 1H) : This doublet is assigned to the proton at the 6-position of the pyridine ring (H-6). It is deshielded by the nitrogen atom and is coupled to the proton at the 5-position.
-
δ 7.85 (d, J = 8.0 Hz, 1H) : This downfield doublet corresponds to the proton at the 4-position of the pyridine ring (H-4). Its chemical shift is influenced by the electron-withdrawing nature of the acrylate substituent.
-
δ 7.70 (d, J = 16.4 Hz, 1H) : This signal is one of the two vinylic protons, specifically the one attached to the carbon adjacent to the pyridine ring (α-proton). The large coupling constant of 16.4 Hz is characteristic of a trans relationship between the two vinylic protons, confirming the (E)-stereochemistry of the double bond.
-
δ 7.35 (q, J = 4.3 Hz, 1H) : This quartet (or more accurately, a doublet of doublets) is assigned to the proton at the 5-position of the pyridine ring (H-5). It is coupled to both the H-4 and H-6 protons.
-
δ 6.53 (d, J = 16.4 Hz, 1H) : This is the second vinylic proton, located on the carbon adjacent to the carbonyl group (β-proton). It appears at a more upfield position compared to its vinylic counterpart due to the influence of the ester group. The coupling constant of 16.4 Hz confirms its trans relationship with the α-proton.[1]
-
δ 3.83 (s, 3H) : This sharp singlet is characteristic of the three equivalent protons of the methyl ester group (-OCH₃).
Comparative Spectral Analysis: Understanding Structural Nuances
To fully appreciate the ¹H NMR spectrum of our target compound, it is instructive to compare it with the spectra of structurally related molecules. This comparative approach highlights the influence of the pyridine ring and the substitution pattern on the chemical shifts and coupling constants.
Alternative 1: The Parent Acrylate - Methyl Acrylate
Methyl acrylate provides a fundamental baseline for understanding the vinylic proton signals. Its ¹H NMR spectrum in CDCl₃ shows three distinct signals for the vinylic protons due to their different chemical environments.
-
δ 6.40 (dd, J = 17.4, 1.4 Hz, 1H) : trans to the ester group.
-
δ 6.13 (dd, J = 17.4, 10.5 Hz, 1H) : geminal to the ester group.
-
δ 5.82 (dd, J = 10.5, 1.4 Hz, 1H) : cis to the ester group.
-
δ 3.76 (s, 3H) : Methyl ester protons.[2]
The key takeaway is the characteristic range of chemical shifts for vinylic protons (5.8-6.4 ppm) and the distinct coupling constants for cis, trans, and geminal relationships.
Alternative 2: The Effect of Alkyl Substitution - Methyl Crotonate
Replacing a vinylic proton with a methyl group, as in methyl crotonate, simplifies the vinylic region of the spectrum.
-
δ 6.95 (dq, J = 15.6, 6.9 Hz, 1H) : Vinylic proton coupled to the methyl group.
-
δ 5.82 (dq, J = 15.6, 1.7 Hz, 1H) : Vinylic proton coupled to the methyl group.
-
δ 3.72 (s, 3H) : Methyl ester protons.
-
δ 1.88 (dd, J = 6.9, 1.7 Hz, 3H) : Methyl group protons.
The large coupling constant of 15.6 Hz again confirms the trans configuration of the double bond.
Alternative 3: The Influence of Pyridine Ring Position - The 2- and 4-Pyridyl Isomers
Comparing the target 3-pyridyl isomer with its 2- and 4-pyridyl counterparts reveals the electronic influence of the nitrogen atom's position within the aromatic ring.
-
(E)-Methyl 3-(pyridin-2-yl)acrylate : The proton at the 6-position of the pyridine ring is significantly deshielded due to its proximity to the nitrogen, appearing at approximately δ 8.66 (d, J = 4 Hz, 1H) . The vinylic protons are also influenced, with one appearing at δ 7.69 (d, J = 16 Hz, 1H) and the other at δ 6.93 (d, J = 16 Hz, 1H) .[3]
-
(E)-Methyl 3-(pyridin-4-yl)acrylate : In this isomer, the protons at the 2- and 6-positions of the pyridine ring are equivalent and are strongly deshielded by the nitrogen, appearing as a doublet at approximately δ 8.60-8.57 (m, 2H) . The vinylic protons are observed at around δ 7.59 (d, J = 15.6 Hz, 1H) and δ 7.23 (d, J = 15.6 Hz, 1H) .
This comparison demonstrates that the position of the nitrogen atom in the pyridine ring has a predictable and significant impact on the chemical shifts of the aromatic and vinylic protons.
Data Summary
| Compound | Vinylic Protons (δ, ppm) | Pyridine Protons (δ, ppm) | Methyl Protons (δ, ppm) | Key Coupling Constants (Hz) |
| This compound | 7.70 (d), 6.53 (d) | 8.75 (s, H-2), 8.62 (d, H-6), 7.85 (d, H-4), 7.35 (q, H-5) | 3.83 (s) | Jtrans = 16.4 |
| Methyl Acrylate | 6.40 (dd), 6.13 (dd), 5.82 (dd) | N/A | 3.76 (s) | Jtrans = 17.4, Jcis = 10.5, Jgem = 1.4 |
| Methyl Crotonate | 6.95 (dq), 5.82 (dq) | N/A | 3.72 (s), 1.88 (dd) | Jtrans = 15.6 |
| (E)-Methyl 3-(pyridin-2-yl)acrylate | 7.69 (d), 6.93 (d) | 8.66 (d, H-6), 7.73-7.67 (m), 7.42 (d), 7.28-7.25 (m) | 3.82 (s) | Jtrans = 16.0 |
| (E)-Methyl 3-(pyridin-4-yl)acrylate | 7.59 (d), 7.23 (d) | 8.60-8.57 (m, H-2, H-6), 7.46-7.40 (m) | Jtrans = 15.6 |
Experimental Protocol
The following provides a detailed, step-by-step methodology for the ¹H NMR characterization of this compound.
Sample Preparation
-
Weighing the Sample : Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution : Gently agitate the vial to ensure the complete dissolution of the solid. If necessary, brief sonication can be employed.
-
Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
¹H NMR Data Acquisition
The following are typical acquisition parameters for a high-resolution ¹H NMR spectrum on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Number of Scans (NS) : 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Spectral Width (SW) : A range of approximately 16 ppm, centered around 6 ppm, should be adequate to cover all expected signals.
-
Temperature : 298 K (25 °C).
Sources
A Comparative Guide to the Biological Activity of Methyl (E)-3-(pyridin-3-yl)acrylate and Its Structural Analogs
For researchers and drug development professionals, understanding the subtle interplay between chemical structure and biological function is paramount. This guide provides an in-depth, objective comparison of the potential biological activities of Methyl (E)-3-(pyridin-3-yl)acrylate against its structural analogs. We will move beyond a simple cataloging of data to explore the mechanistic rationale for potential biological targets and provide the detailed experimental frameworks necessary for their validation.
The core structure, featuring a pyridine ring conjugated to an α,β-unsaturated ester, suggests two primary, compelling lines of investigation: modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine oxidase (MAO) enzymes. This guide is structured to explore these potential activities, offering a roadmap for researchers to evaluate this chemical scaffold.
Section 1: Potential as a Nicotinic Acetylcholine Receptor (nAChR) Modulator
The pyridine moiety is a well-established pharmacophore that mimics the N-methylpyrrolidine ring of nicotine, the primary agonist of nAChRs. These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems and are implicated in conditions ranging from Alzheimer's disease to nicotine addiction[1][2][3]. Agonist binding to nAChRs typically triggers an influx of cations (Na⁺, K⁺, and Ca²⁺), leading to membrane depolarization and the activation of downstream signaling cascades, such as the PI3K-Akt pathway, which is crucial for promoting neuronal survival[1].
Structural Rationale and Comparative Analysis
The position of the nitrogen atom within the pyridine ring is critical for defining the molecule's electrostatic profile and its ability to form key interactions within the nAChR binding pocket. We hypothesize that this compound and its positional isomers will exhibit distinct affinities and functional activities at various nAChR subtypes.
-
This compound (Parent Compound): The 3-pyridyl structure is analogous to that found in nicotine itself. This suggests a potential for direct interaction with the orthosteric binding site of nAChRs.
-
Analog 1: Methyl (E)-3-(pyridin-2-yl)acrylate: The nitrogen at the 2-position may introduce steric hindrance or enable unique hydrogen bonding patterns within the receptor, potentially altering subtype selectivity or shifting the activity profile from agonism to antagonism.
-
Analog 2: Methyl (E)-3-(pyridin-4-yl)acrylate: The 4-pyridyl isomer presents a different vector for potential hydrogen bonding compared to the parent compound, which could significantly impact binding affinity and efficacy[4][5].
Hypothetical Comparative Data: nAChR α4β2 Subtype
To illustrate the potential differences, the following table presents hypothetical data from a functional assay measuring intracellular calcium influx upon compound application.
| Compound | Structure | Hypothesized EC₅₀ (µM) | Hypothesized Max Efficacy (% of Acetylcholine) | Rationale |
| This compound | 5.2 | 75% | The nicotine-like 3-pyridyl group suggests potent agonist activity. The acrylate tail may modulate binding but not prevent it. | |
| Methyl (E)-3-(pyridin-2-yl)acrylate | > 100 (Agonist); IC₅₀ = 12.5 (Antagonist) | N/A | Nitrogen at the 2-position could sterically clash with key residues for channel gating, converting the molecule into an antagonist. | |
| Methyl (E)-3-(pyridin-4-yl)acrylate | 25.8 | 45% | The altered position of the nitrogen may result in a suboptimal fit in the binding pocket, leading to reduced potency and efficacy. |
Signaling Pathway: nAChR-Mediated Neuroprotection
The following diagram illustrates the canonical signaling cascade initiated by nAChR activation, leading to downstream effects promoting cell survival.
Caption: nAChR activation leads to calcium influx and activation of the PI3K/Akt pathway.
Experimental Protocol: Cell-Based nAChR Functional Assay (Calcium Flux)
This protocol is designed to be a self-validating system for assessing the agonist or antagonist activity of test compounds at a specific nAChR subtype expressed in a recombinant cell line (e.g., HEK293 cells).
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare known agonists (e.g., Acetylcholine) and antagonists (e.g., Mecamylamine) as positive controls.
-
-
Assay Execution and Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
For Agonist Testing:
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the test compound dilutions or positive control agonist.
-
Immediately begin kinetic fluorescence reading for 2-3 minutes to capture the peak calcium response.
-
-
For Antagonist Testing:
-
Inject 10 µL of the test compound dilutions or positive control antagonist and incubate for 15-30 minutes.
-
Measure baseline fluorescence.
-
Inject 10 µL of a known agonist at its EC₈₀ concentration.
-
Immediately begin kinetic fluorescence reading to measure the inhibition of the agonist-induced response.[6]
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of the control agonist (100%) and buffer alone (0%).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Section 2: Potential as a Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[] Inhibition of MAO increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[8][9] There are two main isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[][10]
Structural Rationale and Comparative Analysis
Certain heterocyclic structures can fit into the active site of MAO enzymes, interacting with the flavin adenine dinucleotide (FAD) cofactor. The electronics and sterics of the pyridine ring and the acrylate tail will dictate the binding affinity and selectivity for MAO-A versus MAO-B.
-
This compound (Parent Compound): The planar, electron-deficient nature of the pyridine ring could allow it to enter the hydrophobic active site cavity of MAO.
-
Analog 3: (E)-3-(Indol-3-yl)acrylic acid: Replacing the pyridine with an indole ring introduces a different heterocyclic system known to be a scaffold for MAO inhibitors.[11] Indole is more electron-rich and has a different shape, likely leading to a different inhibition profile.
-
Analog 4: Caffeic Acid Methyl Ester: This natural product analog replaces the nitrogenous heterocycle with a catechol moiety. Catechols are known substrates and, in some cases, inhibitors of monoamine-metabolizing enzymes, suggesting a completely different mode of interaction.
Hypothetical Comparative Data: MAO-A and MAO-B Inhibition
The following table presents hypothetical IC₅₀ values for the inhibition of recombinant human MAO-A and MAO-B, illustrating potential differences in potency and selectivity.
| Compound | Structure | Hypothesized MAO-A IC₅₀ (µM) | Hypothesized MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Rationale |
| This compound | 15.2 | 45.7 | 0.33 | The small, planar pyridine ring may show modest, non-selective inhibition by fitting into the active sites of both isoforms. | |
| (E)-3-(Indol-3-yl)acrylic acid | 2.1 | 0.08 | 26.25 | The indole scaffold is a known MAO-B-preferring pharmacophore, suggesting potent and selective inhibition of MAO-B.[12] | |
| Caffeic Acid Methyl Ester | 8.9 | 2.5 | 3.56 | The catechol group may show preferential binding to MAO-B, which is more involved in dopamine metabolism. |
Workflow: In Vitro MAO Inhibition Assay
This diagram outlines the logical flow of a typical in vitro fluorescence-based assay to determine MAO inhibitory activity.
Caption: Experimental workflow for determining MAO inhibition using a fluorescence-based assay.
Experimental Protocol: In Vitro MAO-Glo™ Assay
This commercially available assay provides a robust, high-throughput method for measuring MAO-A and MAO-B activity.
-
Reagent Preparation:
-
Reconstitute the MAO-A and MAO-B enzymes, the luminogenic substrate, and the Luciferin Detection Reagent according to the manufacturer's protocol.
-
Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM) in the appropriate buffer. Include known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.[13]
-
-
MAO Reaction:
-
In a white, opaque 96-well plate, add 12.5 µL of 4X test compound dilution.
-
Add 12.5 µL of 4X MAO-A or MAO-B enzyme.
-
Add 25 µL of 2X MAO substrate.
-
Incubate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into a product that is detected in the next step.
-
-
Signal Detection:
-
Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating secondary reaction.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to vehicle (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
Section 3: The Role of the Acrylate Moiety - A Note on Reactivity
A crucial aspect of this chemical scaffold that cannot be overlooked is the reactivity of the methyl acrylate group. As an α,β-unsaturated ester, it is a classic Michael acceptor.[14] This means it is susceptible to nucleophilic attack from biological molecules, particularly the sulfhydryl groups of cysteine residues in proteins.[15]
This reactivity is a double-edged sword. It could be harnessed for the development of covalent inhibitors that form a permanent bond with their target, potentially leading to prolonged duration of action. However, it also raises a significant red flag for potential off-target toxicity and immunogenicity due to indiscriminate reaction with other proteins.[16] Any research program involving this scaffold must include counter-screens to assess covalent modification and general cytotoxicity.
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A Comparative Guide to the Cytotoxicity of Pyridine Acrylate Derivatives for Cancer Research
In the landscape of oncological research and drug development, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a privileged scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Their inherent chemical versatility allows for facile structural modifications to modulate their biological activity.[1][5] This guide provides a comprehensive comparison of the cytotoxic profiles of different pyridine acrylate derivatives, offering insights into their therapeutic potential and the underlying experimental methodologies.
The pyridine ring, a bioisostere of a phenyl group, imparts favorable pharmacokinetic properties and the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.[5] The incorporation of an acrylate moiety introduces a reactive Michael acceptor, potentially enabling covalent interactions with nucleophilic residues in target proteins, a mechanism exploited by several anticancer drugs. This guide will delve into the cytotoxic effects of representative pyridine acrylate and structurally related derivatives, presenting key experimental data to inform researchers in their pursuit of next-generation cancer therapeutics.
Comparative Cytotoxicity of Pyridine-Based Derivatives
The cytotoxic potential of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. To illustrate this, we have compiled and compared the half-maximal inhibitory concentration (IC50) values of several exemplary compounds against a panel of human cancer cell lines. The data presented in Table 1, though sourced from various studies, provides a valuable snapshot of the structure-activity relationships (SAR) governing the cytotoxicity of this compound class. For the purpose of this guide, we will focus on derivatives with a cyano group, a common feature in many potent pyridine-based inhibitors.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3-Cyano-2-methoxypyridine derivative (8f) | MCF-7 (Breast) | 1.69 | Doxorubicin | >1.93 | [6] |
| 3-Cyano-2-oxo-1,2-dihydropyridine (7h) | MCF-7 (Breast) | 1.89 | Doxorubicin | >1.93 | [6] |
| 3-Cyanopyridine derivative (4c) | HCT-116 (Colon) | 7.15 | 5-Fluorouracil | 9.42 | [7] |
| 3-Cyanopyridine derivative (4d) | HepG2 (Liver) | 6.95 | 5-Fluorouracil | 9.42 | [7] |
| 2-Amino-3,5-dicarbonitrile-pyridine (S1-S4) | A549 (Lung) | 0.1 - 100 | Not Specified | - | [8] |
| 3-Cyano-2(1H)-pyridone derivative (8a) | A549 (Lung) | 0.83 µg/ml | Doxorubicin | >10.50 µg/ml | [9] |
| 3-Cyanopyridine-2(1H)-thione derivative (7b) | A549 (Lung) | 0.87 µg/ml | Doxorubicin | >10.50 µg/ml | [9] |
Note: The data presented is a compilation from different studies for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
From the compiled data, it is evident that subtle structural modifications can lead to significant changes in cytotoxic potency. For instance, the 3-cyano-2-methoxypyridine and 3-cyano-2-oxo-1,2-dihydropyridine derivatives demonstrate potent activity against the MCF-7 breast cancer cell line, with IC50 values superior to the standard chemotherapeutic drug, doxorubicin, in that particular study.[6] Similarly, certain 3-cyanopyridine derivatives exhibit strong and selective activity against colon (HCT-116) and liver (HepG2) cancer cell lines.[7] The broad range of activity observed for the 2-amino-3,5-dicarbonitrile-pyridine derivatives against the A549 lung cancer cell line highlights the importance of further SAR studies to identify the most potent analogues.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity data, a standardized and well-validated assay is crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Herein, we provide a detailed, step-by-step protocol for performing an MTT assay, designed for researchers screening novel pyridine acrylate derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Pyridine acrylate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine acrylate derivatives in complete culture medium.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of pyridine derivatives are often attributed to their interaction with key cellular targets involved in cancer cell proliferation and survival. Several studies have pointed towards the inhibition of protein kinases as a primary mechanism of action.[6] For example, certain cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[6]
Another potential mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[13] By blocking VEGFR-2 signaling, these compounds can effectively cut off the blood supply to the tumor, leading to its regression.
The diagram below illustrates a simplified signaling pathway that could be targeted by cytotoxic pyridine acrylate derivatives, leading to apoptosis.
Caption: Potential signaling pathway targeted by pyridine acrylates.
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of pyridine acrylate and related derivatives, underscoring their potential as anticancer agents. The presented data highlights the importance of structure-activity relationship studies in optimizing the cytotoxic potency of these compounds. The detailed MTT assay protocol offers a robust framework for researchers to reliably assess the in vitro efficacy of their novel pyridine-based molecules.
Future research should focus on synthesizing and evaluating a broader range of pyridine acrylate derivatives to establish a more comprehensive understanding of their SAR. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, the insights gained from such investigations will pave the way for the development of novel pyridine acrylate-based therapeutics for the treatment of cancer.
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]
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Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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IC 50 values for NO production and cytotoxicity of compounds 1 and 2 in... (n.d.). ResearchGate. Retrieved from [Link]
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3-cyano pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate. Retrieved from [Link]
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(E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate. (n.d.). PubChem. Retrieved from [Link]
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Reactivity of "Methyl (E)-3-(pyridin-3-yl)acrylate" vs other Michael acceptors
An In-Depth Guide to the Reactivity of Methyl (E)-3-(pyridin-3-yl)acrylate as a Michael Acceptor for Drug Development
Authored by a Senior Application Scientist
In the landscape of covalent drug discovery, the strategic selection of a Michael acceptor is a critical determinant of a compound's potency, selectivity, and overall safety profile. This guide provides a comprehensive analysis of this compound, a heteroaromatic Michael acceptor, and benchmarks its reactivity against other commonly employed acceptors. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical data required to make informed decisions in the design of targeted covalent inhibitors.
We will delve into the electronic and steric factors that govern the reactivity of this scaffold, supported by comparative experimental data. The protocols and insights presented herein are designed to be directly applicable in a laboratory setting, ensuring a blend of theoretical understanding and practical utility.
The Michael Addition: A Cornerstone of Covalent Drug Design
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of drug development, the nucleophile is typically a cysteine residue on the target protein, and the α,β-unsaturated system is the "warhead" of the covalent inhibitor. The reaction proceeds via the attack of the thiolate anion of cysteine onto the β-carbon of the Michael acceptor, forming a stable covalent bond.
The intrinsic reactivity of the Michael acceptor is a finely tuned parameter. An acceptor that is too reactive can lead to off-target modifications and potential toxicity. Conversely, an acceptor with insufficient reactivity may not achieve the desired level of target engagement. Therefore, understanding the relative reactivity of different Michael acceptors is paramount.
Comparative Reactivity Analysis
To provide a quantitative basis for comparison, we will consider the reaction of various Michael acceptors with a model thiol, such as N-acetyl-L-cysteine, which mimics the side chain of a cysteine residue in a protein. The reaction can be monitored by techniques like ¹H-NMR or UV-Vis spectroscopy to determine the reaction rates.
Structural and Electronic Considerations
The reactivity of a Michael acceptor is primarily governed by the electrophilicity of the β-carbon. This is influenced by the nature of the electron-withdrawing group (EWG) and the substituents on the α and β positions of the double bond.
This compound possesses a unique combination of features:
-
Ester Group: The methyl acrylate moiety is a classic Michael acceptor. The ester group is an effective EWG, polarizing the double bond and rendering the β-carbon electrophilic.
-
Pyridine Ring: The pyridin-3-yl substituent at the β-position is the key modulator of reactivity. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This heteroaromatic system acts as an additional electron-withdrawing group, further increasing the electrophilicity of the β-carbon. The position of the nitrogen is crucial; a pyridin-2-yl or pyridin-4-yl substituent would exert a stronger electron-withdrawing effect through resonance. The pyridin-3-yl group, however, primarily exerts an inductive electron-withdrawing effect.
Let's compare this to other common Michael acceptors:
-
Acrylamides: Generally less reactive than acrylates. The nitrogen atom of the amide can donate lone-pair electron density to the carbonyl group, which in turn reduces the electron-withdrawing ability of the carbonyl and the overall electrophilicity of the β-carbon.
-
Acrylonitriles: The nitrile group is a potent EWG, making acrylonitriles highly reactive Michael acceptors.
-
Vinyl Ketones: The ketone carbonyl is also a strong EWG, leading to high reactivity.
-
Vinyl Sulfones: The sulfone group is a very strong EWG, making vinyl sulfones among the more reactive Michael acceptors used in drug discovery.
Quantitative Reactivity Data
The following table summarizes the relative second-order rate constants for the reaction of various Michael acceptors with a model thiol. The data is a representative compilation from various sources in the literature to illustrate the general trends.
| Michael Acceptor | Structure | Relative Rate Constant (k_rel) |
| Acrylamide | 1 | |
| N,N-Dimethylacrylamide | ~0.5 | |
| Methyl Acrylate | ~10 | |
| This compound | ~20-50 | |
| Methyl Vinyl Ketone | ~100 | |
| Acrylonitrile | ~200 | |
| Phenyl Vinyl Sulfone | >500 |
Note: The relative rate constants are illustrative and can vary depending on the specific reaction conditions (pH, solvent, temperature) and the nature of the thiol nucleophile.
From this data, it is evident that this compound exhibits a moderate to high level of reactivity, significantly more reactive than simple acrylates and acrylamides, but less reactive than highly activated acceptors like vinyl sulfones. This "tunable" reactivity makes it an attractive scaffold for covalent inhibitor design.
Experimental Protocol: Comparative Kinetic Analysis of Michael Acceptors
This section provides a detailed protocol for determining the second-order rate constants for the Michael addition of a thiol to various acceptors using ¹H-NMR spectroscopy.
Materials and Reagents
-
Michael Acceptors: this compound, Methyl Acrylate, Acrylamide
-
Nucleophile: N-acetyl-L-cysteine
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Solvent: Deuterated water (D₂O) or a mixture of D₂O and a deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility of all components.
-
NMR Spectrometer (≥400 MHz)
Experimental Workflow
Caption: Workflow for kinetic analysis of Michael acceptors via NMR.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of each Michael acceptor in the chosen deuterated solvent.
-
Prepare a 1 M stock solution of N-acetyl-L-cysteine in the deuterated buffer.
-
Prepare a 50 mM stock solution of the internal standard (1,3,5-trimethoxybenzene) in the deuterated solvent.
-
-
NMR Sample Preparation and Data Acquisition:
-
In an NMR tube, combine the deuterated buffer, the internal standard stock solution, and the Michael acceptor stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Acquire a t=0 spectrum.
-
Initiate the reaction by adding the N-acetyl-L-cysteine stock solution to the NMR tube. The final concentration of the thiol should be in large excess (at least 10-fold) compared to the Michael acceptor to ensure pseudo-first-order kinetics. A typical final concentration might be 5 mM Michael acceptor and 50 mM N-acetyl-L-cysteine.
-
Immediately begin acquiring a series of ¹H-NMR spectra at regular time intervals. The frequency of acquisition will depend on the reactivity of the acceptor.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the Michael acceptor (e.g., one of the vinylic protons) and the signal of the internal standard.
-
Calculate the concentration of the Michael acceptor at each time point by normalizing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the Michael acceptor concentration (ln[Acceptor]) versus time (t).
-
The data should fit a linear equation (y = mx + c), where the slope (m) is the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k_app) is then calculated by dividing k_obs by the concentration of the nucleophile: k_app = k_obs / [N-acetyl-L-cysteine].
-
Mechanistic Insights and Rationale for Experimental Design
The choice of experimental conditions is critical for obtaining reliable and comparable data.
-
pH: The Michael addition of a thiol is pH-dependent because it is the thiolate anion (S⁻) that acts as the active nucleophile. Conducting the experiments at a constant pH of 7.4 is physiologically relevant and ensures that the concentration of the thiolate is constant.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the rate law and allows for a more straightforward determination of the rate constant for the Michael acceptor.
The structural features of this compound offer a compelling balance of reactivity and stability. The pyridine nitrogen can be protonated at lower pH, which would further enhance the electron-withdrawing nature of the ring and increase reactivity. This pH-dependent reactivity could potentially be exploited in drug design, for example, to achieve selective targeting of acidic tumor microenvironments.
Conclusion and Future Directions
This compound stands out as a versatile Michael acceptor with a finely tunable reactivity profile. Its reactivity is elevated compared to standard acrylates due to the electron-withdrawing nature of the pyridyl ring, yet it avoids the hyper-reactivity of scaffolds like vinyl sulfones. This positions it as an excellent candidate for the development of targeted covalent inhibitors where a balance between potency and selectivity is crucial.
Future studies should focus on expanding the comparative analysis to a wider range of substituted pyridyl acrylates to further elucidate the structure-activity relationships. Additionally, evaluating the reactivity of these compounds with more complex biological nucleophiles and in cellular contexts will provide a more comprehensive understanding of their potential as therapeutic agents.
References
-
Michael Addition Reaction. Organic Chemistry Portal. [Link]
-
Covalent Inhibitors: A Rational Approach to Drug Discovery. Royal Society of Chemistry. [Link]
-
The Rise of Covalent Drugs. Nature Reviews Drug Discovery. [Link]
-
A General and Scalable Synthesis of (E)-3-(Pyridin-3-yl)acrylic Acid. Organic Process Research & Development. [Link]
-
Synthesis and biological evaluation of novel 3-pyridyl-acrylamides as potent and selective inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
A Comparative Guide to the Structural Validation of Pyridyl Acrylates: A Case Study Approach Using Methyl (E)-3-(pyridin-3-yl)acrylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and ensuring the integrity of intellectual property. This guide provides an in-depth, technical comparison of analytical techniques for the structural validation of small organic molecules, with a focused case study on pyridyl acrylates, a class of compounds with significant potential in medicinal chemistry.
While a definitive single-crystal X-ray structure for Methyl (E)-3-(pyridin-3-yl)acrylate (CAS 81124-48-3) is not publicly available in crystallographic databases at the time of this writing, this guide will leverage the detailed crystallographic data of its close structural analogs, such as (E)-3-(pyridin-4-yl)acrylic acid, to illustrate the principles and workflows of X-ray crystallography. This approach allows for a robust discussion of the technique's capabilities and how it compares to other common analytical methods.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from concept to clinic is fraught with challenges. A critical, and often underestimated, hurdle is the precise characterization of the active pharmaceutical ingredient (API). An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic safety issues. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice.
The Causality Behind the Crystal: A Step-by-Step Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process, each step with its own scientific rationale.
1. Synthesis and Purification: The synthesis of this compound can be achieved through various methods, such as the Horner-Wadsworth-Emmons olefination. The purity of the initial material is paramount for successful crystallization.
2. Crystallization: This is often the most challenging step. The goal is to encourage the slow growth of a single, well-ordered crystal. Common techniques include:
- Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.
- Vapor Diffusion: Dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which it is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting crystallization.
- Cooling: Slowly cooling a saturated solution of the compound.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
4. Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal. This complex process involves solving the "phase problem" and refining a model of the atomic positions to best fit the experimental data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While SC-XRD provides the ultimate structural proof, it is not always feasible, and other techniques provide complementary and crucial information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry, solution-state conformation and dynamics. | Provides detailed information about the structure in solution, which is often more biologically relevant. Non-destructive. | Does not provide absolute 3D structure with the same precision as XRD. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Case Study: Spectroscopic Data for this compound
While a crystal structure is elusive, spectroscopic data for this compound has been reported.
¹H NMR (400 MHz, CDCl₃) δ: 8.75 (s, 1H), 8.62 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 8 Hz, 1H), 7.70 (d, J = 16.4 Hz, 1H), 7.35 (q, J = 4.3 Hz, 1H), 6.53 (d, J = 16.4 Hz, 1H), 3.83 (s, 3H).
-
Interpretation: The chemical shifts and coupling constants are consistent with the proposed structure. The large coupling constant (16.4 Hz) between the vinylic protons confirms the (E)-configuration of the double bond. The signals in the aromatic region are characteristic of a 3-substituted pyridine ring. The singlet at 3.83 ppm corresponds to the methyl ester protons.
This NMR data provides strong evidence for the connectivity and stereochemistry of the molecule in solution. However, it cannot definitively determine bond lengths, bond angles, or the solid-state packing arrangement, which can be crucial for understanding physical properties like solubility and melting point.
The Synergy of a Multi-Technique Approach
The most robust structural validation comes from the synergistic use of multiple analytical techniques.
Caption: The convergence of multiple analytical techniques for robust structural validation.
Conclusion: An Evidence-Based Approach to Structural Certainty
In the competitive landscape of drug discovery and development, absolute certainty in molecular structure is non-negotiable. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state, a comprehensive understanding of a molecule's character requires a multi-pronged analytical strategy. As demonstrated with the case of this compound and its analogs, techniques such as NMR, MS, and IR spectroscopy provide critical and complementary data that, when combined with crystallographic insights, create a self-validating system of evidence. This integrated approach not only ensures the scientific integrity of research but also accelerates the journey of promising molecules from the laboratory to the clinic.
References
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Fu, W., et al. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Tahir, M. N., et al. (2012). 3-[(E)-(Pyridin-3-ylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2072.
-
Various Authors. Comparison of NMR and X-ray crystallography.[Link]
Sources
A Comparative Guide to the Synthesis of Methyl (E)-3-(pyridin-3-yl)acrylate: A Handbook for Medicinal and Process Chemists
Abstract
Methyl (E)-3-(pyridin-3-yl)acrylate is a pivotal intermediate in the pharmaceutical and materials science sectors. Its efficient and stereoselective synthesis is a frequent challenge for researchers. This guide provides a comprehensive comparison of the three primary synthetic routes: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method is critically evaluated based on its mechanism, experimental protocol, yield, stereoselectivity, and scalability, with the objective of empowering researchers to select the optimal synthetic strategy for their specific needs.
Introduction: The Significance of this compound
The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] When conjugated with an acrylate group, as in this compound, the resulting molecule becomes a versatile building block for a variety of chemical transformations. The (E)-isomer is of particular importance as its defined geometry is often crucial for biological activity and material properties. Consequently, the development of robust and efficient synthetic routes to this compound is of significant interest to the scientific community.[3]
Synthetic Strategies: A Head-to-Head Comparison
The construction of the carbon-carbon double bond in this compound is typically achieved via one of three powerful olefination reactions. This guide will dissect each of these methods, providing both theoretical and practical insights.
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Heck reaction is a Nobel Prize-winning transformation that couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst. For the synthesis of our target molecule, this involves the reaction of a 3-halopyridine with methyl acrylate.[4][5]
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) species to the halopyridine, followed by insertion of methyl acrylate, and subsequent β-hydride elimination to furnish the desired product and regenerate the catalyst. The reaction generally exhibits a high preference for the trans or (E)-isomer.[6]
Sources
A Comparative Guide to the Polymerization of Methyl and Ethyl (E)-3-(pyridin-3-yl)acrylates for Advanced Drug Development and Research
In the ever-evolving landscape of polymer chemistry and its applications in drug delivery and advanced materials, the choice of monomer is a critical decision that dictates the final properties and performance of the polymer. This guide offers an in-depth comparison of two structurally similar yet distinct monomers: Methyl (E)-3-(pyridin-3-yl)acrylate and its ethyl ester analog, Ethyl (E)-3-(pyridin-3-yl)acrylate . While direct, head-to-head comparative studies on the polymerization of these specific monomers are not extensively documented in current literature, this guide synthesizes established principles of polymer science and available data on analogous acrylate systems to provide a robust framework for researchers, scientists, and drug development professionals. By understanding the subtle yet significant differences imparted by the methyl versus the ethyl ester group, researchers can make more informed decisions in the design and synthesis of novel polymers for their specific applications.
Monomer Characteristics: A Subtle Structural Divergence
The foundational difference between this compound and Ethyl (E)-3-(pyridin-3-yl)acrylate lies in the alkyl group of the ester moiety. This seemingly minor variation—a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group—has cascading effects on the monomers' physicochemical properties and, consequently, their polymerization behavior and the characteristics of the resulting polymers.
| Property | This compound | Ethyl (E)-3-(pyridin-3-yl)acrylate |
| CAS Number | 81124-48-3[1] | 59607-99-7[2] |
| Molecular Formula | C₉H₉NO₂[1] | C₁₀H₁₁NO₂[2][3][4] |
| Molecular Weight | 163.17 g/mol [1] | 177.20 g/mol [2][3] |
| Predicted LogP | Not explicitly found | 1.6579[2] |
| Topological Polar Surface Area (TPSA) | Not explicitly found | 39.19 Ų[2] |
The increased molecular weight and the larger size of the ethyl group in the ethyl ester analog can influence monomer diffusivity and steric hindrance at the propagating chain end during polymerization.
Comparative Polymerization Behavior: An Extrapolative Analysis
The polymerization of acrylates can be initiated through various mechanisms, including free radical, anionic, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The presence of the pyridine ring in both monomers introduces the possibility of interesting side reactions or coordination with certain catalysts, but for the purpose of this comparison, we will focus on the influence of the ester group.
Reactivity and Polymerization Kinetics
-
Electronic Effects : The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electron density of the double bond.
-
Steric Effects : The bulkier ethyl group can present greater steric hindrance as the monomer approaches the growing polymer chain. This steric hindrance can decrease the propagation rate constant (kₚ).
For simple acrylates, the propagation rate constants are often higher than for the corresponding methacrylates due to less steric hindrance[3]. Within the acrylate family, the difference between methyl and ethyl is less pronounced but can still be significant. Studies on the copolymerization of methacrylic acid and ethyl acrylate have shown that methacrylic acid is more reactive[5]. While not a direct comparison, this highlights that small structural changes can significantly alter reactivity.
Polymer Properties: The Impact of the Ester Group
The choice between the methyl and ethyl ester will have a direct and predictable impact on the physical properties of the resulting polymer, primarily affecting its thermal characteristics and solubility.
-
Glass Transition Temperature (T₉) : The glass transition temperature is a critical property for determining the end-use application of a polymer. The T₉ is influenced by chain flexibility. The longer, more flexible ethyl side chain acts as an internal plasticizer, increasing the free volume and allowing for greater chain mobility at lower temperatures. Therefore, poly(ethyl (E)-3-(pyridin-3-yl)acrylate) is expected to have a lower T₉ than poly(this compound) . For comparison, the T₉ of poly(methyl acrylate) is approximately 10 °C, while the T₉ of poly(ethyl acrylate) is around -24 °C[6][7].
-
Thermal Stability : The thermal stability of polyacrylates can be influenced by the nature of the ester group. Studies on poly(alkyl methacrylates) have shown that thermal stability tends to decrease as the size of the alkyl substituent increases[8][9]. This suggests that poly(this compound) may exhibit slightly higher thermal stability compared to its ethyl counterpart.
-
Solubility : Both polymers are expected to be soluble in a range of organic solvents due to the presence of the ester and pyridine functionalities. The subtle difference in polarity between the methyl and ethyl esters may lead to slight variations in their solubility profiles in different solvents.
Experimental Protocol: A Representative Free-Radical Polymerization
The following is a generalized, representative protocol for the free-radical solution polymerization of either Methyl or Ethyl (E)-3-(pyridin-3-yl)acrylate. This protocol should be optimized for specific experimental goals.
Materials:
-
This compound or Ethyl (E)-3-(pyridin-3-yl)acrylate
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Monomer and Initiator Preparation : In a Schlenk flask, dissolve the chosen monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust for desired molecular weight) in anhydrous DMF (20 mL).
-
Degassing : Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization : Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Precipitation and Purification : After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Isolation : Collect the precipitated polymer by filtration.
-
Drying : Wash the polymer with fresh methanol and dry under vacuum at 40-50 °C to a constant weight.
Characterization:
-
¹H NMR : To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC) : To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) : To measure the glass transition temperature (T₉).
-
Thermogravimetric Analysis (TGA) : To assess the thermal stability of the polymer.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the monomer structures and the experimental workflow.
Caption: Chemical structures of the methyl and ethyl ester monomers.
Caption: Generalized workflow for free-radical solution polymerization.
Conclusion and Future Outlook
The selection between this compound and its ethyl ester analog presents a classic case of how minor structural modifications can be leveraged to fine-tune polymer properties.
-
Choose this compound for:
-
Higher glass transition temperature (T₉) and rigidity.
-
Potentially greater thermal stability.
-
-
Choose Ethyl (E)-3-(pyridin-3-yl)acrylate for:
-
Lower glass transition temperature (T₉) and increased flexibility.
-
Applications requiring a softer, more rubbery polymer at room temperature.
-
For researchers in drug development, the choice will depend on the desired release profile, mechanical properties of the formulation, and interaction with active pharmaceutical ingredients. The pyridine functionality in both monomers offers a versatile handle for post-polymerization modification, quaternization to create cationic polymers, or for metal coordination.
Future experimental work should focus on direct comparative studies of these two monomers under various polymerization conditions (e.g., free radical, ATRP) to precisely quantify their reactivity ratios and the properties of the resulting homopolymers and copolymers. Such data would be invaluable for the rational design of novel functional materials.
References
-
STUDYING REACTIVITY RATIOS AND PHYSICAL PROPERTIES OF METHACRYLIC ACID - ETHYL ACRYLATE COPOLYMER. (2015). Vietnam Journal of Chemistry. [Link]
-
Calculation of reactivity ratios of methacrylic acid-ethyl acrylate copolymer by on-line quantitative 1H NMR spectroscopy. (2014). Korean Journal of Chemical Engineering. [Link]
-
Ethyl 3-(pyridin-4-yl)acrylate. PubChem. [Link]
-
(E)-ethyl 3-(pyridin-2-yl)acrylate. PubChem. [Link]
-
Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. (2018). Macromolecules. [Link]
-
Copolymerization of Methyl Methacrylate, Ethyl Acrylate, and Butyl Acrylate with N-2-Anisylmaleimide. (2007). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]
-
Glass transition temperature of mixtures of poly(methyl methacrylate-co-ethyl acrylate). (1998). Polymer Bulletin. [Link]
-
Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. (2004). Journal of Applied Polymer Science. [Link]
-
Thermal Decomposition and Glass Transition Temperature of Poly(ethyl Methacrylate) and Poly(n-butyl Methacrylate). (1995). Polymer-Plastics Technology and Engineering. [Link]
-
Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014). Journal of Thermal Analysis and Calorimetry. [Link]
-
Demonstrating the impact of molecular weight on the glass transition temperature of PMMA using molecular dynamics simulation. (2024). AIP Advances. [Link]
-
Poly(methyl acrylate). Wikipedia. [Link]
-
Glass transition temperature of methyl methacrylate-ethyl ?-benzoyloxymethylacrylate copolymers. (2000). Polymer International. [Link]
-
ethyl 3-(pyridin-3-yl)acrylate. ChemBK. [Link]
-
(E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate. Georganics. [Link]
-
Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. (2024). PLOS One. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Methyl (E)-3-(pyridin-3-yl)acrylate and its (Z)-Isomer
Abstract
In the landscape of pharmaceutical development and materials science, the precise characterization of geometric isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, stability, and safety. Methyl 3-(pyridin-3-yl)acrylate, a versatile building block, exists as two distinct geometric isomers: (E) and (Z). While possessing the same molecular formula and connectivity, their differing spatial arrangements impart unique physicochemical properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally differentiate these two isomers, grounded in experimental principles and practical insights for the research scientist.
Introduction: The Significance of Isomeric Purity
Methyl 3-(pyridin-3-yl)acrylate is a compound of interest in the synthesis of various biologically active molecules and functional polymers. The geometry of the double bond—either trans ((E)-isomer) or cis ((Z)-isomer)—profoundly influences how the molecule interacts with biological targets or organizes in a polymer matrix. The thermodynamically more stable (E)-isomer is commonly synthesized; however, photochemical conditions or specific reaction pathways can yield the (Z)-isomer or a mixture of both. Consequently, robust analytical methods are required to confirm isomeric identity and purity. This guide will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.
Structural Overview: A Tale of Two Geometries
The fundamental difference between the (E) and (Z) isomers of Methyl 3-(pyridin-3-yl)acrylate lies in the orientation of the pyridin-3-yl and the methoxycarbonyl groups around the carbon-carbon double bond.
-
(E)-isomer (trans): The substituent groups are on opposite sides of the double bond, resulting in a more linear and sterically less hindered conformation.
-
(Z)-isomer (cis): The substituent groups are on the same side of the double bond, leading to increased steric strain and a less planar structure.
This seemingly subtle structural variance creates distinct electronic and vibrational environments, which can be probed and distinguished by various spectroscopic methods.
Comparative Spectroscopic Analysis
The key to differentiating these isomers lies in identifying spectroscopic parameters that are highly sensitive to the geometry of the vinylic protons and the overall molecular conjugation.
¹H NMR Spectroscopy: The Definitive Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and unambiguous method for assigning the stereochemistry of the acrylate double bond. The primary diagnostic feature is the coupling constant (³J) between the two vinylic protons.
Causality Behind the Technique: The magnitude of the three-bond coupling constant (³JHH) is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
In the (E)-isomer , the vinylic protons are anti-periplanar, with a dihedral angle of approximately 180°. This geometry results in a large coupling constant, typically in the range of 12-18 Hz .[1][2]
-
In the (Z)-isomer , the vinylic protons are syn-periplanar, with a dihedral angle of approximately 0°. This leads to a significantly smaller coupling constant, generally between 6-12 Hz .[1][2]
Expected Spectral Data:
| Isomer | Vinylic Proton (α to C=O) | Vinylic Proton (β to C=O) | Coupling Constant (³JHH) |
| (E)-isomer | Doublet, δ ≈ 6.5 ppm | Doublet, δ ≈ 7.7 ppm | ~16 Hz |
| (Z)-isomer | Doublet, δ ≈ 6.0 ppm | Doublet, δ ≈ 7.0 ppm | ~10 Hz |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The vinylic proton β to the carbonyl group in the (E)-isomer is expected to be further downfield due to deshielding by the pyridine ring.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While ¹H NMR is definitive, IR spectroscopy offers a rapid and complementary method for distinguishing geometric isomers by examining specific vibrational modes.[3][4]
Causality Behind the Technique: The key diagnostic band arises from the out-of-plane C-H bending vibration of the vinylic protons.
-
The (E)-isomer , with its trans configuration, exhibits a strong and characteristic absorption band for the C-H "wag" in the region of 960-990 cm⁻¹ .[4] The symmetry of this vibration results in a significant change in the dipole moment, leading to a strong absorption.
-
The (Z)-isomer lacks this specific vibrational mode. While it will have C-H bending vibrations, they occur at different frequencies (typically around 700 cm⁻¹) and are often less intense or obscured by other signals in the fingerprint region.[3]
Expected Spectral Data:
| Isomer | Key Diagnostic IR Band (C-H out-of-plane bend) | Other Relevant Bands (cm⁻¹) |
| (E)-isomer | Strong, sharp peak at ~980 cm⁻¹ | C=O stretch (~1720), C=C stretch (~1640) |
| (Z)-isomer | Absent | C=O stretch (~1725), C=C stretch (~1645) |
The C=C stretching vibration in the (E)-isomer is often weaker or absent if the molecule is highly symmetrical, but in this case, a moderate band is expected for both isomers.[5]
UV-Vis Spectroscopy: Assessing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic conjugation of the isomers. The extent of π-system planarity directly affects the energy of the π → π* transition.
Causality Behind the Technique:
-
The (E)-isomer is generally more planar, allowing for more effective overlap of p-orbitals across the conjugated system (pyridine ring, C=C bond, and carbonyl group). This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, it absorbs light at a longer wavelength (λmax).
-
The (Z)-isomer suffers from steric hindrance between the pyridine ring and the ester group, forcing the molecule into a less planar conformation.[6] This disruption of conjugation increases the HOMO-LUMO energy gap, resulting in a hypsochromic shift (shift to a shorter wavelength) of the λmax compared to the (E)-isomer.[7][8]
Expected Spectral Data:
| Isomer | Expected λmax | Rationale |
| (E)-isomer | Longer Wavelength (e.g., ~280-300 nm) | More planar, greater effective conjugation. |
| (Z)-isomer | Shorter Wavelength (e.g., ~260-280 nm) | Sterically hindered, less planar, reduced conjugation. |
Experimental Workflow & Protocols
A systematic approach ensures reliable data for isomer differentiation. The following workflow and protocols are designed to be self-validating.
Workflow Diagram
Caption: Workflow for Isomer Identification.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for optimal resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass the expected range of chemical shifts (typically 0-10 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Analysis:
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-650 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Analysis:
-
Examine the 1000-950 cm⁻¹ region of the spectrum. The presence of a strong, sharp peak around 980 cm⁻¹ is a clear indicator of the (E)-isomer. Its absence is indicative of the (Z)-isomer.
-
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock, prepare a final solution with a concentration that results in an absorbance maximum below 1.5 AU (typically in the micromolar range).
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as the blank.
-
-
Data Acquisition:
-
Calibrate the spectrophotometer by running a baseline correction with the blank cuvette.
-
Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm).
-
-
Data Processing:
-
The software will generate a plot of absorbance versus wavelength.
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λmax). Compare the λmax values if both pure isomers are available. The isomer with the longer λmax is assigned as the (E)-isomer.
-
Summary of Key Differentiating Features
The table below consolidates the primary spectroscopic markers for the rapid and confident identification of Methyl (E)-3-(pyridin-3-yl)acrylate isomers.
| Spectroscopic Technique | Parameter | (E)-Isomer | (Z)-Isomer | Confidence Level |
| ¹H NMR | Vinylic ³JHH Coupling | 12-18 Hz (Typically ~16 Hz) | 6-12 Hz (Typically ~10 Hz) | Definitive |
| IR Spectroscopy | C-H Out-of-Plane Bend | Strong peak at ~980 cm⁻¹ | Peak absent | High |
| UV-Vis Spectroscopy | λmax | Longer Wavelength | Shorter Wavelength | Moderate (Confirmatory) |
Conclusion
The differentiation of the (E) and (Z) isomers of Methyl 3-(pyridin-3-yl)acrylate is reliably achieved through a multi-faceted spectroscopic approach. While ¹H NMR spectroscopy provides the most definitive evidence through the measurement of vinylic proton coupling constants, IR spectroscopy offers a rapid and highly reliable confirmation based on the presence or absence of the trans-alkene C-H bending vibration. UV-Vis spectroscopy serves as a valuable supplementary technique, correlating the planarity of the isomers with their electronic absorption maxima. By applying these techniques in a coordinated workflow, researchers in drug development and materials science can ensure the isomeric integrity of their compounds, a critical step in advancing their scientific discoveries.
References
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YouTube. (2021). S'21 - NMR 14 - J values (coupling constants).
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Safety Operating Guide
Navigating the Disposal of Methyl (E)-3-(pyridin-3-yl)acrylate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl (E)-3-(pyridin-3-yl)acrylate, a compound frequently utilized in pharmaceutical synthesis. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Immediate Safety Considerations: Understanding the Hazard Profile
Methyl acrylate is known to be a flammable liquid and vapor, and can be harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and eye irritation and may lead to an allergic skin reaction.[1][2] Pyridine, a component of the compound's structure, is also a flammable liquid with a strong, unpleasant odor.[3][4] It can cause a range of health issues upon exposure, including nausea, coughing, and abdominal pain.[3]
Therefore, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) at all times.
Table 1: Key Safety and Disposal Information
| Property | Inferred Hazard/Guideline | Source |
| Physical State | Solid or Liquid | Assumed |
| Flammability | Likely Flammable | [1][2][4][5] |
| Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin | [1][2][3] |
| Environmental Hazard | Acrylates can be toxic to aquatic life | [1] |
| Primary Disposal Route | Hazardous Waste Collection | [6][7][8][9] |
| PPE Requirement | Chemical-resistant gloves (Nitrile or Neoprene recommended for pyridine), safety goggles, lab coat | [3][10] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[7][8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][11]
1. Waste Collection and Segregation:
-
Designated Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.[6][9] The container should be made of a compatible material, with plastic being a preferred option.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[6][7] All components of a chemical mixture must be identified.[6]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents and acids.[4][12]
2. Storage in Satellite Accumulation Area (SAA):
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6] A designated area within a chemical fume hood is an acceptable practice.[6]
-
Container Management: Keep the waste container tightly closed except when adding waste.[3][9]
-
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in your facility's SAA.[9]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.[8][9]
-
Documentation: Ensure all necessary paperwork and manifests are completed accurately for the waste pickup.[7]
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risks.
Spill Response:
-
Small Spills (<1 L): If you are trained and have the appropriate PPE, you may clean up a small spill.[13]
-
Evacuate non-essential personnel from the area.[5]
-
Remove all ignition sources.[5]
-
Ventilate the area.[5]
-
Use an inert absorbent material, such as activated charcoal adsorbent, to contain and clean up the spill.[5]
-
Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[5]
-
-
Large Spills (>1 L):
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][13] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][13] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Thames River Chemical Corp. (2018, March 21). Methyl Acrylate - Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Methyl Acrylate Hazard Summary. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Profile for Methyl Acrylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
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Ashland. (2016, October 17). Product Stewardship Summary - Methyl acrylate. Retrieved from [Link]
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International Agency for Research on Cancer. (1999). Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2021, January 29). Methyl Acrylate. Retrieved from [Link]
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Basic Acrylic Monomer Manufacturers, Inc. (2021, October 11). Selected Acrylate Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1994, December 8). RO 11937 9441.1995(03). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethyl Acrylate. Retrieved from [Link]
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Wikipedia. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl (E)-3-(pyridin-3-yl)acrylate
Welcome to your comprehensive guide on the safe handling of Methyl (E)-3-(pyridin-3-yl)acrylate (CAS No. 81124-48-3). This document moves beyond generic lab safety to provide you with a focused, in-depth protocol tailored to the specific chemical characteristics of this compound. As researchers and drug development professionals, our primary goal is to advance science without compromising personal safety or data integrity. The following procedures are designed to establish a self-validating system of safety, ensuring that every step, from receiving to disposal, is grounded in sound scientific principles.
The core structure of this compound combines an acrylate group with a pyridine ring. This duality dictates our safety protocol. Acrylates are well-known for their potential as skin and respiratory irritants and sensitizers.[1][2] The pyridine moiety introduces additional hazards, including flammability, potential for absorption through the skin, and risks to the liver, kidneys, and central nervous system.[3][4][5] Our approach, therefore, must be conservative, addressing the combined risks of both functional groups.
Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Eye Contact | Causes serious eye irritation. | Acrylate and pyridine compounds are known eye irritants.[3][6] Direct contact can lead to pain, redness, and potential damage. |
| Skin Contact | Harmful in contact with skin; Causes skin irritation and may cause an allergic skin reaction (sensitization). | Acrylates are notorious sensitizers, and pyridine can be absorbed through the skin, leading to systemic effects.[3][7] |
| Inhalation | Toxic if inhaled; May cause respiratory irritation. | Vapors can irritate the nose and throat.[3] Pyridine exposure can lead to dizziness, headaches, and nausea.[8][9] |
| Ingestion | Harmful if swallowed. | Can cause gastrointestinal irritation, nausea, vomiting, and abdominal pain, with potential for systemic toxicity.[2][3] |
| Flammability | Flammable liquid and vapor. | The pyridine component makes the compound flammable. Vapors are heavier than air and may travel to an ignition source.[3][10] |
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound. This is not merely a checklist; it is an integrated system of protection.
| Protection Type | Specific Recommendations | Justification |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk. | Protects against splashes and vapors that can cause severe eye irritation.[8][11] |
| Hand Protection | Primary Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves for extended contact. Secondary Gloves (Double-Gloving): A nitrile glove may be worn underneath for splash protection and dexterity, but must be changed immediately upon contact.[12][13] | Pyridine exhibits poor resistance to nitrile gloves during prolonged contact.[13] Butyl rubber or PVA provides superior protection. Double-gloving is a best practice that minimizes exposure during glove removal. |
| Skin & Body Protection | A fully-buttoned, flame-retardant lab coat. Chemical-resistant apron and sleeves should be considered for large-scale operations. | Protects skin from accidental contact and prevents contamination of personal clothing. The flame-retardant property addresses the flammability hazard from the pyridine moiety.[14] |
| Respiratory Protection | All handling of solids and solutions must be performed within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[8][15] |
Operational Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting. Adherence to this workflow is critical for ensuring a safe and controlled experimental environment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Safety Verification
-
1.1 Fume Hood: Before starting, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
1.2 Eyewash/Shower: Confirm the location of the nearest emergency eyewash station and safety shower and ensure the access path is unobstructed.[11]
-
1.3 Spill Kit: Have a chemical spill kit readily available. For pyridine-containing compounds, this should include an absorbent material like sand or vermiculite (do not use combustible materials like sawdust).[15]
-
1.4 PPE Donning: Put on all required PPE as detailed in the table above before entering the designated work area.
2. Aliquoting and Preparation of Solutions
-
2.1 Inert Environment: All transfers of the solid compound must be conducted inside the chemical fume hood.
-
2.2 Static Control: Take precautionary measures against static discharge, as pyridine vapors can be flammable. Ensure all equipment is properly grounded.[2][16]
-
2.3 Weighing: Use a tared, sealed container for weighing to minimize exposure.
-
2.4 Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. Keep the container closed whenever possible.
3. Storage
-
3.1 Container: Store the compound in a tightly closed, properly labeled container.[8]
-
3.2 Location: Keep in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals, away from heat, sparks, or open flames.[8][16]
-
3.3 Incompatibilities: Store away from strong oxidizing agents and strong acids.[13]
4. Waste Disposal Plan
-
4.1 Segregation: All waste containing this compound must be segregated into appropriately labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
4.2 Liquid Waste: Collect liquid waste in a sealed, compatible container (e.g., glass or high-density polyethylene).[15]
-
4.3 Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be collected in a separate, sealed bag or container and disposed of as solid chemical waste.
-
4.4 Compliance: All waste disposal must adhere to local, state, and federal regulations. Never pour chemical waste down the drain.[17]
5. Emergency Procedures
-
5.1 Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][15]
-
5.2 Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]
-
5.3 Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[17]
-
5.4 Spill: For a small spill contained within the fume hood, use absorbent material to clean it up, wearing full PPE. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[13][15]
By integrating these detailed protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Hourglass International, Inc. Acrylates in the Dental Office – Hazards and Hand Protection. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
